molecular formula C4H7N3O2 B3026903 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1182358-83-3

3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B3026903
CAS No.: 1182358-83-3
M. Wt: 129.12
InChI Key: JVQISFAXAJZVDE-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C4H7N3O2 and its molecular weight is 129.12. The purity is usually 95%.
BenchChem offers high-quality 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-7-3(2-8)5-6-4(7)9/h8H,2H2,1H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQISFAXAJZVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182358-83-3
Record name 5-(hydroxymethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: Physicochemical and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile. This document covers the compound's structural features, predicted physicochemical properties, expected spectroscopic signatures (NMR, IR, Mass Spectrometry), and potential synthetic routes and reactivity. Experimental protocols for characterization are also detailed to provide a practical framework for researchers.

Introduction: The Significance of the 1,2,4-Triazol-5-one Scaffold

The 1,2,4-triazole ring system is a cornerstone in the development of a wide array of pharmacologically active agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The 1,2,4-triazol-5-one core, in particular, serves as a versatile synthetic intermediate, allowing for diverse functionalization to modulate biological activity and pharmacokinetic properties. The introduction of a hydroxymethyl group at the 3-position and a methyl group at the 4-position, as in the case of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, offers specific steric and electronic features that can influence molecular interactions with biological targets. A thorough understanding of its fundamental physical and chemical characteristics is therefore paramount for its effective utilization in research and development.

Molecular Structure and Identification

The molecular structure of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is characterized by a five-membered 1,2,4-triazole ring, substituted with a hydroxymethyl group at position 3, a methyl group at the nitrogen in position 4, and a carbonyl group at position 5.

Key Identifiers:

  • CAS Number: 1182358-83-3[2]

  • Molecular Formula: C₄H₇N₃O₂[2]

  • Molecular Weight: 129.12 g/mol [3]

  • IUPAC Name: 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Molecular_Structure cluster_ring N1 N N2 N N1->N2 C3 C N2->C3 N4 N C3->N4 C3_sub CH₂OH C3->C3_sub C5 C N4->C5 N4_sub CH₃ N4->N4_sub C5->N1 C5_sub =O C5->C5_sub Synthesis_Pathway start Glycolic Acid Hydrazide intermediate1 N-Methyl-N'-(hydroxyacetyl)semicarbazide start->intermediate1 Methyl isocyanate product 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one intermediate1->product Base-catalyzed cyclization

Caption: A potential synthetic route to the target compound.

Chemical Reactivity

The chemical reactivity of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is dictated by its functional groups:

  • Hydroxymethyl Group: The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, and can be esterified or etherified.

  • Triazole Ring: The N-H proton is acidic and can be deprotonated with a base, allowing for N-alkylation or other substitutions at the N1 position. The ring is generally stable to oxidation and reduction.

  • Carbonyl Group: The carbonyl group can potentially undergo reactions typical of amides, although the aromaticity of the ring system reduces its reactivity.

Experimental Protocols

The following are generalized, step-by-step methodologies for the characterization of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • To confirm the presence of exchangeable protons (OH and NH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the OH and NH protons should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • If necessary, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the electrospray ionization source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • If fragmentation is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Characterization_Workflow Sample 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the characterization of the title compound.

Conclusion

This technical guide provides a detailed, albeit partially predictive, overview of the physical and chemical properties of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. By leveraging data from analogous structures, a comprehensive profile has been constructed to aid researchers in the synthesis, characterization, and application of this promising heterocyclic compound. The provided experimental protocols offer a practical starting point for the empirical validation of these characteristics. Further experimental investigation is warranted to definitively establish the physicochemical and spectroscopic parameters of this molecule.

References

  • BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. BenchChem. [1]2. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). Indus Journal of Bioscience Research, 3(5). [4]3. BenchChem. (2025). Synthesis of 1,2,4-Triazol-5-one Derivatives: Application Notes and Protocols. BenchChem. [5]4. ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook. [6]5. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). Indus Journal of Bioscience Research. [7]6. Gabona, P., et al. (2018). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [8]7. 2,4-DIHYDRO-5-(HYDROXYMETHYL)-4-METHYL-3H-1,2,4-TRIAZOL-3-ONE. (n.d.). FDA Global Substance Registration System. [3]8. Gao, W., et al. (2012). 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1925. [9]9. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (2012). Sci. Revs. Chem. Commun., 2(3), 192-198. 10. LIDE PHARMACEUTICALS LTD. (n.d.). 3-(hydroxymethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS NO.1182358-83-3. Guidechem. [10]11. Solubility of Things. (n.d.). 1,2,4-Triazole. [11]12. Tanak, H., et al. (2009). 4-(2,3-Dihydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(11), o3039. [12]13. İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir. Ovidius University Annals of Chemistry, 34(1), 50-62. [13]14. Raheem, K. B., & Mohsin, E. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Thi-Qar Science, 6(4), 1-10. [14]15. Haikal, A., & Zohdi, H. F. (2005). Synthesis of methyl N'-[1-(4-hydroxybutyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-N-phenylimidothiocarbamate. Molbank, 2005(3), M425. [15]16. Al-Hourani, B. J., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [16]17. Al-Masoudi, N. A., et al. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science, 18(1), 124-132. [17]18. PubChem. (n.d.). 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol. [18]19. Wikipedia. (2023). 1,2,4-Triazole. [2]20. ResearchGate. (n.d.). Synthesis of hydroxymethyl-1,2,3-triazoles. [19]21. CymitQuimica. (n.d.). 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. [2]22. ChemicalBook. (n.d.). 3H-1,2,4-Triazol-3-one, 2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-. [20]23. TCI Chemicals. (n.d.). 3-Methyl-1H-1,2,4-triazole.

Sources

A Senior Application Scientist's Guide to Determining the Solubility Profile of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, impacting everything from formulation development to bioavailability.[1][2][3][4] This guide provides a comprehensive framework for determining the solubility profile of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS No. 1182358-83-3[5][6]), a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive published solubility data for this specific molecule, this document outlines the theoretical considerations for solvent selection, a detailed experimental protocol based on the gold-standard shake-flask method, and a discussion on the interpretation of results. Our focus is on empowering researchers to generate reliable and reproducible solubility data, a crucial step in early-stage drug discovery and lead optimization.[7][8]

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[2] A compound must be in solution to be absorbed and exert its therapeutic effect.[1] Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs and can introduce significant hurdles in formulation development.[1][3][4]

Consequently, the early characterization of a compound's solubility profile across a range of relevant organic solvents is not merely a routine task but a strategic imperative. This profile informs:

  • Formulation Strategy: Guiding the selection of appropriate excipients and delivery systems (e.g., solid dispersions, lipid-based formulations).[1]

  • Preclinical Studies: Ensuring the compound can be dosed effectively and consistently in toxicology and pharmacology models.[7][8]

  • Process Chemistry: Aiding in the design of crystallization and purification processes.

  • High-Throughput Screening: Preventing false negatives that can arise from compound precipitation in bioassays.[7][8]

This guide focuses on 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a molecule featuring multiple functional groups capable of engaging in various intermolecular interactions. Understanding its solubility is key to unlocking its therapeutic potential.

Theoretical Framework: Predicting Solute-Solvent Interactions

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[9] This rule is predicated on the polarity of the solute and the solvent.[9][10] A more nuanced understanding requires an analysis of the specific intermolecular forces at play.

Molecular Structure of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one:

  • Formula: C₄H₇N₃O₂[5]

  • Molecular Weight: 129.12 g/mol [6]

  • Key Functional Groups:

    • Hydroxymethyl group (-CH₂OH): A potent hydrogen bond donor and acceptor.

    • Triazole ring with amide-like character: Contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors.

    • N-H moiety: A hydrogen bond donor.

    • Methyl group (-CH₃): A nonpolar, hydrophobic group.

The presence of multiple hydrogen bond donors and acceptors suggests that this molecule will exhibit favorable solubility in polar, protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Table 1: Proposed Organic Solvents for Solubility Screening

Solvent ClassSpecific SolventPredicted Interaction with SoluteRationale for Inclusion
Polar Protic Methanol, EthanolStrong hydrogen bondingHigh likelihood of good solubility; common co-solvents in formulations.
Polar Aprotic Acetone, AcetonitrileDipole-dipole interactions, some H-bond acceptingCan dissolve polar compounds; widely used in analysis and processing.
Dimethyl Sulfoxide (DMSO)Strong dipole, excellent H-bond acceptorOften used for creating high-concentration stock solutions for screening.[7][8]
Intermediate Polarity Ethyl AcetateDipole-dipole, H-bond acceptorRepresents a common solvent in organic synthesis and extraction.
Nonpolar Toluene, Hexanevan der Waals forces onlyExpected to be a poor solvent; establishes the lower bound of solubility.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement approach.[11][12] The following protocol is a miniaturized adaptation suitable for early-stage research where compound availability may be limited.[11]

Materials and Equipment
  • 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (solid, purity >95%)

  • Selected organic solvents (analytical grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator set to 25 °C (or desired temperature)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution for HPLC calibration. Prepare a series of dilutions from this stock to construct a calibration curve.

  • Addition of Excess Solid: To a series of labeled 2 mL vials, add an excess amount of the solid compound. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation is achieved.[11] A starting point of ~5-10 mg per 1 mL of solvent is often sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. While 24 hours is common, for some compounds, 48-72 hours may be necessary.[8] The goal is to ensure the concentration of the dissolved solute is no longer changing over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved particles.

  • Analysis: Analyze the filtered samples by a validated HPLC method. The concentration of the dissolved compound is determined by comparing the peak area to the previously established calibration curve.

Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination process.

G cluster_prep Preparation cluster_eq Equilibration cluster_sampling Sampling & Analysis prep_solid Add excess solid to vial prep_solvent Add known volume of solvent prep_solid->prep_solvent Step 1 & 2 agitate Agitate at constant T (e.g., 24-48h) prep_solvent->agitate Step 3 settle Allow solid to settle agitate->settle Step 4 filter Filter supernatant (0.22 µm) settle->filter Step 5 hplc Analyze by HPLC filter->hplc Step 6 result Solubility Data (mg/mL or mol/L) hplc->result Determine Conc.

Caption: Shake-Flask Method Workflow

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be compiled into a clear and concise table. This allows for easy comparison of solubility across different solvent systems.

Table 2: Experimental Solubility Data for 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one at 25 °C (Note: This table is a template for researchers to populate with their experimentally determined values.)

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)Observations
Methanol6.6[Experimental Value][Calculated Value][e.g., Clear solution]
Ethanol5.2[Experimental Value][Calculated Value][e.g., Clear solution]
Acetone5.1[Experimental Value][Calculated Value][e.g., Clear solution]
Acetonitrile6.2[Experimental Value][Calculated Value][e.g., Slight haze]
DMSO7.2[Experimental Value][Calculated Value][e.g., Very soluble]
Ethyl Acetate4.4[Experimental Value][Calculated Value][e.g., Sparingly soluble]
Toluene2.4[Experimental Value][Calculated Value][e.g., Insoluble]
Hexane0.0[Experimental Value][Calculated Value][e.g., Insoluble]

The observed solubility should correlate with the theoretical predictions. High solubility in polar protic solvents like methanol and ethanol would confirm the importance of the hydroxymethyl and N-H groups in forming strong hydrogen bonds. Conversely, low solubility in nonpolar solvents like hexane would highlight the dominance of the polar functional groups in the molecule's overall character.

Conclusion

Determining the solubility profile of a novel compound like 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a foundational activity in pharmaceutical development. While published data may be scarce, a systematic approach combining theoretical molecular analysis with a robust experimental method, such as the shake-flask technique, can generate the high-quality data required for informed decision-making. The insights gained from this profile will directly influence subsequent formulation, analytical, and preclinical development, ultimately impacting the overall success of the drug discovery project.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io . (2024, December 9). [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note . (n.d.). National Institutes of Health. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization . (n.d.). [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES . (n.d.). [Link]

  • The Importance of Solubility for New Drug Molecules . (2020, May 11). [Link]

  • Solubility principles and practices for parenteral drug dosage form development. (n.d.). [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). [Link]

  • 4 Factors Affecting Solubility of Drugs . (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf . (n.d.). National Institutes of Health. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . (n.d.). [Link]

  • Solubility of Organic Compounds . (2023, August 31). [Link]

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The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, render it a versatile pharmacophore capable of interacting with a wide array of biological targets.[1][2] This has led to the incorporation of the 1,2,4-triazole core into numerous clinically successful drugs, spanning a remarkable breadth of therapeutic areas.[2][3][4] This technical guide provides a comprehensive exploration of the significant biological activities associated with the 1,2,4-triazole scaffold, with a focus on its antifungal, anticancer, antiviral, and anti-inflammatory properties. Each section delves into the mechanistic underpinnings of these activities, provides detailed and validated experimental protocols for their evaluation, and presents quantitative data to illustrate the therapeutic potential of this remarkable heterocyclic system.

Antifungal Activity: A Cornerstone of 1,2,4-Triazole's Therapeutic Legacy

The most prominent and well-established biological activity of 1,2,4-triazole derivatives is their potent antifungal efficacy.[5][6][7] Marketed drugs such as fluconazole, itraconazole, and voriconazole are testaments to the clinical significance of this scaffold in combating fungal infections.[2][8]

Mechanism of Action

The primary mechanism by which 1,2,4-triazole antifungals exert their effect is through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, 1,2,4-triazoles disrupt ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately, the inhibition of fungal growth and replication.[5]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 1,2,4-triazole derivatives against pathogenic yeast species, based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compound (1,2,4-triazole derivative)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal inoculum (e.g., Candida albicans, Cryptococcus neoformans), standardized to 0.5–2.5 x 10³ colony-forming units (CFU)/mL

  • Positive control antifungal agent (e.g., fluconazole)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Compound Preparation: Dissolve the test compound in DMSO to create a stock solution. Prepare serial twofold dilutions of the compound in RPMI 1640 medium to achieve final concentrations typically ranging from 0.016 to 16 µg/mL.[9]

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture and dilute it in RPMI 1640 medium to the final working concentration.

  • Plate Inoculation: Add 100 µL of each compound dilution to the wells of a 96-well plate. Add 100 µL of the standardized fungal inoculum to each well. Include a drug-free growth control (inoculum and medium only) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[9]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control.[9] This can be determined visually or by measuring the optical density at a specific wavelength using a spectrophotometer.

Causality of Experimental Choices:

  • RPMI 1640 with MOPS buffer: This specific medium and buffer system provides a standardized and reproducible environment for fungal growth, ensuring that the observed effects are due to the compound and not variations in culture conditions.

  • Standardized Inoculum: A precise starting concentration of fungal cells is critical for consistent and comparable MIC values across different experiments and laboratories.

  • Serial Dilutions: This method allows for the determination of a precise MIC value, providing a quantitative measure of the compound's potency.

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity of selected 1,2,4-triazole derivatives against various fungal pathogens.

Compound/DrugFungal SpeciesMIC (µg/mL)Reference
FluconazoleCandida albicans0.125-4[9]
VoriconazoleCandida albicans0.016-1[9]
PosaconazoleCandida albicans0.07 (Geometric Mean)[9]
ItraconazoleCandida albicans0.10 (Geometric Mean)[9]
Compound 28gStaphylococcus aureus (MRSA)0.25-1[2]
Compound 26Aspergillus niger0.01-0.27 (µmol/mL)[2]
Compound 7aVarious Fungal Strains0.0313-1[2]

Anticancer Activity: A Growing Area of Investigation

The 1,2,4-triazole scaffold has demonstrated significant potential as a source of novel anticancer agents, with derivatives exhibiting activity against a wide range of cancer cell lines.[10][11][12]

Mechanism of Action

The anticancer mechanisms of 1,2,4-triazole derivatives are diverse and often depend on the specific substitutions on the triazole ring. Some of the key mechanisms include:

  • Tubulin Polymerization Inhibition: Certain 1,2,4-triazoles have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[13][14] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Many 1,2,4-triazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as EGFR and BRAF.[15]

  • Enzyme Inhibition: Other enzymatic targets for 1,2,4-triazole-based anticancer agents include thymidine phosphorylase and aromatase.[2]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[16][17][18]

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (1,2,4-triazole derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[16]

  • Sterile 96-well flat-bottom culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[19]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[19]

  • MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[16] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.

Causality of Experimental Choices:

  • Colorimetric Measurement: The MTT assay provides a quantitative and high-throughput method to assess cell viability based on a color change, making it suitable for screening large numbers of compounds.

  • Mitochondrial Activity: The assay specifically measures the metabolic activity of mitochondria, which is a good indicator of overall cell health and viability.

  • IC₅₀ Determination: Calculating the IC₅₀ value provides a standardized measure of a compound's potency, allowing for direct comparison between different derivatives and with known anticancer drugs.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected 1,2,4-triazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 58aPC-3 (Prostate)26.0[2]
Compound 81cMCF-7 (Breast)4.83[2]
Compound 72-2.95[2]
Compound 47fHCT-116 (Colon)6.2[20]
Compound 47eT47D (Breast)43.4[20]
Compound 8c-3.6[15]
Compound 5ePANC1 (Pancreatic)5.9-7.3[11]
Compound TP6B16F10 (Melanoma)41.12-61.11[21]

Antiviral Activity: A Broad Spectrum of Possibilities

The 1,2,4-triazole nucleus is a key component in several antiviral drugs, including the broad-spectrum agent ribavirin.[8] Research continues to explore the potential of novel 1,2,4-triazole derivatives against a range of viruses.[22][23][24]

Mechanism of Action

The antiviral mechanisms of 1,2,4-triazoles are varied and can be virus-specific. Some of the reported mechanisms include:

  • Inhibition of Viral Enzymes: Derivatives can target and inhibit essential viral enzymes such as reverse transcriptase in HIV.[1]

  • Disruption of Viral Replication: Some compounds interfere with the viral replication process.

  • Inhibition of Viral Entry: As seen with umifenovir, some triazole-containing compounds can inhibit the fusion of the viral envelope with the host cell membrane.[25]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds by quantifying the reduction in the number of viral plaques in a cell monolayer.[25][26][27][28][29]

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock with a known titer

  • Test compound (1,2,4-triazole derivative)

  • Cell culture medium

  • Overlay medium (e.g., medium with low-melting-point agarose or carboxymethyl cellulose)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.8% crystal violet in 50% ethanol)[28]

  • 6-well or 24-well culture plates

Procedure:

  • Cell Seeding: Seed host cells into culture plates and grow them to form a confluent monolayer.

  • Virus Adsorption: Aspirate the culture medium and infect the cell monolayers with a standardized amount of virus (to produce a countable number of plaques). Allow the virus to adsorb for 1-2 hours at 37°C.[26][28]

  • Compound Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cell monolayers with the overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus or compound).

  • Incubation: Incubate the plates at the optimal temperature and for a sufficient duration for plaques to form (typically 2-7 days, depending on the virus).[28]

  • Plaque Visualization: After incubation, fix the cells with the fixative solution and then stain with crystal violet. Plaques will appear as clear, unstained areas where the cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) can be determined by plotting the percentage of plaque reduction against the compound concentration.

Causality of Experimental Choices:

  • Plaque Formation: This assay directly measures the infectious virus particles, providing a biologically relevant endpoint for antiviral activity.

  • Overlay Medium: The use of a semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete, countable plaques.

  • EC₅₀ Determination: This value provides a robust and standardized measure of the antiviral potency of the compound.

Quantitative Data: Antiviral Activity

The following table presents the antiviral activity of selected 1,2,4-triazole derivatives.

CompoundVirusActivity MetricValue (µM)Reference
Compound 194HSV-125% Plaque Reduction at 20 mg/mL-[2]
Compound 203aHIV-1 (wild-type)EC₅₀0.02[2]
Compound 203aHIV-1 (mutant)EC₅₀7.61[2]
Compound 204aHIV-1 (wild-type)EC₅₀0.0081[2]
Sulfanyltriazole IIIcHIV-1EC₅₀0.024[20]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Derivatives of 1,2,4-triazole have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory conditions.[3][4][8][30][31]

Mechanism of Action

The anti-inflammatory effects of 1,2,4-triazoles are often attributed to their ability to modulate key inflammatory pathways, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives inhibit COX-1 and COX-2, enzymes responsible for the production of prostaglandins, which are key mediators of inflammation.[3]

  • Modulation of Pro-inflammatory Cytokines: Certain compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[32][33][34][35][36]

Materials:

  • Wistar rats

  • Test compound (1,2,4-triazole derivative)

  • Standard anti-inflammatory drug (e.g., ibuprofen, indomethacin)

  • Carrageenan solution (1% in saline)

  • Plethysmometer or calipers

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the test compound and the standard drug to different groups of rats (typically via oral or intraperitoneal injection) at a specified time before inducing inflammation. A control group receives the vehicle only.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.[32][33]

  • Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer or the paw thickness with calipers at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[33]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group. This allows for the assessment of the anti-inflammatory efficacy of the test compound.

Causality of Experimental Choices:

  • Carrageenan as an Inducer: Carrageenan is a well-characterized phlogistic agent that induces a biphasic inflammatory response, allowing for the study of different phases of inflammation and the mechanisms of action of anti-inflammatory drugs.

  • In Vivo Model: This animal model provides a more complex biological system than in vitro assays, allowing for the evaluation of a compound's overall anti-inflammatory effect, including its pharmacokinetic and pharmacodynamic properties.

  • Paw Volume Measurement: This is a direct and quantifiable measure of the inflammatory response (edema), providing a reliable endpoint for assessing anti-inflammatory activity.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of selected 1,2,4-triazole derivatives.

CompoundModelActivity MetricResultReference
Compound 42Carrageenan-induced paw edema% Inhibition of Edema91% (compared to 82% for ibuprofen)[3]
Compound 43Carrageenan-induced paw edema% Inhibition of Edema81% (similar to ibuprofen)[3]
Compound 46Carrageenan-induced paw edema% Inhibition of EdemaSimilar to indomethacin[3]
Compound 3Carrageenan-induced paw edema% Inhibition of Edema91% (compared to 82% for ibuprofen)[4][30]
Compound 5eCarrageenan-induced paw edema% Inhibition of Edema81% (equipotent to ibuprofen)[4][30]
Compound MB-18Carrageenan-induced paw edema% Inhibition of InflammationSignificant, comparable to Diclofenac[31]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, created using Graphviz (DOT language), illustrate key pathways and experimental workflows.

Antifungal_Mechanism 1,2,4-Triazole 1,2,4-Triazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) 1,2,4-Triazole->Lanosterol 14α-demethylase (CYP51) Inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase (CYP51)->Ergosterol Biosynthesis Required for Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Biosynthesis->Fungal Cell Membrane Integrity Maintains Fungal Growth Inhibition Fungal Growth Inhibition Fungal Cell Membrane Integrity->Fungal Growth Inhibition Disruption leads to

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Seeding->Compound Dilution Treat Cells Treat Cells Compound Dilution->Treat Cells Add MTT Reagent Add MTT Reagent Treat Cells->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate % Viability & IC50 Calculate % Viability & IC50 Read Absorbance->Calculate % Viability & IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The 1,2,4-triazole core structure continues to be a highly privileged and fruitful scaffold in the pursuit of novel therapeutic agents. Its remarkable versatility, stemming from its unique chemical properties, has enabled the development of compounds with potent and diverse biological activities. As demonstrated in this guide, 1,2,4-triazole derivatives have made a significant impact in the fields of antifungal, anticancer, antiviral, and anti-inflammatory research. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals, offering a solid foundation for the rational design and evaluation of new 1,2,4-triazole-based drug candidates. The continued exploration of this exceptional heterocyclic system holds immense promise for addressing unmet medical needs and advancing human health.

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The Synthetic Journey of 1,2,4-Triazol-5-ones: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazol-5-one scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its versatile pharmacological activities and its role as a privileged structural motif. This in-depth technical guide provides a comprehensive exploration of the discovery and synthetic history of substituted 1,2,4-triazol-5-ones. We delve into the foundational synthetic strategies and trace their evolution to modern, efficient methodologies. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices, ensuring a deep and applicable understanding of this critical heterocyclic core.

Introduction: The Enduring Significance of the 1,2,4-Triazol-5-one Core

The five-membered heterocyclic ring of 1,2,4-triazole and its derivatives are of paramount interest due to their wide-ranging biological, agrochemical, and chemical properties.[1] Specifically, the 1,2,4-triazol-5-one moiety, a ketone-containing variant, has emerged as a versatile building block in the synthesis of diverse bioactive molecules.[2] Its derivatives have garnered significant attention for their broad spectrum of therapeutic potentials, including antimicrobial, antifungal, antiviral, and anticancer properties.[2] The synthetic flexibility of the triazolone ring allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles.[2] This guide will illuminate the path from its initial discovery to the sophisticated synthetic strategies employed today, providing a robust resource for leveraging this powerful scaffold in research and development.

Nomenclature and Physicochemical Properties

A clear understanding of the fundamental characteristics of the 1,2,4-triazol-5-one core is essential for its effective utilization.

Nomenclature and Tautomerism:

1,2,4-Triazol-5-one is a five-membered heterocyclic compound featuring three nitrogen atoms and a ketone group.[3] A key feature is its ability to exist in several tautomeric forms, which influences its reactivity and biological interactions. The most common IUPAC name is 1,2-dihydro-3H-1,2,4-triazol-3-one.[3]

Physicochemical Data:

A summary of key quantitative data for the parent 1,2,4-triazol-5-one is presented below. This information is crucial for its characterization, handling, and application in experimental settings.[3]

PropertyValueNotes
Molecular Formula C₂H₃N₃O
Molecular Weight 85.07 g/mol
Melting Point 222-224 °C[3]
pKa 8.5–12.5For N-H acidity in derivatives, indicating weak acidity.[3]
UV λmax ~265 nmFor derivatives, useful for HPLC analysis.[3]

A Historical Perspective: The Genesis of 1,2,4-Triazol-5-one Synthesis

The journey into the synthesis of 1,2,4-triazoles began with foundational reactions like the Einhorn–Brunner and Pellizzari reactions.[4] These early methods, while groundbreaking, often required harsh conditions and offered limited substituent diversity. The synthesis of the unsubstituted 1,2,4-triazole, for instance, could be achieved from thiosemicarbazide through acylation with formic acid, followed by cyclization and subsequent oxidation.[4] These pioneering efforts laid the groundwork for the development of more refined and versatile synthetic routes to substituted 1,2,4-triazol-5-ones.

Core Synthetic Methodologies: From Classical to Contemporary

The synthesis of substituted 1,2,4-triazol-5-ones has evolved significantly, with modern chemistry offering a plethora of efficient and diverse strategies.

Classical Cyclization Reactions: The Foundation

The most prevalent and foundational synthetic routes to 1,2,4-triazol-5-ones involve the cyclization of semicarbazide or its derivatives with a one-carbon synthon, such as formic acid or an orthoformate.[3]

A common approach involves heating a mixture of semicarbazide hydrochloride and 85% formic acid to reflux.[3] The reaction proceeds through the formation of an intermediate, formylsemicarbazide, which then undergoes cyclization to yield the 1,2,4-triazol-5-one ring.[3][5]

Experimental Protocol 1: Synthesis of 1,2,4-Triazol-5-one from Semicarbazide [3]

  • A mixture of semicarbazide hydrochloride and 85% formic acid is heated to reflux.

  • The reaction mixture is maintained at reflux for approximately 8 hours.

  • Following reflux, the excess formic acid is removed by distillation to yield the crude 1,2,4-triazol-5-one.

The Pinner Reaction Strategy: A Versatile Approach

The Pinner reaction provides a powerful strategy for synthesizing α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 4-substituted 5-amino-2,4-dihydro-3H-pyrazol-3-ones.[6] This method utilizes the conversion of α-mono- and α,α-disubstituted ethyl cyanoacetates into the corresponding carboxyimidate salts (Pinner salts) as key intermediates.[6] The subsequent reaction of these intermediates with formylhydrazide or hydrazine hydrate leads to the desired triazolylacetates or aminopyrazolones.[6]

Modern Synthetic Approaches: Efficiency and Diversity

Recent research has focused on developing novel synthetic methodologies that are more efficient and environmentally friendly, such as one-pot syntheses and multi-component reactions.[2]

One-Pot, Multi-Component Reactions: These reactions are highly valued for their ability to construct complex molecules in a single step, minimizing waste and purification efforts.[5] For instance, a general method for producing 1,3,5-trisubstituted-1,2,4-triazoles with high yields involves a one-pot, two-step process starting with the in-situ formation of an amide from a carboxylic acid and an amidine.[7]

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of 1,2,4-triazole derivatives.[2][5] For example, the reaction of hydrazines with formamide can be efficiently carried out under microwave irradiation.[5] A microwave-induced cyclodehydration step is also employed in the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles.[2]

Copper-Catalyzed Reactions: Copper-catalyzed one-pot methods have been developed for the facile synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization process.[8]

Synthesis of Key Derivatives: Tailoring Functionality

The ability to introduce a wide array of substituents onto the 1,2,4-triazol-5-one core is crucial for tuning its biological activity.

Synthesis of 3-nitro-1,2,4-triazol-5-one (NTO): This derivative is a notable example of a specialized synthesis for a non-pharmaceutical application, serving as an insensitive high explosive.[2] The synthesis is a multi-step process:

Experimental Protocol 2: Synthesis of 3-nitro-1,2,4-triazol-5-one (NTO) [5]

  • Synthesis of Formylsemicarbazide: Combine semicarbazide and formic acid in a 1:4 molar ratio with ethanol as a solvent. Reflux the mixture for 2-4 hours. Cool the flask to 15-20°C to crystallize the formylsemicarbazide and filter the solid product.

  • Cyclization to 1,2,4-triazol-3-one: Dissolve the formylsemicarbazide in formic acid and heat to reflux for 2 hours. Distill off the excess formic acid to obtain the crude 1,2,4-triazol-3-one.

  • Nitration to NTO: Carefully add the crude 1,2,4-triazol-3-one to 98% nitric acid, maintaining the reaction temperature between 15-45°C to yield the final product.

Applications in Drug Discovery and Materials Science

The 1,2,4-triazol-5-one scaffold is a prolific pharmacophore, with derivatives exhibiting a wide array of biological activities.

Pharmacological Activities:

  • Antimicrobial and Antifungal: The 1,2,4-triazole scaffold is a prominent feature in many pharmacologically active compounds with antimicrobial and antifungal properties.[2]

  • Anticancer: Certain derivatives have shown promise in inhibiting the proliferation of cancer cell lines.[2]

  • Anticonvulsant: Some 1,2,4-triazol-5-one derivatives have demonstrated potential in seizure models.[2]

  • Tumor Necrosis Factor-alpha (TNF-α) Inhibitors: Novel 1,2,4-triazol-5-ones have been discovered as TNF-α inhibitors for the treatment of neuropathic pain.[9]

  • Protoporphyrinogen Oxidase (PPO) Inhibitors: Substituted 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones have been designed and synthesized as PPO inhibitors for use as herbicides.[10]

Bioisosteric Replacement:

The 1,2,4-triazole ring is recognized as a valuable bioisostere for the amide bond.[11][12] This isosteric replacement can improve potency and metabolic stability.[11] For example, the replacement of an acetamide with a 1,2,4-triazol-4-yl group in a series of pyrazolo[1,5-a]pyrimidine inhibitors of CSNK2 led to a four-fold improvement in activity.[11] Crystallographic evidence has shown that the 1,2,4-triazole can effectively mimic the hydrogen bonding interactions of the amide group.[11][12]

Energetic Materials:

As previously mentioned, 3-nitro-1,2,4-triazol-5-one (NTO) is utilized as an insensitive high explosive, highlighting the diverse applications of this heterocyclic core beyond the pharmaceutical realm.[2]

Data Visualization

To better illustrate the synthetic processes, the following diagrams have been generated using the DOT language.

Synthesis_of_1_2_4_Triazol_5_one cluster_step1 Step 1: Formation of Formylsemicarbazide cluster_step2 Step 2: Cyclization A Semicarbazide Hydrochloride C Formylsemicarbazide A->C Reflux B Formic Acid B->C D Formylsemicarbazide E 1,2,4-Triazol-5-one D->E Reflux in Formic Acid

Caption: A workflow diagram illustrating the synthesis of 1,2,4-triazol-5-one.

NTO_Synthesis_Workflow start Starting Materials: Semicarbazide & Formic Acid step1 Step 1: Synthesis of Formylsemicarbazide (Reflux in Ethanol) start->step1 step2 Step 2: Cyclization (Reflux in Formic Acid) step1->step2 step3 Step 3: Nitration (98% Nitric Acid, 15-45°C) step2->step3 product Final Product: 3-nitro-1,2,4-triazol-5-one (NTO) step3->product

Caption: Experimental workflow for the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO).

Conclusion and Future Outlook

The substituted 1,2,4-triazol-5-one core has proven to be a remarkably fruitful scaffold in the pursuit of novel therapeutic agents and functional materials. Its rich synthetic history has paved the way for a diverse and efficient toolbox of chemical methodologies. The continued exploration of innovative synthetic routes, particularly those embracing green chemistry principles, will undoubtedly expand the chemical space accessible to researchers. As our understanding of the intricate structure-activity relationships of these compounds deepens, the 1,2,4-triazol-5-one motif is poised to remain a central player in the future of drug discovery and materials science.

References

  • Ahmad, S., et al. (2012). Discovery of novel 1,2,4-triazol-5-ones as tumor necrosis factor-alpha inhibitors for the treatment of neuropathic pain. Chemical Biology & Drug Design, 80(6), 961-970. [Link]

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  • Ye, Z., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]

  • Al-Sultani, A. A. J., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]

  • Ye, Z., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. PubMed. [Link]

  • Rassukana, Y. V., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Molecules, 26(15), 4485. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 974230. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 974230. [Link]

  • Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 47, 116392. [Link]

  • Wang, G., et al. (2013). Design and synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as protoporphyrinogen oxidase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3127-3135. [Link]

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Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides an in-depth technical overview of the safety, handling, and procedural considerations for 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), the principle of "as low as reasonably practicable" (ALARP) exposure and adherence to best laboratory practices remain paramount, particularly given the limited toxicological data for this specific molecule.

Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is the unambiguous identification of the chemical entity being handled. The properties of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one are summarized below.

PropertyValueReference
Chemical Name 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-oneN/A
Molecular Formula C₄H₇N₃O₂[1]
Molecular Weight 129.12 g/mol [2]
CAS Number 135309-63-8N/A
Appearance Solid[1]
Melting Point 165 - 170 °C (decomposes)[3]
Solubility No data availableN/A

Hazard Identification and Toxicological Assessment

According to the Safety Data Sheet from Sigma-Aldrich, 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is not classified as a hazardous substance or mixture. However, it is crucial to recognize that the toxicological properties of this specific compound have not been fully investigated.

The broader class of 1,2,4-triazole derivatives exhibits a wide spectrum of biological activities, and while many are of low toxicity, some can present hazards.[4][5] For instance, some triazole derivatives are known to be eye irritants, and developmental toxicity has been observed in animal studies at high doses.[6] Therefore, the absence of a formal hazard classification should not be interpreted as an absence of potential risk. A cautious and informed approach is always the most prudent course of action in a research environment.

  • Primary Classification: Not a hazardous substance or mixture.[3]

  • Expert Insight: The lack of comprehensive toxicological data necessitates handling this compound with the care afforded to all novel chemical entities. The potential for mild irritation or other unforeseen effects cannot be entirely discounted.

Exposure Controls and Personal Protective Equipment (PPE)

Even in the absence of a defined, significant hazard, the implementation of robust exposure controls is a cornerstone of modern laboratory safety. The following recommendations are based on best practices for handling non-hazardous research chemicals.[2][7]

Engineering Controls
  • Ventilation: All manipulations of the solid compound or its solutions should be conducted in a well-ventilated area.[8] The use of a chemical fume hood is recommended, particularly when handling the powder, to minimize the potential for inhalation of airborne particulates.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical step in mitigating any potential exposure. The following diagram outlines a logical workflow for selecting the necessary protective equipment.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_task Task-Specific Considerations Start Assess Task CheckHazard Is the substance classified as hazardous? Start->CheckHazard CheckData Is there extensive toxicological data? CheckHazard->CheckData No MinPPE Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves CheckHazard->MinPPE Yes (Follow SDS) CheckData->MinPPE Yes CheckSplash Is there a significant splash risk? CheckData->CheckSplash No MinPPE->CheckSplash SplashGoggles Chemical Splash Goggles CheckAerosol Is there a risk of aerosol generation? SplashGoggles->CheckAerosol FaceShield Face Shield (in addition to goggles) CheckSplash->SplashGoggles CheckSplash->CheckAerosol No CheckAerosol->FaceShield Yes

Figure 1: PPE Selection Workflow for 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Detailed PPE Recommendations:

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required.[9] When handling solutions or performing operations with a potential for splashing, chemical splash goggles should be worn.[10]

  • Skin Protection: A standard laboratory coat should be worn at all times.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are mandatory.[9] Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contamination is suspected.[9]

  • Respiratory Protection: Under normal handling conditions in a well-ventilated area or fume hood, respiratory protection is not expected to be necessary. However, if dust is generated and cannot be controlled by engineering means, a NIOSH-approved particulate respirator may be appropriate.

Handling and Storage

Proper handling and storage protocols are essential to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling
  • Avoid the formation of dust and aerosols.[11]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Ensure all containers are clearly and accurately labeled.[1]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[11]

  • Keep containers in a designated, organized storage area.[8]

  • Segregate from incompatible materials, such as strong oxidizing agents.[1]

  • Store away from heat and direct sunlight.[1]

First Aid Measures

In the event of an accidental exposure, the following first aid measures should be taken promptly.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

  • After Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with plenty of water.[3]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][12]

  • After Ingestion: Rinse mouth with water. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[3]

Accidental Release and Firefighting Measures

Accidental Release

For any spill, the primary goal is to ensure personnel safety and prevent the spread of contamination. The following decision tree illustrates the appropriate response to a spill of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Spill_Response Spill Spill Occurs Alert Alert others in the area Spill->Alert AssessSpill Assess Spill Size and Location MinorSpill Minor Spill (<1g, contained) AssessSpill->MinorSpill Minor MajorSpill Major Spill (>1g or widespread) AssessSpill->MajorSpill Major DonPPE Don appropriate PPE (gloves, goggles, lab coat) MinorSpill->DonPPE Evacuate Evacuate immediate area MajorSpill->Evacuate Alert->AssessSpill CallEmergency Call Emergency Response Evacuate->CallEmergency Contain Contain the spill with inert absorbent material DonPPE->Contain Collect Carefully sweep or scoop up the material Contain->Collect Dispose Place in a sealed container for hazardous waste disposal Collect->Dispose Decontaminate Decontaminate the area with soap and water Dispose->Decontaminate

Figure 2: Emergency Spill Response Workflow.

Spill Cleanup Protocol (Minor Spills):

  • Alert Personnel: Immediately notify others in the vicinity.[13]

  • Don PPE: Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[14]

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place the spilled material and absorbent into a sealed, labeled container for proper disposal.[13]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the waste as chemical waste in accordance with institutional and local regulations.[13]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: The compound is combustible. In the event of a fire, hazardous combustion gases or vapors may be produced.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[3] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[3]

Conclusion

While 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is not classified as a hazardous substance, a culture of safety in the laboratory dictates that all chemicals be handled with a high degree of care. The protocols and insights provided in this guide are designed to empower researchers to work with this compound in a manner that is both safe and scientifically sound. By understanding the available data, acknowledging its limitations, and adhering to established best practices for chemical hygiene, scientists can confidently and responsibly advance their research and development objectives.

References

  • University of California. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • S d fine-chem limited. (n.d.). Safety Data Sheet: Myristic acid. Retrieved from [Link]

  • University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]

  • Hrubovska, K., et al. (2024). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs.
  • Lab Chems EU. (2025, April 29). Best Practices for Handling and Storing Research Chemicals. Retrieved from [Link]

  • Global Research Chem. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Environmental Health and Safety. Retrieved from [Link]

  • University of Arkansas. (n.d.). Chemical Spill Response Guide. Campus Safety. Retrieved from [Link]

  • European Commission. (2015, October 27).
  • PubChem. (n.d.). 4,5-dihydro-1H-1,2,4-triazol-5-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health and Safety. Retrieved from [Link]

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Spectroscopic analysis (NMR, IR, Mass Spec) of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Authored by a Senior Application Scientist

Foreword: The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents, including those with antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The 1,2,4-triazol-5-one core, in particular, offers a versatile template for synthetic elaboration.[3] A rigorous understanding of the spectroscopic characteristics of its derivatives is therefore not merely academic; it is a fundamental prerequisite for confident structural elucidation, reaction monitoring, and quality control in drug discovery and development.

This guide provides a comprehensive, field-tested framework for the spectroscopic analysis of a representative derivative, 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one . We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. The methodologies and interpretations presented herein are designed to be self-validating, providing researchers with a robust system for the characterization of this and related heterocyclic compounds.

Molecular Structure and Analytical Framework

To ensure clarity in spectral assignments, a standardized atom numbering system is essential. The structure of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is presented below. This numbering will be used consistently throughout the guide.

Figure 2: Integrated workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular framework of organic compounds. We will examine both ¹H and ¹³C NMR data.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its polarity ensures dissolution of the compound, and its high boiling point minimizes evaporation. Critically, it allows for the observation of exchangeable protons (NH and OH), which often disappear in D₂O or are broadened in CDCl₃. [4]2. Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) serves as a convenient internal reference.

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer at room temperature. Standard proton and carbon pulse programs are sufficient.

¹H NMR Spectroscopy: Data and Interpretation

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0Broad Singlet1HN1-H The triazole N-H proton is acidic and often appears as a broad, downfield signal due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen atoms. Its chemical shift can be concentration and temperature-dependent. [5]
~5.0 - 5.5Broad Singlet1H-CH₂OH The hydroxyl proton is exchangeable and its signal is typically a broad singlet. Its position is highly sensitive to solvent, concentration, and trace amounts of water.
~4.50Singlet2H-CH₂ OHThese methylene protons are adjacent to an electronegative oxygen atom, shifting them downfield. They are expected to appear as a singlet, assuming no significant coupling to the OH proton in DMSO.
~3.15Singlet3HN4-CH₃ The methyl group is attached to a nitrogen atom within the heterocyclic ring, resulting in a characteristic singlet in the aliphatic region.
¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. With broadband proton decoupling, each unique carbon atom appears as a single line.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~156.0C 5=OThe carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the double-bonded oxygen, placing it far downfield. This is characteristic of triazol-5-one rings. [1]
~145.0C 3This carbon is part of a C=N bond within the aromatic triazole ring and is attached to the hydroxymethyl group, resulting in a downfield shift. [1]
~55.0-C H₂OHThis aliphatic carbon is directly attached to an electronegative oxygen atom, shifting it downfield relative to a standard alkane carbon.
~28.0N4-C H₃The methyl carbon attached to the N4 atom is a typical sp³-hybridized carbon and appears in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

IR Data and Interpretation

The IR spectrum provides a distinct fingerprint confirming the presence of key functional groups.

Frequency Range (cm⁻¹)Vibration TypeIntensityFunctional Group
3350 - 3200O-H StretchBroad, StrongHydroxyl (-OH)
3250 - 3100N-H StretchMediumTriazole N-H
3000 - 2850C-H StretchMediumAliphatic (CH₃, CH₂)
1710 - 1670C=O StretchStrong, SharpCarbonyl (Amide-like)
1620 - 1580C=N StretchMediumTriazole Ring
1100 - 1000C-O StretchStrongPrimary Alcohol

Causality Insight: The broadness of the O-H and N-H stretching bands is a direct result of intermolecular hydrogen bonding in the solid state. The strong, sharp carbonyl absorption around 1690 cm⁻¹ is a hallmark of the triazol-5-one system. [1][6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode (ESI+) to generate the protonated molecular ion [M+H]⁺.

  • Analysis: Acquire the full scan mass spectrum. If desired, perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

MS Data and Interpretation

Molecular Weight: C₄H₇N₃O₂ = 129.0538 g/mol Expected [M+H]⁺ Ion: m/z 129.0538 + 1.0078 = 130.0616

The primary fragmentation pathways are predictable losses of small, stable neutral molecules.

G mol [M+H]⁺ m/z = 130.06 frag1 [M+H - H₂O]⁺ m/z = 112.05 mol->frag1 - H₂O frag2 [M+H - CH₂O]⁺ m/z = 100.04 mol->frag2 - CH₂O frag3 [M+H - H₂O - CO]⁺ m/z = 84.04 frag1->frag3 - CO

Figure 3: Predicted ESI-MS fragmentation pathway for the target molecule.

  • Loss of Water (H₂O): The hydroxymethyl group can easily eliminate a molecule of water, leading to a fragment at m/z 112. This is a very common fragmentation for primary alcohols.

  • Loss of Formaldehyde (CH₂O): A rearrangement can lead to the neutral loss of formaldehyde, resulting in a fragment at m/z 100.

  • Ring Cleavage: Further fragmentation, particularly under higher energy conditions (e.g., Electron Ionization or high-energy CID), can involve cleavage of the triazole ring itself, often characterized by the loss of species like HCN or N₂. [7][8]

    m/z (Predicted) Assignment
    130.06 [M+H]⁺
    112.05 [M+H - H₂O]⁺
    100.04 [M+H - CH₂O]⁺

    | 84.04 | [M+H - H₂O - CO]⁺ |

Conclusion

The structural elucidation of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid confirmation of essential functional groups (C=O, O-H, N-H). Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By correlating the data from these distinct yet complementary analyses, an unambiguous structural assignment can be made with the highest degree of scientific confidence. This integrated approach serves as a reliable blueprint for the characterization of novel heterocyclic compounds in any research and development setting.

References

  • BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. BenchChem Technical Guides.
  • Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. Available from: [Link]

  • Ikizler, A. A., & Yüksek, H. (2000). A study on some 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. Acta Poloniae Pharmaceutica, 57(2), 119-22. Available from: [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. NCL Institutional Repository. Available from: [Link]

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  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5). Available from: [Link]

  • Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. Available from: [Link]

  • Holovach, N., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(23), 5727. Available from: [Link]

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Tautomerism in 1H-1,2,4-triazol-5(4H)-one Systems: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3][4][5] The functionality and biological activity of 1,2,4-triazol-5-one derivatives are profoundly influenced by the subtle yet critical phenomenon of tautomerism.[1][6] This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibria in 1H-1,2,4-triazol-5(4H)-one systems. We will dissect the structural nuances of annular and keto-enol tautomerism, elucidate the key factors governing tautomeric preference, and detail the state-of-the-art experimental and computational methodologies for their characterization. This guide is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to understand, predict, and control the tautomeric behavior of these vital heterocyclic systems, ultimately enabling the rational design of more efficacious and targeted therapeutics.

The Crucial Role of Tautomerism in 1,2,4-Triazol-5-one Scaffolds

The 1,2,4-triazole ring is a cornerstone of numerous biologically active compounds, demonstrating a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][7][8][9] The 1,2,4-triazol-5-one core, in particular, serves as a versatile building block for novel drug candidates.[1][3][7] The biological efficacy of these molecules is not solely dependent on their constituent atoms but is intricately linked to their three-dimensional structure and the dynamic equilibrium between their tautomeric forms.[1][10]

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[10][11] This dynamic state is critical in drug development because different tautomers exhibit distinct physicochemical properties, including:

  • Hydrogen Bonding Capabilities: The pattern of hydrogen bond donors and acceptors changes with the proton's position, directly impacting drug-target interactions.[1]

  • Molecular Shape and Conformation: Tautomerism can alter the overall geometry of the molecule, influencing its fit within a biological receptor or enzyme active site.[1]

  • Lipophilicity and Solubility: The polarity and, consequently, the solubility and membrane permeability of a compound can vary between tautomeric forms.[1]

A comprehensive understanding and control of the tautomeric landscape are therefore not academic exercises but prerequisites for successful, structure-based drug design.

Unraveling the Tautomeric Landscape of 1,2,4-Triazol-5-ones

The 1H-1,2,4-triazol-5(4H)-one system can exhibit two primary types of prototropic tautomerism: annular tautomerism and keto-enol tautomerism.[1]

Annular Tautomerism: A Proton's Journey Around the Ring

Annular tautomerism involves the migration of a proton between the nitrogen atoms of the triazole ring.[1] For a generic 1,2,4-triazol-5-one, three principal annular tautomers are possible: the 1H, 2H, and 4H forms.[1] Computational studies have consistently shown that for the parent 1,2,4-triazole, the 1H-tautomer is the most stable.[1] However, the introduction of substituents can significantly influence this equilibrium.[10][12]

Caption: Annular tautomeric equilibrium in 1,2,4-triazol-5-one.

Keto-Enol Tautomerism: A Shift Between Amide and Hydroxy Forms

In addition to the movement of a proton around the ring, 1,2,4-triazol-5-one derivatives also exhibit keto-enol tautomerism, more accurately described as lactam-lactim tautomerism.[1][13]

  • The keto (or lactam) form contains a carbonyl group (C=O) at the C5 position.

  • The enol (or lactim) form features a hydroxyl group (C-OH) at the C5 position, resulting in an aromatic triazole ring.

The equilibrium between these two forms involves the migration of a proton from a ring nitrogen to the exocyclic oxygen atom.[1][13]

Caption: Keto-enol (lactam-lactim) tautomerism.

These two forms of tautomerism can coexist, leading to a complex equilibrium of multiple species in solution.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers is dictated by a confluence of factors, providing avenues for researchers to potentially stabilize a desired form.

Substituent Effects

The electronic nature of substituents on the triazole ring plays a pivotal role in determining the predominant tautomer.[12][14][15]

  • Electron-donating groups (e.g., -NH2, -OH) can stabilize specific tautomers by altering the electron density distribution within the ring.[15]

  • Electron-withdrawing groups (e.g., -NO2, -CN) can have the opposite effect, favoring alternative tautomeric forms.[15]

The position of the substituent is also critical, as intramolecular interactions, such as hydrogen bonding, can significantly stabilize a particular tautomer.[12]

Solvent Effects

The polarity of the solvent can profoundly impact the tautomeric equilibrium.[1][16] Polar solvents may preferentially solvate and stabilize the more polar tautomer, while nonpolar solvents will favor the less polar form. For instance, in highly polar organic solvents, the 1H-tautomer of the 3-nitro-1,2,4-triazol-5-one anion has been shown to be the major species.[14]

Temperature and pH

Temperature can shift the equilibrium, with higher temperatures often favoring the population of minor tautomers.[17][18] The pH of the medium is also a critical factor, as protonation or deprotonation of the triazole ring can lead to the formation of different tautomeric species.

Methodologies for Tautomer Characterization: A Multi-faceted Approach

A combination of spectroscopic, crystallographic, and computational methods is essential for the unambiguous characterization of tautomeric systems.[10]

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[1] The chemical shifts of protons and carbons are highly sensitive to their electronic environment, which differs between tautomers. Variable temperature NMR studies can also provide insights into the dynamics of tautomeric interconversion.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present.[7] The presence of a strong C=O stretching band (around 1700 cm⁻¹) is characteristic of the keto form, while its absence and the appearance of a C=N stretching band and a broad O-H stretching band would indicate the enol form.[7] Two-dimensional IR (2D IR) spectroscopy can be particularly useful for distinguishing between interconverting tautomeric species in solution.[17][18][19][20]

UV-Vis Spectroscopy: The electronic transitions within a molecule differ between tautomers, leading to distinct absorption spectra.[1][7] The maximum absorbance wavelength (λmax) is sensitive to the extent of conjugation, which is often different in the keto and enol forms.[7][21]

Spectroscopic TechniqueKey Observables for Tautomer Analysis
¹H & ¹³C NMR Chemical shifts of ring protons and carbons, N-H proton signals.
IR Spectroscopy C=O stretch (keto), O-H and C=N stretches (enol).
UV-Vis Spectroscopy Differences in λmax due to changes in conjugation.
X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides unequivocal, high-resolution structural information in the solid state.[2][22] It allows for the precise determination of bond lengths, bond angles, and the location of protons, thereby unambiguously identifying the tautomeric form present in the crystal lattice.[2][22][23] It is important to note that the solid-state structure may not always represent the predominant tautomer in solution.[22]

Computational Chemistry: A Predictive and Corroborative Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism.[6][12][14][15][24][25] These methods can be used to:

  • Predict Relative Stabilities: Calculate the relative free energies (ΔG) or electronic energies (ΔE) of different tautomers to predict their equilibrium populations.[1]

  • Simulate Spectroscopic Data: Predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra for each tautomer.[1] These simulated spectra can then be compared with experimental data to identify the predominant species.[1][6]

G cluster_0 Experimental Workflow cluster_1 Computational Workflow Synthesis Synthesis of 1,2,4-Triazol-5-one Derivative Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) Synthesis->Spectroscopy Xray X-ray Crystallography (if single crystal) Synthesis->Xray Corroboration Corroboration and Tautomer Assignment Spectroscopy->Corroboration Xray->Corroboration Modeling Computational Modeling (DFT Calculations) Stability Predict Relative Tautomer Stabilities Modeling->Stability Simulate Simulate Spectroscopic Data Modeling->Simulate Stability->Corroboration Simulate->Corroboration

Caption: Integrated workflow for tautomer investigation.

Experimental Protocols

General Synthesis of 1,2,4-Triazol-5-ones

A common and versatile method for the synthesis of 1,2,4-triazol-5-one derivatives involves the cyclization of substituted semicarbazides or thiosemicarbazides.[1]

Step-by-Step Protocol:

  • Reaction Setup: A substituted (thio)semicarbazide is dissolved in a suitable solvent, such as ethanol or an aqueous basic solution (e.g., NaOH).

  • Cyclization: The mixture is heated under reflux for a specified period to induce cyclization.

  • Acidification: After cooling, the reaction mixture is carefully acidified with a mineral acid (e.g., HCl) to precipitate the product.[1]

  • Purification: The crude product is collected by filtration, washed, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 1,2,4-triazol-5-one derivative.

NMR Spectroscopy for Tautomer Analysis
  • Sample Preparation: Dissolve a precisely weighed amount of the 1,2,4-triazol-5-one derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Analysis: Analyze the chemical shifts, integration values, and coupling constants to identify the signals corresponding to each tautomer. The ratio of the integrals for distinct signals can be used to determine the relative populations of the tautomers in solution.

  • (Optional) Variable Temperature Study: Acquire spectra at different temperatures to observe any shifts in the equilibrium.

Implications for Drug Development

The tautomeric state of a 1,2,4-triazol-5-one derivative is a critical determinant of its biological activity.[1][5][26] Different tautomers can be recognized by different biological targets or bind to the same target with varying affinities.[1] Therefore, a thorough understanding of the tautomeric preferences of a lead compound is essential for:

  • Structure-Activity Relationship (SAR) Studies: To rationalize the observed biological activities and guide the design of more potent analogs.[2]

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, which can be influenced by its tautomeric form.

  • Intellectual Property: To ensure comprehensive patent protection covering all relevant tautomeric forms of a novel compound.[2][22]

Conclusion

The tautomerism of 1H-1,2,4-triazol-5(4H)-one systems is a complex but manageable phenomenon of paramount importance in modern drug discovery and development. By employing a synergistic combination of advanced spectroscopic techniques, definitive X-ray crystallographic analysis, and predictive computational modeling, researchers can gain a deep understanding of the tautomeric landscape of these crucial heterocyclic scaffolds. This knowledge is not merely academic; it is a powerful tool that enables the rational design of molecules with optimized drug-target interactions, improved pharmacokinetic profiles, and ultimately, enhanced therapeutic efficacy. As the quest for novel and more effective medicines continues, the ability to navigate and harness the subtleties of tautomerism will remain a key differentiator in the successful development of next-generation therapeutics based on the 1,2,4-triazol-5-one core.

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Introduction to the 1,2,4-triazole class of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 1,2,4-Triazole Class of Heterocyclic Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms, which has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties, including dipole character, hydrogen bonding capacity, and metabolic stability, allow it to act as a versatile pharmacophore, engaging with a wide range of biological receptors.[1][3] This guide provides an in-depth exploration of the 1,2,4-triazole core, covering its fundamental chemistry, classical and contemporary synthetic methodologies, extensive pharmacological applications, and key structure-activity relationships (SAR). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational knowledge with field-proven insights to facilitate the rational design of novel 1,2,4-triazole-based therapeutic agents.

The 1,2,4-Triazole Core: A Structural Overview

The 1,2,4-triazole ring system is an aromatic heterocycle with the molecular formula C₂H₃N₃. It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable and prevalent form.[1][2] This structural motif is considered a bioisostere of amide, ester, and carboxylic acid groups, enabling it to mimic the functionality of these common biological moieties while offering improved metabolic resistance.[1][4] The polar nature of the triazole nucleus enhances the solubility of parent molecules, a critical attribute for improving the pharmacological profile of drug candidates.[5]

Synthesis of the 1,2,4-Triazole Ring

The construction of the 1,2,4-triazole scaffold can be accomplished through several robust synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

Two named reactions form the historical bedrock of 1,2,4-triazole synthesis: the Pellizzari reaction and the Einhorn-Brunner reaction.

The Pellizzari Reaction: First described by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide and an acylhydrazide to yield a 3,5-disubstituted-1,2,4-triazole.[6][7] While effective, the traditional method often requires high temperatures (>200°C) and can result in long reaction times and modest yields.[6][7] Modern adaptations, particularly the use of microwave irradiation, have significantly improved the efficiency of this transformation.[6]

The mechanism proceeds via nucleophilic attack of the hydrazide nitrogen onto the amide carbonyl, followed by an intramolecular cyclization and a double dehydration to form the aromatic triazole ring.[7][8]

Pellizzari_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration & Cyclization cluster_2 Step 3: Aromatization Amide Amide (R-CO-NH2) Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 Hydrazide Acylhydrazide (R'-CO-NHNH2) Hydrazide->Intermediate1 Intermediate2 Acylamidine Intermediate Intermediate1->Intermediate2 - H2O Intermediate3 5-Membered Ring Intermediate Intermediate2->Intermediate3 Intramolecular Attack Triazole 1,2,4-Triazole Intermediate3->Triazole - H2O

Caption: Generalized mechanism of the Pellizzari reaction.

The Einhorn-Brunner Reaction: This method, developed by Alfred Einhorn and Karl Brunner, involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[9][10][11] A key advantage of this reaction is its predictable regioselectivity when using unsymmetrical imides. The acyl group derived from the stronger corresponding carboxylic acid preferentially occupies the 3-position of the resulting 1,2,4-triazole.[9][12]

Einhorn_Brunner_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration Imide Diacylamine (Imide) IntermediateA Initial Adduct Imide->IntermediateA Hydrazine Hydrazine (R-NHNH2) Hydrazine->IntermediateA IntermediateB Dehydrated Intermediate IntermediateA->IntermediateB - H2O IntermediateC Cyclized Intermediate IntermediateB->IntermediateC Intramolecular Cyclization Triazole 1,2,4-Triazole IntermediateC->Triazole - H2O

Caption: Simplified workflow of the Einhorn-Brunner reaction.

Modern Synthetic Approaches

While classical methods are robust, contemporary organic synthesis has introduced more versatile and efficient routes. These include:

  • Metal-Free Oxidative Cyclization: Methods using common solvents like DMF as a carbon source under iodine-mediated oxidative conditions have been developed.[13]

  • Copper-Catalyzed Reactions: Copper catalysts have been effectively used to synthesize 1,2,4-triazoles from amidines through the oxidative functionalization of C(sp³)-H bonds.[13][14]

  • [3+2] Cycloadditions: Reactions involving aryl diazonium salts and isocyanides provide a route to disubstituted 1,2,4-triazoles, with the regioselectivity often controllable by the choice of metal catalyst (e.g., Ag(I) vs. Cu).[15]

Pharmacological Landscape of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone of modern pharmacology, with derivatives demonstrating a vast spectrum of biological activities.[1][2][6]

Triazole_Applications cluster_drugs Examples Triazole 1,2,4-Triazole Core Antifungal Antifungal Agents Triazole->Antifungal Inhibition of Ergosterol Synthesis Anticancer Anticancer Agents Triazole->Anticancer Kinase, Tubulin, Aromatase Inhibition Antiviral Antiviral Agents Triazole->Antiviral Viral Protein Targeting Other Other Activities Triazole->Other Fluconazole Fluconazole Antifungal->Fluconazole Letrozole Letrozole Anticancer->Letrozole Ribavirin Ribavirin Antiviral->Ribavirin Alprazolam Alprazolam Other->Alprazolam Anxiolytic

Caption: Major therapeutic applications of 1,2,4-triazole derivatives.

Antifungal Agents

The most prominent success of the 1,2,4-triazole core is in the development of antifungal drugs.[16]

  • Mechanism of Action: Triazole antifungals act by potently inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][17] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[17][18] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[16]

  • Structure-Activity Relationship (SAR): The antifungal activity of these compounds is highly dependent on their structure. For fluconazole, the presence of two triazole rings and a difluorophenyl group is critical for its potent activity.[16] SAR studies have shown that introducing electron-withdrawing groups like -NO₂ and -CF₃ or halogens (Cl, F) onto peripheral phenyl rings can significantly enhance antifungal efficacy.[16]

  • Key Drugs: This class includes several blockbuster drugs that have revolutionized the treatment of systemic fungal infections.

Drug NameKey Structural FeaturesPrimary Clinical Use
Fluconazole Bis-triazole, 2,4-difluorophenyl groupCandidiasis, Cryptococcal meningitis[16][17]
Itraconazole Triazole, complex side chainAspergillosis, Blastomycosis, Histoplasmosis[16][17]
Voriconazole Fluoropyrimidine side chainInvasive aspergillosis, serious Candida infections[17]
Posaconazole Furan ring, extended side chainProphylaxis and treatment of invasive fungal infections[16][17]
Anticancer Agents

1,2,4-triazole derivatives exhibit potent anticancer activity through diverse mechanisms of action.[5]

  • Aromatase Inhibitors: Letrozole and Anastrozole are non-steroidal aromatase inhibitors that feature a 1,2,4-triazole ring. They are used in the treatment of hormone-receptor-positive breast cancer by blocking the conversion of androgens to estrogens.[19]

  • Kinase and Tubulin Inhibition: Novel synthetic 1,2,4-triazoles have been designed as inhibitors of key cancer targets, including EGFR, BRAF, and tubulin.[20] Their antiproliferative effects have been demonstrated against a range of cancer cell lines, including breast, lung, and prostate cancer.[3][21]

  • SAR Insights: Studies have shown that substitutions on the triazole ring and its appended moieties can be tuned to achieve selectivity for different cancer targets. For example, certain Schiff base derivatives of 1,2,4-triazoles have shown significant cytotoxicity against human breast cancer cell lines.[21]

Antiviral Agents

The 1,2,4-triazole scaffold is present in several antiviral compounds.[22]

  • Ribavirin: A well-known example is Ribavirin, a broad-spectrum antiviral drug used to treat infections like Hepatitis C and Respiratory Syncytial Virus (RSV).[2] Ribavirin is a guanosine analog where the 1,2,4-triazole ring acts as a bioisostere of the purine base.

  • Mechanism Diversity: Antiviral triazoles target a wide array of viral proteins and processes.[22][23] They have shown activity against numerous viruses, including HIV, influenza, herpes viruses, and coronaviruses.[22][23] The chemical stability and potential for diverse modifications make the 1,2,4-triazole a promising framework for developing new antiviral therapies.[24]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction

This protocol describes a representative synthesis of a symmetrically substituted 1,2,4-triazole, which serves to validate the classical Pellizzari condensation method.

Objective: To synthesize 3,5-diphenyl-1,2,4-triazole from benzamide and benzoylhydrazide and confirm its identity.

Materials:

  • Benzamide (1.0 eq)

  • Benzoylhydrazide (1.0 eq)

  • High-boiling solvent (e.g., diphenyl ether) or neat conditions

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, combine benzamide and an equimolar amount of benzoylhydrazide.[25]

    • Rationale: Using equimolar amounts of the symmetrical starting materials ensures the formation of a single desired product, avoiding the complex mixture of isomers that can arise from unsymmetrical reactants.[25]

  • Heating and Reaction: If performing the reaction neat, equip the flask with a reflux condenser and a nitrogen inlet. Begin stirring and heat the mixture to 220-250°C under a nitrogen atmosphere.[25]

    • Rationale: High temperature provides the necessary activation energy for the condensation and dehydration steps. The nitrogen atmosphere prevents oxidative side reactions at these elevated temperatures.

  • Reaction Monitoring: Maintain the temperature and stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable solvent system is developed.

    • Rationale: The reaction time is critical for driving the reaction to completion. Insufficient time will result in low yield, while excessive heating can lead to degradation.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product should precipitate.[6]

    • Rationale: Cooling reduces the solubility of the product, allowing for its isolation by filtration.

  • Purification: Triturate the crude solid with a small amount of cold ethanol to remove unreacted starting materials and impurities. Collect the solid product by vacuum filtration.[25]

    • Rationale: Trituration is a simple purification step where the desired product is largely insoluble in the wash solvent, while impurities are washed away.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or acetic acid.[25]

    • Rationale: Recrystallization is a robust purification technique that relies on the difference in solubility of the product and impurities at different temperatures to yield highly pure crystalline material.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry.

    • Rationale: Spectroscopic analysis provides definitive structural confirmation and assesses the purity of the synthesized compound, validating the success of the protocol.

Conclusion

The 1,2,4-triazole nucleus stands as a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable versatility, arising from favorable physicochemical properties and synthetic accessibility, has cemented its status as a "privileged scaffold." From combating life-threatening fungal infections to providing targeted therapies for cancer and viral diseases, 1,2,4-triazole derivatives continue to make a profound impact on human health. Future research focusing on novel synthetic methodologies and the exploration of new biological targets will undoubtedly expand the therapeutic utility of this exceptional heterocyclic system.

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Methodological & Application

Synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a key feature in numerous pharmacologically active molecules, known for a wide range of biological activities.[1][2] This document details a plausible multi-step synthetic pathway, beginning with the formation of a 4-substituted semicarbazide, followed by cyclization to the triazolone ring, and concluding with hydroxymethylation.

The experimental choices, reaction mechanisms, and safety precautions are explained to ensure both technical accuracy and practical applicability for researchers.

I. Synthetic Strategy Overview

The synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is approached via a three-step sequence. This strategy was devised based on established methodologies for the synthesis of substituted semicarbazides and their subsequent cyclization to form the 1,2,4-triazol-5-one core, followed by functionalization.

The overall synthetic workflow is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Methylsemicarbazide cluster_1 Step 2: Cyclization to Triazolone Core cluster_2 Step 3: C3-Hydroxymethylation A Methylamine D 4-Methylsemicarbazide A->D 1. Reaction B Carbamate-forming reagent (e.g., 2,2,2-Trifluoroethyl Chloroformate) B->D C Hydrazine Hydrate C->D 2. Hydrazinolysis F 4-Methyl-1H-1,2,4-triazol-5(4H)-one D->F Reflux E Formic Acid E->F H 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one F->H Base, Heat G Formaldehyde G->H

Caption: Synthetic workflow for 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

II. Materials and Reagents

Ensure all reagents are of appropriate purity (analytical grade or higher) and used with proper personal protective equipment (PPE).

ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
Methylamine (40% in H₂O)CH₅N31.0674-89-5Corrosive, flammable. Handle in a well-ventilated fume hood.
2,2,2-Trifluoroethyl chloroformateC₃H₂ClF₃O₂174.49154939-61-4Corrosive, lachrymator. Handle with care.
Triethylamine(C₂H₅)₃N101.19121-44-8Flammable, corrosive. Use in a fume hood.
Hydrazine hydrate (80%)H₆N₂O50.067803-57-8Toxic, corrosive, suspected carcinogen. Handle with extreme caution.
Diethyl ether(C₂H₅)₂O74.1260-29-7Highly flammable.
Formic acid (≥95%)CH₂O₂46.0364-18-6Corrosive. Causes severe burns.
Formaldehyde (37% solution in H₂O)CH₂O30.0350-00-0Toxic, carcinogen. Handle in a fume hood.
Potassium CarbonateK₂CO₃138.21584-08-7Irritant.
Hydrochloric acid (concentrated)HCl36.467647-01-0Corrosive. Causes severe burns.
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6Drying agent.
Deuterated solvents (for NMR)---e.g., DMSO-d₆

III. Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-Methylsemicarbazide

This procedure is adapted from a general one-pot method for the synthesis of 4-substituted semicarbazides.[3] The reaction involves the formation of a carbamate from methylamine and 2,2,2-trifluoroethyl chloroformate, followed by reaction with hydrazine hydrate.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (40% in water, 1 equivalent) and triethylamine (1.1 equivalents) in diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Carbamate Formation: Slowly add 2,2,2-trifluoroethyl chloroformate (1 equivalent) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Hydrazinolysis: Add hydrazine hydrate (80%, 1.2 equivalents) to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Work-up and Isolation: After cooling to room temperature, a precipitate should form. Collect the solid by vacuum filtration and wash it with cold diethyl ether. The crude 4-methylsemicarbazide can be purified by recrystallization from ethanol.

Causality and Insights: Triethylamine acts as a base to neutralize the HCl formed during the reaction of methylamine with the chloroformate. The use of 2,2,2-trifluoroethyl chloroformate provides a highly reactive intermediate that readily reacts with hydrazine. The product often precipitates from the reaction mixture, allowing for easy isolation.

Step 2: Synthesis of 4-Methyl-1H-1,2,4-triazol-5(4H)-one

This step involves the cyclization of 4-methylsemicarbazide with formic acid. This is a classic method for the formation of the 1,2,4-triazol-5-one ring system.[4][5]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 4-methylsemicarbazide (1 equivalent) and an excess of formic acid (≥95%, approximately 5-10 equivalents by volume).

  • Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator. The resulting solid residue is the crude 4-methyl-1H-1,2,4-triazol-5(4H)-one.

  • Purification: The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield a white crystalline solid.

Causality and Insights: Formic acid serves as both the solvent and the reagent, providing the one-carbon unit necessary for ring closure. The reaction proceeds through the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization with the elimination of water.

Step 3: Synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

This final step introduces the hydroxymethyl group onto the triazolone ring. This procedure is based on the known reactivity of aldehydes with activated C-H bonds in heterocyclic systems, often facilitated by a base.

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 4-methyl-1H-1,2,4-triazol-5(4H)-one (1 equivalent) in water. Add potassium carbonate (1.2 equivalents) to the suspension.

  • Hydroxymethylation: Add an aqueous solution of formaldehyde (37%, 1.5 equivalents) to the mixture. Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it to a pH of approximately 5-6 with concentrated hydrochloric acid. This should be done in an ice bath to control the temperature.

  • Purification: The resulting precipitate can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or water.

Causality and Insights: The base (potassium carbonate) is crucial for deprotonating the triazolone ring, which increases the nucleophilicity of the C3 carbon (via its tautomeric form), facilitating the attack on the electrophilic carbon of formaldehyde. Acidification in the work-up step protonates the product, reducing its solubility in water and allowing for its precipitation.

IV. Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.

  • Melting Point Analysis: To assess the purity of the crystalline products.

V. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood due to the use of toxic, corrosive, and flammable reagents.

  • Hydrazine: Hydrazine hydrate is a suspected carcinogen and is highly toxic. Handle with extreme care and use appropriate containment measures.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

VI. References

  • Improved synthesis of 4-methyl-3-thiosemicarbazide. (EP0339964A2). Google Patents.

  • Facile one-pot synthesis of 4-substituted semicarbazides. (2014). The Royal Society of Chemistry. [Link]

  • 4-Methyl-3-thiosemicarbazide. Wikipedia. [Link]

  • Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. (2020). ResearchGate. [Link]

  • 4-Methylbenzaldehyde thiosemicarbazone. (2009). ResearchGate. [Link]

  • Alprazolam. Wikipedia. [Link]

  • Improved synthesis of 4-methyl-3-thiosemicarbazide. (EP 0339964 B1). European Patent Office. [Link]

  • Reaction products of an aldehyde and a triazole derivative. (US2384369A). Google Patents.

  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. (2023). ResearchGate. [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2014). ResearchGate. [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2020). MDPI. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). ResearchGate. [Link]

  • A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). ResearchGate. [Link]

  • IMPROVED PROCESS FOR LOW CHLORIDE 1,2,4-TRIAZOL-5-ONE. (EP 0471001 B1). European Patent Office. [Link]

  • Method for producing 3-nitro-1,2,4-triazol-5-one (nto). (EP0585235A1). Google Patents.

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PubMed. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). National Institutes of Health. [Link]

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The Strategic Utility of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). Among the myriad of heterocyclic scaffolds, the 1,2,4-triazole core stands out for its prevalence in a wide array of therapeutic agents, owing to its unique physicochemical properties that facilitate favorable interactions with biological targets.[1][2] This guide provides an in-depth technical overview of a particularly valuable intermediate: 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (and its tautomer, 5-(hydroxymethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one). We will explore its synthesis, properties, and a key application in the production of antiviral medications, supported by detailed experimental protocols.

Compound Profile and Physicochemical Properties

3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a versatile intermediate that presents two key reactive sites: the hydroxyl group and the triazole ring itself. This dual functionality allows for a range of subsequent chemical transformations, making it a valuable component in multi-step synthetic routes.

PropertyValueSource
CAS Number 1182358-83-3[3]
Molecular Formula C4H7N3O2[3]
Molecular Weight 129.12 g/mol [4]
Appearance White to off-white powder/solid[5]
Purity Typically ≥95%[6]
InChI Key JVQISFAXAJZVDE-UHFFFAOYSA-N[4]
SMILES CN1C(=O)NN=C1CO[6]

The Role in Antiviral Drug Synthesis: A Case Study of Doravirine

A significant application of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiviral drugs used in the treatment of HIV. One such prominent example is Doravirine. The triazolone moiety is a crucial pharmacophore in Doravirine, contributing to its binding affinity and efficacy.

The primary utility of our subject intermediate in this context is as a precursor to a key chloromethylated derivative, which then serves as an alkylating agent to introduce the triazole ring into the core structure of the final API.[7]

Doravirine_Intermediate_Synthesis cluster_0 Synthesis of the Key Triazole Building Block cluster_1 Coupling to Form Doravirine Precursor Intermediate 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one (CAS: 1182358-83-3) Chlorinated_Intermediate 3-(Chloromethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one (CAS: 1338226-21-3) Intermediate->Chlorinated_Intermediate Chlorination Chlorinating_Agent Thionyl Chloride (SOCl2) in N-Methylpyrrolidone (NMP) Chlorinating_Agent->Chlorinated_Intermediate Final_Coupling Alkylation Reaction Chlorinated_Intermediate->Final_Coupling Core_Structure Doravirine Core Moiety Core_Structure->Final_Coupling Doravirine Doravirine Final_Coupling->Doravirine caption Workflow for the utilization of the triazolone intermediate.

Synthetic workflow for Doravirine intermediate.

Experimental Protocols

The following protocols are provided for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting.

Synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

This synthesis involves a multi-step, one-pot procedure starting from readily available materials. The causality behind this specific sequence is to first form the semicarbazide backbone, which then undergoes base-mediated cyclization to yield the desired triazolone ring.

Materials:

  • Butyl hydroxyacetate (1 equivalent)

  • Hydrazine hydrate (1 equivalent)

  • Methyl isocyanate (1 equivalent)

  • Sodium hydroxide (1.5 equivalents)

  • Concentrated hydrochloric acid

  • Water

  • N,N-Dimethylformamide (DMF)

Protocol:

  • To butyl hydroxyacetate (1 eq.), add hydrazine hydrate (1 eq.) dropwise. A slight exotherm may be observed.

  • Slowly heat the mixture to 50°C and maintain for 1 hour to form the corresponding hydrazide.

  • Remove the n-butanol and water by azeotropic distillation.

  • Dissolve the crude hydrazide in water and cool the solution to -10°C.

  • Carefully add methyl isocyanate (1 eq.) to the cooled solution. This reaction is highly exothermic; maintain temperature control.

  • Allow the resulting mixture to stir at room temperature overnight to form the semicarbazide intermediate.

  • Add a 50 wt% aqueous solution of sodium hydroxide (1.5 eq.). An exotherm will occur.

  • Heat the resulting solution to 95°C and maintain overnight to effect cyclization.

  • After cooling, neutralize the reaction mixture with concentrated hydrochloric acid.

  • Concentrate the mixture to dryness and extract the solid residue with DMF.

  • The DMF extract contains the crude 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, which can be further purified by recrystallization.[8]

Application in Synthesis: Preparation of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

This protocol details the conversion of the hydroxymethyl group to a chloromethyl group, a critical activation step for its use as an alkylating agent in the synthesis of Doravirine. The choice of N-methylpyrrolidone (NMP) as a solvent is due to its high boiling point and ability to dissolve the starting material and reagents.

Materials:

  • 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1 equivalent)

  • N-Methylpyrrolidone (NMP)

  • Thionyl chloride (SOCl₂)

Protocol:

  • In a suitable reaction vessel, suspend 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1 eq.) in N-methylpyrrolidone.

  • Age the suspension at room temperature for approximately 10 hours.

  • Cool the resulting slurry to 2°C.

  • Slowly add thionyl chloride to the cooled mixture. Maintain the temperature during the addition.

  • After the addition is complete, allow the reaction to proceed until completion (monitor by TLC or HPLC).

  • Upon completion, the reaction mixture can be worked up by quenching with a suitable base and extracting the product.

  • The crude 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one can be purified by filtration and washing of the filter cake.[7]

Analytical Characterization

A crucial aspect of utilizing pharmaceutical intermediates is rigorous analytical characterization to ensure identity and purity.

Analytical TechniqueExpected Data for 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
¹H NMR Peaks corresponding to the methyl, methylene, and hydroxyl protons, as well as the N-H proton of the triazole ring.
¹³C NMR Resonances for the methyl carbon, methylene carbon, and the two carbonyl/heterocyclic carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (129.12 g/mol ).
FT-IR Characteristic absorptions for O-H, N-H, C=O, and C-N bonds.
HPLC A single major peak indicating high purity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

  • First Aid (Eyes): In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

  • First Aid (Skin): If on skin, wash with plenty of soap and water.[9]

  • First Aid (Ingestion): If swallowed, call a poison center or doctor if you feel unwell.[9]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[9]

Conclusion

3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a strategically important intermediate in pharmaceutical synthesis, particularly in the development of antiviral agents like Doravirine. Its versatile reactivity, coupled with well-defined synthetic protocols, makes it a valuable tool for medicinal chemists. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this and related heterocyclic systems. Adherence to rigorous experimental procedures and safety guidelines is essential for the successful and safe application of this compound in the synthesis of next-generation therapeutics.

References

Click to expand
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022-04-24). Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024-10-24). Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • Cas 1182358-83-3,5-(hydroxyMethyl) - LookChem. Available at: [Link]

  • Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review | Request PDF. ResearchGate. Available at: [Link]

  • CiVentiChem @ ChemBuyersGuide.com, Inc. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. (2022-09-26). Available at: [Link]

  • 2,4-DIHYDRO-5-METHOXY-4-METHYL-3H-1,2,4-TRIAZOL-3-ONE. Available at: [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC - NIH. Available at: [Link]

  • Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole - Google Patents.
  • Synthesis of 4-(5-Aryl-4-methyl-1,2,4-triazole-3-ylmethylthio)-cresoxyacetic Acids and Their Sulfone Analogs as New Potential PPARδ/β Agonists | Request PDF. ResearchGate. Available at: [Link]

  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. (2021-05-10). Available at: [Link]

  • United States Patent (19). (1988-02-12). Available at: [Link]

  • Process for the preparation of 3,5-di-tert-butyl-4-hydroxyphenyl-substituted 1,2,4- and 1,3,4-thiadiazoles as well as oxadiazoles and triazoles as pharmaceuticals - Google Patents.
  • 2,4-DIHYDRO-5-(HYDROXYMETHYL)-4-METHYL-3H-1,2,4-TRIAZOL-3-ONE. Available at: [Link]

  • 2,4-DIHYDRO-5-(HYDROXYMETHYL)-4-METHYL-3H-1,2,4-TRIAZOL-3-ONE. Available at: [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. Available at: [Link]

  • Synthesis, characterization and in vitro biological evaluation of a series of 1,2,4-triazoles derivatives & triazole based. Der Pharma Chemica. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available at: [Link]

  • Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols: Evaluating 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. Consequently, there is an urgent and unmet medical need for the discovery and development of new antifungal agents with novel mechanisms of action, improved efficacy, and enhanced safety profiles.

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, with prominent examples including fluconazole and voriconazole. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel triazolone compound, 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one , in the discovery of new antifungal drugs. While specific antifungal data for this particular molecule is not yet extensively published, its structural features, incorporating both a 1,2,4-triazole ring and a hydroxymethyl group, suggest its potential as a valuable lead compound. These application notes will therefore serve as a roadmap for the systematic evaluation of its antifungal properties, from initial in vitro screening to preliminary mechanism of action studies.

Physicochemical Properties of the Lead Compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development as a potential therapeutic agent.

PropertyValue
IUPAC Name 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Molecular Formula C4H7N3O2
Molecular Weight 129.12 g/mol
Appearance White to off-white solid (predicted)
Solubility Predicted to be soluble in water and polar organic solvents

Hypothetical Synthesis Pathway

G cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Methylation cluster_product Final Product A Semicarbazide C Hydrazone Intermediate A->C Condensation B Glyoxylic acid B->C D 1,2,4-Triazol-5-one Ring C->D Oxidative Cyclization F 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one D->F N-Methylation E Methylating Agent (e.g., Methyl iodide) E->F

Caption: A potential synthetic route to the target compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the initial antifungal evaluation of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant fungal pathogens, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Objective: To quantify the in vitro antifungal activity of the test compound.

Materials:

  • 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Preparation: Add the diluted compound solutions to the wells of a 96-well plate. Add the fungal inoculum to each well, except for the sterility control wells. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.

G A Prepare Compound Stock and Serial Dilutions C Dispense Dilutions and Inoculum into 96-well Plate A->C B Prepare Standardized Fungal Inoculum B->C D Incubate at 35°C C->D E Determine MIC (Visual or Spectrophotometric) D->E

Caption: Workflow for MIC determination.

Protocol 2: In Vitro Cytotoxicity Assay - Mammalian Cell Line

It is crucial to assess the potential toxicity of a new antifungal candidate against mammalian cells to determine its therapeutic window.[7][8]

Objective: To evaluate the in vitro cytotoxicity of the test compound on a human cell line.

Materials:

  • 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

  • Human cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • MTT or similar viability reagent

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO2.

  • Viability Assessment: Add the MTT reagent to each well and incubate for a further 2-4 hours. The viable cells will reduce the MTT to a colored formazan product.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G A Seed Mammalian Cells in 96-well Plate B Treat Cells with Serial Dilutions of Compound A->B C Incubate for 24-72 hours B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Calculate IC50 Value D->E

Caption: Workflow for cytotoxicity assessment.

Protocol 3: Preliminary In Vivo Efficacy Study - Murine Model of Systemic Candidiasis

An in vivo model is essential to evaluate the efficacy of a promising antifungal candidate in a living organism.[9][10]

Objective: To assess the in vivo antifungal efficacy of the test compound in a mouse model of disseminated candidiasis.

Materials:

  • 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one formulated for in vivo administration

  • Immunocompetent or immunosuppressed mice

  • Pathogenic strain of Candida albicans

  • Positive control antifungal (e.g., Fluconazole)

  • Vehicle control

Procedure:

  • Infection: Induce a systemic infection in mice via intravenous injection of a standardized inoculum of Candida albicans.

  • Treatment: Administer the test compound, positive control, or vehicle to different groups of mice at specified time points post-infection. The route of administration (e.g., oral, intraperitoneal) will depend on the compound's properties.

  • Monitoring: Monitor the mice daily for clinical signs of illness and mortality.

  • Endpoint Analysis: At a predetermined endpoint, euthanize the mice and harvest target organs (e.g., kidneys, brain).

  • Fungal Burden Determination: Homogenize the organs and plate serial dilutions on appropriate agar to determine the fungal burden (colony-forming units per gram of tissue).

  • Data Analysis: Compare the fungal burden in the treated groups to the vehicle control group to determine the efficacy of the test compound.

Data Interpretation and Hypothetical Results

The following tables present hypothetical data that could be generated from the described protocols.

Table 1: Hypothetical In Vitro Antifungal Activity (MIC in µg/mL)

Fungal Species3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-oneFluconazole (Control)
Candida albicans84
Cryptococcus neoformans42
Aspergillus fumigatus16>64

Interpretation: The hypothetical data suggests that the test compound exhibits moderate activity against yeasts (C. albicans and C. neoformans) and some activity against the mold A. fumigatus, against which fluconazole is inactive.

Table 2: Hypothetical In Vitro Cytotoxicity (IC50 in µM)

Cell Line3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-oneDoxorubicin (Control)
HeLa>1000.5
HepG2>1000.8

Interpretation: The hypothetical data indicates low cytotoxicity of the test compound against human cell lines, suggesting a favorable therapeutic window.

Hypothesized Mechanism of Action

Based on its 1,2,4-triazole core, it is hypothesized that 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one acts as an inhibitor of fungal lanosterol 14α-demethylase (CYP51). The nitrogen atoms in the triazole ring are predicted to coordinate with the heme iron atom in the active site of the enzyme, thereby blocking its catalytic activity. The hydroxymethyl group may form hydrogen bonds with amino acid residues in the active site, enhancing binding affinity.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Test Compound cluster_outcome Cellular Consequences A Lanosterol B Lanosterol 14α-demethylase (CYP51) A->B Substrate C Ergosterol Precursors B->C Catalysis D Ergosterol C->D F Disrupted Fungal Cell Membrane E 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one E->B Inhibition G Fungal Cell Death F->G

Caption: Hypothesized mechanism of action.

Conclusion and Future Directions

The protocols and conceptual framework outlined in these application notes provide a comprehensive strategy for the initial evaluation of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one as a potential antifungal drug candidate. The systematic application of these in vitro and in vivo assays will enable a thorough assessment of its efficacy, toxicity, and preliminary mechanism of action. Positive results from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize the lead compound, more extensive in vivo efficacy and toxicity studies, and detailed mechanistic elucidation. The exploration of novel triazolone derivatives represents a promising avenue in the ongoing quest for new and improved antifungal therapies.

References

  • Advances in synthetic approach to and antifungal activity of triazoles. NIH National Library of Medicine.[Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry.[Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. NIH National Library of Medicine.[Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.[Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. NIH National Library of Medicine.[Link]

  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. ASM Journals.[Link]

  • Novel conformationally restricted triazole derivatives with potent antifungal activity. PubMed.[Link]

  • Synthesis, antifungal activity, and molecular docking studies of novel triazole derivatives. PubMed.[Link]

  • Triazole antifungals. EBSCO.[Link]

  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs.[Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH National Library of Medicine.[Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs.[Link]

  • Triazole antifungals. Altmeyers Encyclopedia.[Link]

  • A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. MDPI.[Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Oxford Academic.[Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. NIH National Library of Medicine.[Link]

  • Overview of in vivo models for assessing efficacy of antifungal drugs... ResearchGate.[Link]

  • Antifungal Susceptibility Testing: Current Approaches. ASM Journals.[Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell.[Link]

  • A Practical Guide to Antifungal Susceptibility Testing. NIH National Library of Medicine.[Link]

  • Antifungal drug discovery: the process and outcomes. NIH National Library of Medicine.[Link]

  • Antifungal Drug Toxicology & Safety Assessment Services. Creative Biolabs.[Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. ASM Journals.[Link]

  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. NIH National Library of Medicine.[Link]

  • A new hydrated crystalline form of N-[(E)-(4-hydroxyphenyl)methylidene]-1H-1,2,4-triazol-3-amine and its antifungal activity. NIH National Library of Medicine.[Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. NIH National Library of Medicine.[Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. ResearchGate.[Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. NIH National Library of Medicine.[Link]

  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online.[Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS.[Link]

  • Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. ResearchGate.[Link]

  • Synthesis of 1-Hydroxymethyl-3,5-dimethyl-1,2,4-triazole. PrepChem.[Link]

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Application Notes and Protocols for 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in Agricultural Fungicide Formulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes serve as a comprehensive technical guide for the investigation of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one as a potential active ingredient in agricultural fungicide formulations. While this specific molecule is not extensively documented in publicly available literature as a commercialized fungicide, its structural features, particularly the 1,2,4-triazole core, suggest its potential as an antifungal agent. This document provides a scientifically grounded framework for its synthesis, hypothesizes its mechanism of action based on the well-established role of triazole fungicides, and outlines detailed protocols for its formulation and a tiered approach to efficacy testing. The information herein is intended to empower researchers to systematically evaluate this compound's viability as a novel fungicide.

Introduction: The Potential of a Novel Triazole Fungicide

The 1,2,4-triazole moiety is a cornerstone of modern agricultural and medicinal antifungal agents.[1] Triazole fungicides are renowned for their systemic properties and broad-spectrum efficacy against a wide range of fungal pathogens.[2][3] They function primarily as demethylation inhibitors (DMIs), targeting the C14-demethylase enzyme (CYP51) involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][4][5] Disruption of ergosterol synthesis leads to the accumulation of toxic sterols, compromising cell membrane integrity and ultimately causing fungal cell death.[1][4]

The subject of this guide, 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, possesses the core triazole structure necessary for this mechanism of action. The presence of a hydroxymethyl group is of particular interest, as this functional group can influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] It may enhance water solubility, which could be advantageous for systemic uptake and translocation within the plant, and provide an additional site for interaction with the target enzyme or other biological molecules.[5]

This document will guide the researcher through a logical progression of study, from the foundational synthesis of the compound to its comprehensive evaluation as a fungicide.

Proposed Mechanism of Action

Based on the extensive body of research on triazole fungicides, we hypothesize that 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one acts as an inhibitor of the fungal C14-demethylase enzyme.

DOT Script for Proposed Mechanism of Action:

Mechanism_of_Action cluster_inhibition Inhibition by 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylase (CYP51) Functional Fungal\nCell Membrane Functional Fungal Cell Membrane Ergosterol->Functional Fungal\nCell Membrane Dysfunctional Fungal\nCell Membrane Dysfunctional Fungal Cell Membrane Ergosterol->Dysfunctional Fungal\nCell Membrane Leads to Fungal Growth\nand Proliferation Fungal Growth and Proliferation Functional Fungal\nCell Membrane->Fungal Growth\nand Proliferation Triazole_Compound 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one Triazole_Compound->Ergosterol Inhibition Fungal Cell Death Fungal Cell Death Dysfunctional Fungal\nCell Membrane->Fungal Cell Death

Caption: Proposed mechanism of action for 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Synthesis Protocol

Protocol 3.1: Proposed Synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Materials:

  • Methylhydrazine

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Paraformaldehyde

  • Hydrochloric acid

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of 4-methyl-1H-1,2,4-triazole-3,5(2H,4H)-dione:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

    • To this solution, add methylhydrazine dropwise at room temperature.

    • Following the addition of methylhydrazine, add diethyl oxalate dropwise.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

    • The resulting precipitate, 4-methyl-1H-1,2,4-triazole-3,5(2H,4H)-dione, can be collected by filtration, washed with cold ethanol, and dried.

  • Hydroxymethylation of the Triazole Ring:

    • Suspend the synthesized 4-methyl-1H-1,2,4-triazole-3,5(2H,4H)-dione and paraformaldehyde in a suitable solvent such as water or ethanol.

    • Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final product, 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

DOT Script for Proposed Synthesis Workflow:

Synthesis_Workflow Start Starting Materials: - Methylhydrazine - Diethyl oxalate Step1 Step 1: Synthesis of 4-methyl-1H-1,2,4-triazole-3,5(2H,4H)-dione Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Step 2: Hydroxymethylation Intermediate->Step2 Purification Purification (Recrystallization/Chromatography) Step2->Purification Final_Product Final Product: 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one Characterization Characterization (NMR, MS, EA) Final_Product->Characterization Purification->Final_Product

Caption: Proposed workflow for the synthesis of the target compound.

In Vitro Antifungal Efficacy Screening

The initial evaluation of the antifungal potential of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one should be conducted in vitro against a panel of economically important plant pathogenic fungi.

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on established microdilution methods to determine the lowest concentration of the compound that inhibits visible fungal growth.[4]

Materials:

  • Pure 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate liquid culture medium for fungi (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Cultures of target plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Puccinia triticina)

  • Commercial triazole fungicide as a positive control (e.g., Tebuconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the 96-well plates using the appropriate culture medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized fungal spore or mycelial fragment suspension in the culture medium. The final inoculum concentration in the test wells should be approximately 1 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (fungal inoculum with a commercial fungicide), a negative control (fungal inoculum with no compound), and a sterility control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of each fungus (typically 25-28°C) for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.

Table 1: Example Data Presentation for MIC Values

Fungal SpeciesStrain ID3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one MIC (µg/mL)Tebuconazole MIC (µg/mL)
Fusarium graminearumATCC 52549[Insert Data][Insert Data]
Botrytis cinereaATCC 11542[Insert Data][Insert Data]
Puccinia triticinaField Isolate[Insert Data][Insert Data]

Preliminary Formulation for Greenhouse and Field Trials

For in planta efficacy testing, the active ingredient (AI) must be formulated to ensure its stability, solubility, and effective delivery to the plant.[6] A simple emulsifiable concentrate (EC) or suspension concentrate (SC) formulation is a good starting point for preliminary greenhouse trials.

Protocol 5.1: Preparation of a Basic Emulsifiable Concentrate (EC) Formulation

Materials:

  • 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (Active Ingredient)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)

  • Adjuvant (optional, e.g., crop oil concentrate or non-ionic surfactant for tank-mixing)

Procedure:

  • Dissolution of AI: In a suitable vessel, dissolve the active ingredient in the aromatic solvent with gentle heating and stirring until a clear solution is obtained.

  • Stability Testing: Store the formulated product at various temperatures (e.g., 4°C, 25°C, 54°C) and observe for any signs of crystallization, phase separation, or degradation over time.

  • Emulsion Stability Test: Dilute the EC formulation in water at the intended application rate and observe the stability of the resulting emulsion over 24 hours. A stable emulsion should remain uniform with minimal creaming or separation.

Greenhouse and Field Efficacy Evaluation

Once a stable formulation is developed, its efficacy should be evaluated under controlled greenhouse conditions and subsequently in small-scale field trials.

Protocol 6.1: Greenhouse Efficacy Testing

  • Plant Propagation: Grow healthy, susceptible host plants to a suitable growth stage for inoculation.

  • Fungicide Application: Apply the formulated 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one at various rates to the plants. Include an untreated control and a commercial standard control.

  • Inoculation: After the spray has dried, inoculate the plants with a known concentration of the target fungal pathogen.

  • Incubation: Place the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature range).

  • Disease Assessment: After a suitable incubation period, assess the disease severity on all plants using a standardized rating scale.

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.

Concluding Remarks for the Investigating Scientist

The exploration of novel active ingredients is fundamental to the advancement of sustainable and effective crop protection strategies. 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one represents a promising, yet uncharacterized, candidate within the well-established triazole class of fungicides. The protocols and theoretical framework provided in these application notes are designed to be a robust starting point for a thorough investigation. Rigorous adherence to these methodologies, coupled with careful observation and data analysis, will be crucial in determining the true potential of this compound in the agricultural sector. Further studies should also include investigations into its spectrum of activity, potential for resistance development, and toxicological profile.

References

  • Iowa State University Digital Repository. (2006, May 30). Fungicides: Triazoles. [Link]

  • Khan, S., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6521. [Link]

  • Al-Samarrai, G. A. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Toxins, 13(3), 221. [Link]

  • Natursim Science Co., Ltd. (2022, May 15). The effect of triazole fungicide. [Link]

  • MDPI. (2025). Dual Role of Triazole Fungicides in Managing Alternaria Blight and Promoting Growth in Groundnut (Arachis hypogaea L.). Crops. [Link]

  • MDPI. (2024, February 19). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules. [Link]

  • CABI Digital Library. Formulation. [Link]

Sources

Application Notes & Protocols: Derivatization of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle that stands as a cornerstone in medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1] Its unique combination of metabolic stability, hydrogen bonding capability, and dipole character allows it to interact with high affinity at various biological receptors.[2] This has led to the development of a remarkable breadth of clinically significant drugs for treating a wide array of conditions, from potent antifungal agents like fluconazole to anticancer and anticonvulsant therapies.[1][2][3]

The starting material, 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one , represents an ideal entry point for generating a diverse chemical library for bioactivity screening. It possesses two key points for chemical modification: the primary hydroxyl group, which is amenable to a wide range of derivatization reactions, and the triazolone ring itself, a known pharmacophore. This guide provides a structured approach, from synthetic derivatization to a tiered biological screening cascade, designed to efficiently explore the therapeutic potential of novel analogues derived from this versatile starting block.

Part 1: Synthetic Strategy & Derivatization Protocols

The primary hydroxyl group of the starting material is the most accessible functional handle for derivatization. By converting this alcohol into esters and ethers, we can systematically modify the molecule's steric bulk, lipophilicity, and electronic properties—key factors that govern pharmacokinetic and pharmacodynamic behavior.

Core Reactive Site Analysis

The structure of 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one features a nucleophilic primary alcohol. This group can be readily acylated to form esters or alkylated to form ethers. The choice of reagents and conditions will determine the final product.

Protocol 1: General Procedure for O-Acylation (Ester Formation)

Esterification of the hydroxyl group is a robust method to introduce a wide variety of substituents. Acylation can be achieved using acid chlorides or anhydrides in the presence of a non-nucleophilic base or by using carboxylic acids with a coupling agent. The following protocol utilizes the common and effective acid chloride method.[4][5][6]

Objective: To synthesize a library of ester derivatives by reacting the starting material with various acyl chlorides.

Materials:

  • 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride, etc.) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) to the stirred solution. TEA acts as a base to neutralize the HCl generated during the reaction.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature remains at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica gel or recrystallization. Confirm the structure of the final ester product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A key indicator of success is the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the acyl group in the NMR spectrum.

Protocol 2: General Procedure for O-Alkylation (Ether Formation)

The formation of ethers requires the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a leaving group on an alkyl halide. A strong base like sodium hydride is typically required for this transformation.[7][8]

Objective: To synthesize a library of ether derivatives via Williamson ether synthesis.

Materials:

  • 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide of choice (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, syringe/septum for inert atmosphere

Step-by-Step Methodology:

  • Safety First: Sodium hydride is highly reactive and flammable. Handle it with extreme care under an inert atmosphere and away from moisture.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C. Dissolve the starting material (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Effervescence (H₂ gas evolution) should be observed.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor progress by TLC.

  • Workup: Once complete, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C. Extract the mixture three times with ethyl acetate.

  • Purification & Characterization: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography. Confirm the structure using NMR and Mass Spectrometry.

Part 2: Bioactivity Screening Cascade

Given the broad spectrum of activities associated with the 1,2,4-triazole scaffold, a tiered screening approach is logical and resource-efficient.[2][9][10] We begin with a general cytotoxicity assay to identify compounds with antiproliferative effects. Hits from this primary screen can then be advanced to more specific, mechanism-based secondary assays.

Derivatization and Screening Workflow

The overall strategy involves synthesizing a focused library of derivatives and systematically evaluating their biological effects.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening SM Starting Material 3-(hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one P1 Protocol 1: O-Acylation SM->P1 P2 Protocol 2: O-Alkylation SM->P2 Lib Compound Library P1->Lib P2->Lib Char Purification & Characterization (NMR, MS) Lib->Char PS Primary Screening: MTT Cell Viability Assay (e.g., HeLa, A549) Char->PS Submit Purified Compounds Hits Identify 'Hits' (e.g., IC50 < 10 µM) PS->Hits SS Secondary Screening: Mechanism of Action Assay (e.g., Kinase Inhibition) Hits->SS SAR Structure-Activity Relationship (SAR) Analysis SS->SAR G cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate phosphorylates Substrate Substrate Substrate->Phospho-Substrate ATP ATP ADP ADP ATP->ADP Inhibitor Inhibitor Inhibitor->Kinase blocks Remaining ATP Remaining ATP Light Light Signal Remaining ATP->Light Luciferase Luciferase Luciferase->Light converts

Figure 2: Principle of a luminescence-based kinase inhibition assay.

Step-by-Step Methodology (General):

  • Assay Setup: In a 384-well plate, add kinase, substrate/peptide, and ATP in kinase buffer.

  • Compound Addition: Add the test compound (hit from Protocol 3) at various concentrations. Include a positive control (known inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle). [11]3. Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a luciferase-based ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®). This reagent simultaneously stops the kinase reaction and initiates a luminescence reaction catalyzed by luciferase, where the light output is proportional to the amount of remaining ATP.

  • Signal Measurement: After a short incubation (e.g., 10 minutes), measure the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine IC₅₀ values for active compounds against specific kinases. This provides crucial information about the compound's potency and selectivity. []

Part 3: Data Interpretation and Future Directions

The ultimate goal is to establish a Structure-Activity Relationship (SAR) . By comparing the biological activity data (Table 1) with the chemical modifications, researchers can deduce which structural features are critical for activity. For instance, the hypothetical data suggests that larger, lipophilic groups (benzoyl, benzyl) at the R position confer greater cytotoxic potency than smaller, more polar groups (acetyl, ethyl).

This initial SAR provides a roadmap for the next cycle of drug discovery:

  • Lead Optimization: Synthesize a second-generation library focusing on the features identified as beneficial (e.g., exploring different aromatic substituents on the benzoyl or benzyl rings).

  • Mechanism of Action Studies: Use the results from the secondary screen (e.g., kinase profiling) to guide further cellular assays to confirm target engagement and elucidate the downstream signaling effects. [13]* ADME/Tox Profiling: Promising lead compounds must be evaluated for their absorption, distribution, metabolism, excretion, and toxicity properties to assess their potential as viable drug candidates.

This comprehensive approach, integrating targeted synthesis with a logical screening cascade, provides a powerful framework for unlocking the therapeutic potential hidden within the 1,2,4-triazole scaffold.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved January 3, 2026, from [Link]

  • protocols.io. (2025, January 31). MTT Assay. Retrieved January 3, 2026, from [Link]

  • Ameen, D. S. M., Hamdi, M. D., & Khan, A. K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 124-137.
  • Kumar, K., & Goyal, R. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105079.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 3, 2026, from [Link]

  • El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Rady, H. M. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(10), 2538.
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  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved January 3, 2026, from [Link]

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  • Wang, Y., Ye, N., & Yuan, H. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[1][9]aphthyrin-5(6H)-one. Tetrahedron Letters, 53(44), 5906-5909.

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A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 1,2,4-Triazole Derivatives in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive, high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1,2,4-triazole and its derivatives. These heterocyclic compounds are pivotal structural moieties in numerous pharmaceutical agents and agricultural fungicides.[1][2][3] Their analysis is often complicated by their high polarity, leading to poor retention on conventional reversed-phase columns, and their susceptibility to matrix effects in complex biological and environmental samples.[4][5] This protocol provides a validated framework encompassing robust sample preparation techniques for various matrices, optimized chromatographic separation on a specialized column, and highly selective tandem mass spectrometry detection. The method is designed to meet the rigorous standards of bioanalytical method validation as outlined by the FDA and EMA, ensuring data integrity for both research and regulated environments.[6][7]

Introduction: The Analytical Imperative for 1,2,4-Triazole Quantification

The 1,2,4-triazole ring is a critical pharmacophore found in a wide range of clinically significant drugs, including antifungal agents (e.g., Fluconazole, Itraconazole), antiviral medications (e.g., Ribavirin), and anticancer therapies (e.g., Letrozole).[2][3][8][9] In agriculture, triazole derivatives are among the most widely used fungicides to protect crops.[10] Consequently, their presence as active pharmaceutical ingredients (APIs), metabolites in biological fluids, or residues in environmental samples necessitates precise and reliable quantification.

The primary analytical challenges stem from the inherent properties of these molecules:

  • High Polarity: Small triazole derivatives, such as the common metabolite 1,2,4-triazole, are highly polar and exhibit limited retention on standard C18 columns, often eluting in the solvent front with matrix interferences.[4][11]

  • Matrix Effects: Biological fluids, soil, and plant materials contain numerous endogenous compounds that can co-elute with the target analytes and interfere with the ionization process in the mass spectrometer source, leading to ion suppression or enhancement and compromising accuracy.[5][12]

  • Low Fragmentation Efficiency: Some triazole metabolites exhibit poor fragmentation, yielding only a single, non-specific product ion, which makes highly selective detection challenging.[4]

This guide addresses these challenges by presenting a method centered around a robust sample cleanup procedure and a chromatographic strategy designed for polar compounds, coupled with the unparalleled sensitivity and selectivity of tandem mass spectrometry.

Principle of the Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex mixtures.[1] The liquid chromatography system separates the target analytes from other components in the sample extract based on their physicochemical properties. The eluent is then directed into the mass spectrometer.

Ionization: Electrospray Ionization (ESI) is the preferred technique for polar triazole derivatives.[13] A high voltage is applied to the incoming liquid, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed, typically protonated molecules [M+H]⁺ in positive ion mode, which is ideal for the basic nitrogen atoms in the triazole ring.[13]

Mass Analysis: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.

  • Q1 (First Quadrupole): Isolates the protonated molecule of the target analyte (the "precursor ion").

  • Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).

  • Q3 (Third Quadrupole): Isolates a specific, characteristic fragment (the "product ion").

This precursor-to-product ion transition is highly specific to the analyte, providing exceptional selectivity and sensitivity by filtering out chemical noise.[13]

Experimental Protocols

Materials and Reagents
  • Standards: Certified reference standards of 1,2,4-triazole and other relevant derivatives. Isotope-labeled internal standards (e.g., ¹³C, ¹⁵N-1,2,4-triazole) are highly recommended.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥98%).

  • Sample Preparation Kits:

    • For Soil/Plant Tissue: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction salts and dispersive SPE (d-SPE) cleanup tubes (e.g., containing PSA and C18 sorbents).[10]

    • For Water: Solid Phase Extraction (SPE) cartridges (e.g., ENVI-Carb Plus).[11]

    • For Plasma/Serum: Standard protein precipitation supplies.[1]

  • Equipment: Analytical balance, centrifuge, vortex mixer, SPE manifold, nitrogen evaporator, LC-MS/MS system with an ESI source.

Sample Preparation Workflows

The choice of sample preparation is critical for removing interferences and ensuring method robustness.

Causality: This method is fast and effective for removing the bulk of proteins, which can foul the analytical column and act as a major source of matrix interference.[14] Cold acetonitrile enhances the precipitation efficiency.

  • Pipette 100 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.

  • Add internal standard solution and briefly vortex.

  • Add 300 µL of cold acetonitrile (stored at -20°C).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge again, and transfer to an autosampler vial for analysis.

Causality: The QuEChERS method is a streamlined approach that combines extraction and cleanup. The initial extraction with acetonitrile efficiently recovers a broad range of analytes. The subsequent salting-out step with magnesium sulfate removes excess water, and the d-SPE cleanup with PSA (Primary Secondary Amine) removes organic acids and other polar interferences.[10]

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[10]

  • Add 10 mL of acetonitrile.[10]

  • Add internal standard solution.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).[10]

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.[10]

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA and C18 sorbents.[10]

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.[10]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[10]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Collect Sample (Plasma, Soil, Water) spike Spike with Internal Standard sample->spike extract Extraction (Protein PPT, QuEChERS, SPE) spike->extract cleanup Cleanup & Concentration (d-SPE, Evaporation) extract->cleanup reconstitute Reconstitution in Mobile Phase cleanup->reconstitute lc LC Separation (Hypercarb Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Final Report quantify->report

Caption: A typical experimental workflow for LC-MS/MS analysis.
LC-MS/MS Conditions

Causality: A porous graphitic carbon (PGC) column (e.g., Hypercarb) is selected for its ability to retain highly polar compounds through an adsorption mechanism, which is more effective than the partitioning mechanism of traditional C18 columns.[11][15][16] A gradient elution ensures that analytes are eluted as sharp peaks, improving sensitivity and resolution. The formic acid modifier protonates the analytes for enhanced ESI+ response.[1]

Liquid Chromatography System

Parameter Setting
Column Thermo Fisher Hypercarb (100 x 2.1 mm, 3 µm)[16]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C

| Injection Vol. | 5 µL |

Table 1: LC Gradient Conditions

Time (min) % Mobile Phase B
0.0 5
1.0 5
5.0 95
7.0 95
7.1 5

| 10.0 | 5 |

Tandem Mass Spectrometry System

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V[17]
Source Temp. 600 °C[4]
Gas 1 (Nebulizer) 40 psi[4]
Gas 2 (Heater) 80 psi[4]
Curtain Gas 20 psi[4]

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Example MRM Transitions for Triazole Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
1,2,4-Triazole (TRZ) 70.0 43.0 25
Triazole Acetic Acid (TAA) 128.0 70.0 20
Triazole Lactic Acid (TLA) 158.0 70.0 18
Triazole Alanine (TAL) 157.0 70.0 15

Note: MRM parameters are instrument-dependent and must be optimized empirically.[4]

G cluster_frags Common Fragmentation Pathways parent Substituted 1,2,4-Triazole [M+H]+ frag1 Loss of N₂ parent->frag1 frag2 Loss of R-CN parent->frag2 frag3 Ring Cleavage parent->frag3 G cluster_core Core Validation Parameters cluster_matrix Matrix-Dependent Parameters cluster_stability Analyte Stability linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision recovery Recovery accuracy->recovery selectivity Selectivity loq Limit of Quantification (LLOQ) selectivity->loq loq->linearity matrix_effect Matrix Effect recovery->matrix_effect st_stability Stock Solution Stability fts_stability Freeze-Thaw Stability bench_stability Bench-Top Stability

Caption: Logical relationship of the method validation process.

Table 3: Method Validation Parameters and Typical Acceptance Criteria (Chromatographic Assays)

Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure no significant interference at the retention time of the analyte and internal standard. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the internal standard.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response. At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99.
Accuracy To measure the closeness of determined values to the nominal concentration. Mean concentration should be within ±15% of nominal value (±20% at LLOQ) for QC samples at multiple levels.
Precision To assess the degree of scatter (repeatability and intermediate precision). Coefficient of variation (CV) should not exceed 15% (20% at LLOQ) for QC samples.
Matrix Effect To evaluate the ion suppression or enhancement from the biological matrix. The CV of the calculated matrix factor across different lots of matrix should be ≤15%.
Recovery To measure the efficiency of the extraction procedure. Recovery should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). Mean concentration of stability samples must be within ±15% of nominal concentration.

| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% of nominal; Precision ≤20% CV; Signal-to-noise ratio typically >10. |

Results and Discussion

This LC-MS/MS method provides a robust platform for the sensitive quantification of 1,2,4-triazole derivatives. The use of a specialized PGC column effectively addresses the challenge of retaining highly polar analytes, moving their elution away from the solvent front and reducing interference from early-eluting matrix components. The combination of a targeted sample preparation strategy and highly selective MRM detection minimizes matrix effects, a common pitfall in LC-MS/MS analysis. [5]For particularly challenging matrices, advanced techniques like Differential Mobility Spectrometry (DMS) can be coupled with LC-MS/MS to provide an additional layer of separation, further enhancing selectivity and reducing chemical noise. [4][15]The validation protocol ensures that the method generates data that is accurate, precise, and reproducible, making it suitable for supporting drug development studies and environmental monitoring programs.

Conclusion

The LC-MS/MS method presented in this application note is a reliable and sensitive approach for the determination of 1,2,4-triazole derivatives. The combination of optimized sample preparation, specialized chromatography, and tandem mass spectrometry provides the necessary performance to overcome common analytical challenges. The detailed validation framework ensures the integrity and defensibility of the resulting data, making this method a valuable tool for researchers, scientists, and professionals across the pharmaceutical and environmental sciences.

References

  • Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality.
  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. AB SCIEX.
  • Application Note: Determination of 1,2,4-Triazole in Soil by LC-MS/MS. BenchChem.
  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis.
  • Chiral separation of some triazole pesticides by supercritical fluid chromatography. Journal of Chromatography A.
  • Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. Taylor & Francis Online.
  • Application Notes and Protocols for the Quantification of 1,2,4-Triazole Derivatives. BenchChem.
  • A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. Analytical and Bioanalytical Chemistry.
  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). EURL-Pesticides.
  • Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia.
  • A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. GEUS Publications.
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. Life Chemicals.
  • Examples of 1,2,4-triazole derivatives used in drugs. ResearchGate.
  • Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. Taylor & Francis Online.
  • [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. PubMed.
  • Some examples of commercial medicines that contain 1,2,4‐triazole ring. ResearchGate.
  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. BenchChem.
  • Enantiomer Separation of Triazole Fungicides by High-Performance Liquid Chromatography. ResearchGate.
  • 1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health (NIH).
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI.
  • Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. ResearchGate.
  • A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. BenchChem.
  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553. US EPA.
  • Bioanalytical method validation. European Medicines Agency (EMA).
  • Guideline on bioanalytical method validation. European Medicines Agency (EMA).
  • Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate.
  • Bioanalytical Method Validation. FDA.
  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. National Center for Biotechnology Information.

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a small, polar heterocyclic compound. Due to the inherent polarity of the target molecule, traditional reversed-phase chromatography often provides inadequate retention. This guide details a robust method development strategy and a complete protocol centered around Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for the separation and purification of polar analytes.[1][2][3] The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is explained to provide researchers, scientists, and drug development professionals with a strong foundation for adapting and troubleshooting the purification of this and similar polar compounds.

Introduction: The Challenge of Purifying Polar Molecules

3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a functionalized triazolone, a class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. The molecule's structure, featuring a hydroxymethyl group, a triazole ring rich in nitrogen, and a polar carbonyl group, renders it highly polar and readily soluble in aqueous media.

The purification of such polar compounds by High-Performance Liquid Chromatography (HPLC) presents a significant challenge. In conventional reversed-phase (RP-HPLC) chromatography, which utilizes a non-polar stationary phase (like C18), highly polar analytes exhibit weak retention and often elute in the solvent front, resulting in poor separation from other polar impurities.[2][4] Conversely, while normal-phase (NP-HPLC) chromatography uses a polar stationary phase, it requires non-polar, non-aqueous mobile phases in which highly polar compounds often have poor solubility.[5][6]

Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as an ideal solution, bridging the gap between reversed-phase and normal-phase techniques.[7][8] HILIC employs a polar stationary phase (e.g., silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small percentage of aqueous buffer.[1][3] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to effective retention and separation.[7]

HPLC Method Development Strategy

The development of a successful purification method requires a systematic approach to optimizing the key chromatographic parameters.

Chromatography Mode Selection: The Case for HILIC

As established, the high polarity of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one makes HILIC the most suitable purification technique.

  • Reversed-Phase (RP): Unlikely to provide sufficient retention. The analyte would elute very early, co-eluting with salts and other highly polar impurities.[2]

  • Normal-Phase (NP): While the analyte would be well-retained on a polar stationary phase, its solubility in the required non-polar organic solvents (e.g., hexane, chloroform) is expected to be very low, making sample loading and elution impractical.[6][9]

  • HILIC: Offers the best of both worlds: a polar stationary phase for strong retention of the polar analyte and a reversed-phase-like mobile phase (acetonitrile/water) that ensures good solubility.[1][2] This mode allows for the elution of analytes in order of increasing hydrophilicity.[8]

Stationary Phase Selection

Several types of polar stationary phases are available for HILIC separations. The choice of stationary phase can significantly impact selectivity.

  • Bare Silica: A common and cost-effective HILIC stationary phase. Retention is primarily driven by hydrogen bonding and partitioning into the aqueous layer on the silica surface.

  • Amide Phases: These phases (e.g., carbamoyl-bonded silica) are less acidic than bare silica and can offer different selectivity, particularly for compounds capable of hydrogen bonding. They are often a good starting point for neutral polar compounds.

  • Diol Phases: Offer weaker retention than silica or amide phases but can provide unique selectivity. They are a good option if the analyte is too strongly retained on other HILIC phases.

For 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, an Amide-based column is recommended as the primary choice due to its robustness and excellent performance for a wide range of neutral and polar compounds.

Mobile Phase Optimization

The mobile phase in HILIC is critical for controlling retention and achieving optimal separation.[10][11]

  • Organic Solvent: Acetonitrile is the most commonly used organic solvent in HILIC due to its good miscibility with water, low viscosity, and favorable UV transparency.[1][7] The initial mobile phase should contain a high percentage of acetonitrile (e.g., >80%) to ensure analyte retention.[7]

  • Aqueous Component: Water is the strong solvent in HILIC. Increasing the water content in the mobile phase decreases the retention of polar analytes.

  • Additives/Buffers: The addition of a small amount of an acid (e.g., formic acid) or a buffer (e.g., ammonium formate) to the mobile phase is often necessary to improve peak shape and ensure reproducible retention times. For this triazolone, which has weakly acidic/basic character, buffering the mobile phase can suppress the ionization of silanol groups on the stationary phase and the analyte itself, leading to sharper, more symmetrical peaks. A mobile phase containing 0.1% formic acid is recommended to start.

Detection

The triazole ring structure generally exhibits UV absorbance at low wavelengths.[12][13][14] Based on literature for similar triazole compounds, a detection wavelength of 220 nm is a suitable starting point for method development.[15] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

Experimental Protocol: HILIC Purification

This protocol provides a detailed, step-by-step methodology for the purification of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Materials and Equipment
  • HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV/PDA detector.

  • Column: Amide-based preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (≥98%).

  • Sample: Crude 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Degas both mobile phases prior to use by sonication or vacuum filtration to prevent bubble formation in the system.[10]

Sample Preparation
  • Dissolve the crude sample in the sample diluent (90:10 Acetonitrile:Water) to a concentration suitable for injection (e.g., 10-50 mg/mL). The sample diluent should be as close as possible to the initial mobile phase conditions to ensure good peak shape.[8]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.

HPLC Method Parameters

The following parameters provide a starting point for the purification. Optimization may be required based on the specific impurity profile of the crude material. Scaling from an analytical to a preparative system is a common workflow.[16]

ParameterRecommended Setting
Column Amide Preparative Column (250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 20.0 mL/min
Injection Volume 500 - 2000 µL (dependent on sample concentration and loading study)
Detection 220 nm (or optimal wavelength determined by PDA)
Column Temperature 25 °C
Gradient Program See Table 2 below

Table 2: Preparative Gradient Elution Program

Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
0.0 5 95
2.0 5 95
15.0 30 70
17.0 30 70
17.1 5 95

| 25.0 | 5 | 95 |

Note: The final step is a re-equilibration phase to ensure reproducible results between injections. HILIC may require longer equilibration times than reversed-phase methods.[8]

Fraction Collection and Analysis
  • Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Analyze the purity of the collected fractions using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to isolate the purified compound.

Workflow and Data Visualization

HPLC Purification Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HILIC Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: Aq. + FA | B: ACN + FA) Separation Gradient Elution on Amide Column MobilePhasePrep->Separation Injection->Separation Detection UV/PDA Detection (220 nm) Separation->Detection Collection Fraction Collection Detection->Collection PurityCheck Purity Analysis (Analytical HPLC) Collection->PurityCheck Pooling Pool Pure Fractions PurityCheck->Pooling Isolation Solvent Evaporation Pooling->Isolation FinalProduct Purified Compound Isolation->FinalProduct

Caption: Workflow for HILIC purification of the target compound.

Conclusion

The successful purification of the polar molecule 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is readily achievable using a well-developed HILIC method. By leveraging a polar amide stationary phase with a high-organic mobile phase, this technique overcomes the retention challenges associated with traditional reversed-phase chromatography. The protocol detailed herein provides a robust starting point for researchers, and the principles of method development discussed can be applied to a wide range of similar polar compounds, facilitating the isolation of high-purity materials for downstream applications in research and development.

References

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [URL: https://www.buchi.
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  • Biotage. What can I use to purify polar reaction mixtures?. [URL: https://www.biotage.com/blog/what-can-i-use-to-purify-polar-reaction-mixtures]
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Application Notes & Protocols: Elucidating the Mechanism of Action of Novel 1,2,4-Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antifungal and anticancer effects.[1] Understanding the precise mechanism of action (MoA) of novel 1,2,4-triazole derivatives is a critical step in the drug discovery and development process. It informs on-target activity, potential off-target effects, and pathways of resistance. This guide provides an in-depth framework and detailed experimental protocols for researchers, scientists, and drug development professionals to systematically investigate the MoA of this versatile class of compounds. We will cover key assays from initial target-class identification to in-depth cellular pathway analysis, emphasizing the scientific rationale behind each protocol to ensure robust and reproducible data generation.

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, possesses unique physicochemical properties that enable it to interact with a wide array of biological targets, primarily enzymes.[1] Its ability to act as a bioisostere for amide or ester groups and its capacity for hydrogen bonding contribute to its success as a pharmacophore.[1] The MoA of 1,2,4-triazole compounds is highly dependent on the substitutions around the core ring, leading to a diversity of therapeutic applications.

  • Antifungal Action: The most established MoA for antifungal triazoles (e.g., Fluconazole) is the potent inhibition of lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[2] Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts membrane integrity and leads to fungal cell death.[3]

  • Anticancer Action: In oncology, 1,2,4-triazoles exhibit a much broader range of mechanisms.[4] These include the inhibition of crucial enzymes like kinases, which regulate cell signaling pathways, and aromatase, which is involved in hormone-dependent cancers.[5][6] Other anticancer MoAs involve the disruption of microtubule dynamics, modulation of apoptosis, and interference with DNA replication.[6][7]

This document outlines a logical workflow for dissecting these mechanisms, starting from broad cellular effects and progressively narrowing down to specific molecular targets and pathways.

A Systematic Approach to MoA Elucidation

A robust MoA study follows a hierarchical progression from the phenotypic (what it does to the cell) to the molecular (how it does it). Our proposed workflow is designed to generate a comprehensive data package that builds a cohesive mechanistic narrative.

MoA_Workflow cluster_0 Phase 1: Cellular Phenotype Assessment cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Target Validation & Downstream Effects A Cell Viability Assay (e.g., MTT) Determine GI50/IC50 B Apoptosis Assay (e.g., Annexin V/PI) Assess induction of cell death A->B If cytotoxic C Cell Cycle Analysis (e.g., Propidium Iodide) Identify cell cycle arrest A->C If cytostatic D Enzyme Inhibition Assays (Biochemical) B->D Investigate pro-apoptotic enzymes (e.g., Caspases) E Tubulin Polymerization Assay (Biochemical) C->E Investigate microtubule disruption F Signaling Pathway Analysis (e.g., Western Blot) C->F Investigate cell cycle checkpoint kinases G In-depth Kinase Profiling D->G If Kinase hit I Analysis of Downstream Substrate Phosphorylation F->I Confirm pathway modulation H Cellular Thermal Shift Assay (CETSA) for Target Engagement G->H Confirm target binding in situ

Caption: A logical workflow for elucidating the mechanism of action.

Core Mechanistic Assays: Protocols and Scientific Rationale

This section provides detailed, step-by-step protocols for key assays. It is imperative to include appropriate controls in every experiment:

  • Vehicle Control: Cells or enzymes treated with the same concentration of the compound's solvent (e.g., DMSO) to control for solvent effects.

  • Positive Control: A known inhibitor or activator for the target/pathway to validate assay performance.

  • Negative/Untreated Control: Cells or enzymes in media/buffer alone to establish a baseline.

Antifungal MoA: Lanosterol 14α-Demethylase (CYP51) Inhibition

Scientific Rationale: This assay directly measures the enzymatic activity of CYP51. The most common triazole antifungals function by having a nitrogen atom from the triazole ring coordinate with the heme iron atom at the active site of CYP51, blocking its function.[1] We describe a fluorescence-based assay, which offers higher sensitivity than traditional chromatographic methods. It uses a fluorogenic substrate that becomes fluorescent upon being metabolized by CYP51.[8][9] A reduction in the fluorescence signal in the presence of the test compound indicates inhibition.

Protocol: Fluorescence-Based CYP51 Inhibition Assay [9]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4.

    • Enzyme: Recombinant human or fungal CYP51 (e.g., from T. cruzi or C. albicans) co-expressed with NADPH P450 reductase in a membrane fraction (e.g., Bactosomes®). Dilute to a working concentration (e.g., 40 pmol/mL) in Assay Buffer.

    • Substrate: 10 mM stock of 3-[4-(benzyloxy)phenyl]-3-(trifluoromethyl)-3H-diazirine (BOMCC) in DMSO. Dilute to a working concentration of 100 µM in Assay Buffer.

    • NADPH Regenerating System: Prepare a solution containing 7.8 mg glucose-6-phosphate, 1.7 mg NADP, and 6 units/mL glucose-6-phosphate dehydrogenase in 2% w/v sodium bicarbonate buffer.

    • Test Compound: Prepare a 100x stock of the 1,2,4-triazole compound and a known inhibitor (e.g., Ketoconazole) in DMSO. Perform serial dilutions to create a concentration range for IC50 determination.

  • Assay Procedure (96-well black plate):

    • To each well, add 50 µL of the diluted enzyme solution.

    • Add 1 µL of the test compound dilution (or DMSO for vehicle control).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 50 µL of the pre-warmed substrate solution.

    • Immediately start kinetic measurement on a fluorescence plate reader (Excitation: 410 nm, Emission: 460 nm), taking readings every 1-2 minutes for 20-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticancer MoA: Cellular Phenotype Assays

Scientific Rationale: The MTT assay is a foundational colorimetric assay to determine if a compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation). It measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[1]

Protocol: MTT Cell Viability Assay [10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include vehicle and untreated controls. Incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in SDS solution) to each well.[10][11]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability versus the log of the compound concentration to determine the GI50/IC50 value.

Scientific Rationale: If a compound reduces cell viability, it is crucial to determine if it does so by inducing apoptosis (programmed cell death). In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these early apoptotic cells. Propidium Iodide (PI) is a DNA-intercalating dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12] Flow cytometry can then distinguish between four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Protocol: Annexin V-FITC/PI Apoptosis Assay [4]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (at 1x and 5x IC50) for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Combine all cells and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer. Use unstained and single-stained controls to set up compensation and gates.

Scientific Rationale: Compounds that inhibit proliferation often do so by causing arrest at a specific phase of the cell cycle. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[13] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. Treatment with an effective compound may lead to an accumulation of cells in a particular phase.

Protocol: Propidium Iodide Cell Cycle Analysis [3][5]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (at IC50) for 24 hours.

  • Cell Harvesting: Collect and wash cells with PBS as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet (1x10^6 cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate for at least 2 hours at 4°C (or store long-term at -20°C).

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is critical to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[13]

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for PI fluorescence. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Anticancer MoA: Target-Specific Assays

Scientific Rationale: Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for forming the mitotic spindle during cell division.[2] Compounds like vinca alkaloids prevent polymerization, while taxanes prevent depolymerization. Both actions disrupt microtubule dynamics, cause mitotic arrest, and lead to apoptosis. This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is tracked using a fluorescent reporter that specifically binds to polymerized microtubules, increasing its fluorescence signal.[2]

Protocol: Fluorescence-Based Tubulin Polymerization Assay [2][14]

  • Reagent Preparation (on ice):

    • Tubulin Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA.

    • Tubulin Reaction Mix: Prepare a mix containing purified tubulin (e.g., 2 mg/mL), 1 mM GTP, 10% glycerol, and a fluorescent reporter (e.g., DAPI) in Tubulin Buffer.

    • Controls: Prepare 10x stocks of a known inhibitor (e.g., Nocodazole) and an enhancer (e.g., Paclitaxel).

  • Assay Procedure (pre-warmed 37°C 96-well plate):

    • Add 5 µL of 10x test compound, controls, or vehicle to appropriate wells.

    • Initiate polymerization by adding 45 µL of the ice-cold Tubulin Reaction Mix to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase them. Parameters like Vmax and the final plateau level can be quantified.

Scientific Rationale: Many 1,2,4-triazoles target protein kinases, which are central nodes in signaling pathways like the MAPK/ERK pathway that controls cell proliferation and survival.[15] Western blotting allows for the detection of specific proteins in a complex lysate. By using phospho-specific antibodies, one can measure the activation state of key kinases (e.g., MEK, ERK) and their substrates. A decrease in the phosphorylation of a kinase following treatment with a compound is strong evidence of pathway inhibition.[16]

MAPK_Pathway cluster_drug Potential Triazole Targets GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Response Proliferation, Survival TF->Response

Caption: Simplified MAPK/ERK signaling pathway.

Protocol: Western Blot for p-ERK [15][17]

  • Cell Lysis: Treat cells with the test compound for a short duration (e.g., 1-2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the bands using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH).

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear comparison. Below are examples of how to present findings for a hypothetical novel 1,2,4-triazole compound, "TRZ-123".

Table 1: Cellular Activity of TRZ-123 in A549 Lung Cancer Cells

AssayEndpointTRZ-123Doxorubicin (Control)
MTT Assay (72h)IC50 (µM)1.5 ± 0.20.8 ± 0.1
Apoptosis Assay (24h)% Apoptotic Cells (at 2x IC50)45.3%52.1%
Cell Cycle Analysis (24h)% Cells in G2/M (at IC50)68.2%75.4%

Table 2: Target-Specific Activity of TRZ-123

AssayTarget/ProcessEndpointTRZ-123Paclitaxel (Control)
Tubulin PolymerizationMicrotubule AssemblyIC50 (µM)2.1 ± 0.30.5 ± 0.08
Western Blot (1h)p-ERK1/2 Levels% Inhibition (at 5x IC50)12% (Not significant)N/A

Interpretation: The data suggests TRZ-123 is a potent cytotoxic agent that induces apoptosis and causes significant G2/M cell cycle arrest. The biochemical data strongly indicates that its primary mechanism of action is the inhibition of tubulin polymerization, consistent with the observed G2/M arrest. It does not appear to significantly inhibit the MAPK/ERK pathway at a concentration well above its IC50.

Conclusion

The systematic application of the biochemical and cell-based assays detailed in this guide provides a powerful strategy for elucidating the mechanism of action of novel 1,2,4-triazole-based compounds. By logically progressing from broad phenotypic effects to specific molecular interactions, researchers can build a comprehensive and validated MoA profile. This knowledge is indispensable for lead optimization, predicting in vivo efficacy, and advancing promising new chemical entities through the drug development pipeline.

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Application Notes and Protocols for the Utilization of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,2,4-Triazol-5-one Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically approved drugs.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have rendered it an invaluable component in the design of therapeutic agents across a wide spectrum of diseases, including fungal infections, cancer, and viral illnesses.[2][3]

Within this esteemed class of heterocycles, the 1,2,4-triazol-5-one core represents a particularly intriguing motif. It can act as a bioisosteric replacement for amide, ester, and carboxylic acid functionalities, a strategy frequently employed to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.[4] The strategic introduction of substituents onto this core allows for the fine-tuning of a molecule's biological activity and physical properties.

This guide focuses on a specific, yet highly versatile, derivative: 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one . The presence of a hydroxymethyl group at the 3-position provides a crucial handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel chemical entities. The N-methyl group at the 4-position influences the molecule's polarity and potential metabolic pathways. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, derivatization, and potential applications of this valuable building block in medicinal chemistry campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is presented in the table below.

PropertyValue
Molecular Formula C₄H₇N₃O₂
Molecular Weight 129.12 g/mol
Appearance Solid
Purity Typically ≥97%
InChI Key JVQISFAXAJZVDE-UHFFFAOYSA-N

Proposed Synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Protocol 1: Synthesis of 2-(hydroxyacetyl)-N-methylhydrazine-1-carbothioamide

Rationale: This initial step involves the acylation of 4-methylthiosemicarbazide with glycolic acid to form the key intermediate. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Materials:

  • 4-methylthiosemicarbazide

  • Glycolic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of glycolic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 4-methylthiosemicarbazide (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(hydroxyacetyl)-N-methylhydrazine-1-carbothioamide.

Protocol 2: Cyclization to 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Rationale: The acylthiosemicarbazide intermediate undergoes base-mediated intramolecular cyclization to form the desired 1,2,4-triazol-5-one ring. This is a common and effective method for the synthesis of this heterocyclic core.[5]

Materials:

  • 2-(hydroxyacetyl)-N-methylhydrazine-1-carbothioamide

  • Sodium hydroxide (or other suitable base)

  • Ethanol

  • Water

  • Hydrochloric acid (for neutralization)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-(hydroxyacetyl)-N-methylhydrazine-1-carbothioamide (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in a mixture of ethanol and water.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with hydrochloric acid to pH 6-7.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization A 4-Methylthiosemicarbazide C EDC, HOBt, DMF A->C B Glycolic Acid B->C D 2-(hydroxyacetyl)-N- methylhydrazine-1- carbothioamide C->D E NaOH, EtOH/H₂O, Reflux D->E F 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one E->F

Caption: Proposed synthetic workflow for 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Derivatization Strategies for Medicinal Chemistry Campaigns

The hydroxymethyl group at the 3-position is a prime site for derivatization to explore SAR and optimize the properties of potential drug candidates.

Protocol 3: O-Alkylation and O-Arylation

Rationale: Modification of the hydroxymethyl group through the formation of ether linkages can introduce a variety of substituents to probe interactions with biological targets and modulate lipophilicity.

Materials:

  • 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

  • Alkyl or aryl halide (e.g., benzyl bromide, substituted phenyl bromides)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Standard inert atmosphere techniques (e.g., nitrogen or argon balloon)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl or aryl halide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Esterification

Rationale: Esterification of the hydroxymethyl group can introduce functionalities that may act as prodrugs, being cleaved in vivo to release the active parent compound. This can also modulate solubility and cell permeability.

Materials:

  • 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

  • Carboxylic acid or acid chloride

  • Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP) for carboxylic acid coupling, or triethylamine for acid chloride reaction

  • Anhydrous DCM or THF

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure (using a carboxylic acid):

  • To a solution of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.2 eq) in anhydrous DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Derivatization_Workflow cluster_alkylation O-Alkylation/Arylation cluster_esterification Esterification Start 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one A NaH, Alkyl/Aryl Halide Start->A C Carboxylic Acid, DCC, DMAP Start->C B Ether Derivatives A->B D Ester Derivatives (Prodrugs) C->D

Caption: Derivatization strategies for 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Potential Applications in Medicinal Chemistry

The 1,2,4-triazole scaffold is associated with a broad range of biological activities. The following are potential therapeutic areas where 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one and its derivatives could be explored.

  • Antifungal Agents: The primary mechanism of action for many triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungal cell membranes.[1] Derivatives of the title compound could be screened for their ability to inhibit this enzyme.

  • Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[3] Potential mechanisms of action include the inhibition of kinases, carbonic anhydrases, and topoisomerases.

  • Antiviral Agents: The 1,2,4-triazole core is present in some antiviral drugs. The ability of derivatives to interfere with viral replication processes warrants investigation.

  • Antibacterial Agents: While generally less common than their antifungal counterparts, some 1,2,4-triazole derivatives have shown promising antibacterial activity.[4]

Structure-Activity Relationship (SAR) Considerations

When designing a medicinal chemistry campaign utilizing this scaffold, the following SAR principles, derived from the broader class of 1,2,4-triazoles, should be considered:

  • The 3-Position Substituent: The derivatization of the hydroxymethyl group will be a key determinant of biological activity. The size, lipophilicity, and electronic properties of the substituent introduced will influence binding to the target protein.

  • The 4-Position Substituent: The N-methyl group is important for orienting the other substituents and can influence metabolic stability. In some cases, larger or different alkyl or aryl groups at this position can significantly impact activity.

  • The Triazole Core: The triazole ring itself is often crucial for binding to the active site of target enzymes, frequently through coordination with metal ions or hydrogen bonding interactions.

Conclusion

3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a valuable and versatile building block for medicinal chemistry research. Its straightforward, albeit proposed, synthesis and the presence of a reactive hydroxymethyl handle provide a platform for the generation of diverse chemical libraries. By leveraging the known biological activities of the 1,2,4-triazole scaffold and employing systematic derivatization strategies, researchers can explore the potential of this compound in the discovery of novel therapeutic agents for a range of diseases. The protocols and application notes provided herein offer a solid foundation for initiating such drug discovery campaigns.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Available at: [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. Available at: [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • A Comprehensive review on 1, 2,4 Triazole. - aquadocs.org. Available at: [Link]

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  • Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives - DergiPark. Available at: [Link]

  • Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study - MDPI. Available at: [Link]

  • Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4 - iasj.net. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - MDPI. Available at: [Link]

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  • Triazoles as Bioisosteres in Medicinal Chemistry: A Recent Update - ResearchGate. Available at: [Link]

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Synthesis of Bioactive Polymers Using 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of Triazole-Containing Bioactive Polymers

The convergence of polymer chemistry and pharmacology has paved the way for the development of innovative bioactive materials with tailored properties for a myriad of biomedical applications. Among the vast array of functional monomers, those incorporating the 1,2,4-triazole moiety have garnered significant attention. This is largely attributed to the triazole ring's unique combination of chemical stability, hydrogen bonding capabilities, and dipole character, which often imparts desirable biological activities, including antimicrobial and anticancer properties, to the resulting macromolecules.[1][2]

This comprehensive guide focuses on a promising yet underexplored monomer: 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one . The presence of a reactive hydroxymethyl group offers a versatile handle for polymerization, enabling the synthesis of a new class of bioactive polyesters and polyurethanes. This document provides researchers, scientists, and drug development professionals with a detailed theoretical framework, practical synthesis protocols, characterization methodologies, and bioactivity assessment strategies for harnessing the potential of this intriguing monomer.

The Monomer: 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Chemical Properties and Reactivity

3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a solid at room temperature with a molecular weight of 129.12 g/mol and a chemical formula of C₄H₇N₃O₂.[3] The key to its utility in polymer synthesis lies in the primary hydroxyl (-CH₂OH) group. This functional group can participate in step-growth polymerization reactions, acting as a diol.

The triazolone core is expected to confer bioactive properties to the resulting polymers. The 1,2,4-triazole heterocycle is a well-established pharmacophore known for a wide spectrum of biological activities.[1][2] The methyl group at the 4-position of the triazole ring enhances its stability and influences its electronic properties.

Proposed Synthesis of the Monomer

While commercially available, understanding the synthesis of the monomer provides a more complete scientific context. A plausible synthetic route can be adapted from established methods for the synthesis of similar 1,2,4-triazole derivatives. A potential pathway involves the cyclization of a suitable thiosemicarbazide derivative followed by functional group transformations.

Polymer Synthesis Strategies

The hydroxymethyl group of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one allows for its incorporation into polymer chains via step-growth polymerization. Two primary strategies are presented here: polyesterification and polyurethane synthesis.

Polyester Synthesis via Polycondensation

Causality behind Experimental Choices: Polyesters are a versatile class of polymers known for their biodegradability and biocompatibility, making them suitable for various biomedical applications.[4] The reaction of a diol with a diacyl chloride is a robust and efficient method for polyester synthesis, typically proceeding to high conversion, which is crucial for achieving high molecular weight polymers.[5][6]

This protocol describes the synthesis of a novel polyester by reacting 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one with a diacyl chloride, such as adipoyl chloride or sebacoyl chloride. The choice of diacyl chloride will influence the length of the aliphatic spacer in the polymer backbone, thereby affecting its physical properties like flexibility and melting point.

Experimental Workflow:

Polyester_Synthesis Monomer 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one Reaction Polycondensation Reaction (0°C to RT) Monomer->Reaction Diacyl_Chloride Diacyl Chloride (e.g., Adipoyl Chloride) Diacyl_Chloride->Reaction Solvent Anhydrous Solvent (e.g., DMF or DMAc) Solvent->Reaction Base Acid Scavenger (e.g., Triethylamine) Base->Reaction Precipitation Precipitation (in non-solvent like Methanol) Reaction->Precipitation Washing Washing Precipitation->Washing Drying Drying under Vacuum Washing->Drying Polymer Bioactive Polyester Drying->Polymer

Caption: Polyester synthesis workflow.

Detailed Protocol: Polyester Synthesis

  • Materials:

    • 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

    • Adipoyl chloride (or other diacyl chloride)

    • Anhydrous N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc)

    • Triethylamine (dried over KOH)

    • Methanol

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1.0 eq) and triethylamine (2.2 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of adipoyl chloride (1.0 eq) in anhydrous DMF dropwise from the dropping funnel over 30 minutes with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

    • Precipitate the polymer by pouring the viscous reaction mixture into a large volume of cold methanol with constant stirring.

    • Collect the precipitated polymer by filtration and wash it thoroughly with methanol to remove any unreacted monomers and triethylamine hydrochloride.

    • Dry the polymer in a vacuum oven at 40-50°C to a constant weight.

Polyurethane Synthesis

Causality behind Experimental Choices: Polyurethanes are known for their excellent mechanical properties, biocompatibility, and versatility, finding applications in medical devices and drug delivery systems.[7] The reaction between a diol and a diisocyanate is a highly efficient polyaddition reaction that typically does not produce any byproducts, leading to high-purity polymers.[8] The choice of diisocyanate (aliphatic vs. aromatic) will significantly impact the polymer's properties, such as its rigidity and degradation profile.

This protocol details the synthesis of a novel polyurethane from 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one and a diisocyanate like hexamethylene diisocyanate (HDI) or isophorone diisocyanate (IPDI). A catalyst, such as dibutyltin dilaurate (DBTDL), is often used to accelerate the polymerization.[9]

Experimental Workflow:

Polyurethane_Synthesis Monomer 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one Reaction Polyaddition Reaction (e.g., 80°C) Monomer->Reaction Diisocyanate Diisocyanate (e.g., HDI) Diisocyanate->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Catalyst Catalyst (e.g., DBTDL) Catalyst->Reaction Precipitation Precipitation (in non-solvent like Water or Methanol) Reaction->Precipitation Washing Washing Precipitation->Washing Drying Drying under Vacuum Washing->Drying Polymer Bioactive Polyurethane Drying->Polymer

Caption: Polyurethane synthesis workflow.

Detailed Protocol: Polyurethane Synthesis

  • Materials:

    • 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

    • Hexamethylene diisocyanate (HDI) (or other diisocyanate)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Dibutyltin dilaurate (DBTDL)

    • Methanol or Water

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1.0 eq) in anhydrous DMF.

    • Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the solution.

    • Heat the mixture to the desired reaction temperature (e.g., 80°C).

    • Add HDI (1.0 eq) dropwise to the stirred solution.

    • Continue stirring at the reaction temperature for 6-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.

    • Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a non-solvent such as water or methanol.

    • Collect the polymer by filtration, wash it thoroughly, and dry it in a vacuum oven at 40-50°C.

Polymer Characterization

A thorough characterization of the synthesized polymers is essential to understand their structure, molecular weight, and thermal properties.

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To confirm the polymer structure and the incorporation of the monomer.For polyesters, the appearance of new ester linkage signals and shifts in the signals of the methylene protons adjacent to the hydroxyl group. For polyurethanes, the appearance of urethane linkage signals (-NH-COO-) and characteristic shifts in the methylene protons.[10][11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer and confirm the polymerization reaction.For polyesters, the appearance of a strong carbonyl (C=O) stretching band of the ester group (~1735 cm⁻¹) and the disappearance of the hydroxyl (-OH) band of the monomer.[13][14] For polyurethanes, the appearance of the N-H stretching (~3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹) bands of the urethane linkage, and the disappearance of the isocyanate (-NCO) peak (~2270 cm⁻¹).[15]
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.Provides information on the molecular weight distribution, which is crucial for understanding the polymer's physical and mechanical properties.[1][16][17]
Thermal Analysis (TGA and DSC) To evaluate the thermal stability and phase transitions of the polymer.Thermogravimetric analysis (TGA) will determine the decomposition temperature, indicating the polymer's thermal stability. Differential Scanning Calorimetry (DSC) will identify the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or crystalline nature.[9][18][19]

Bioactivity Assessment

The incorporation of the 1,2,4-triazole-5-one moiety is hypothesized to impart bioactive properties to the synthesized polymers. The following protocols outline methods to assess their potential as antimicrobial agents and for controlled drug release.

Antimicrobial Activity Assay

Causality behind Experimental Choices: Polymers containing triazole rings have demonstrated broad-spectrum antimicrobial properties by mechanisms that may involve direct contact and disruption of bacterial membranes.[1][2] Standardized methods are necessary to quantify this activity against relevant Gram-positive and Gram-negative bacteria. The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is a key parameter for evaluating antimicrobial efficacy.

Detailed Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Materials:

    • Synthesized polymer

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the polymer in a suitable solvent (e.g., DMSO) and then dilute it in MHB to create a series of two-fold dilutions in the wells of a 96-well plate.

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Include a positive control (bacteria in MHB without polymer) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the polymer that completely inhibits visible bacterial growth.

In Vitro Drug Release Assay

Causality behind Experimental Choices: Bioactive polymers can serve as matrices for the controlled release of therapeutic agents.[17][20] An in vitro drug release study is crucial to characterize the release kinetics and to predict the in vivo performance of a drug delivery system. A model drug can be physically entrapped within the polymer matrix, and its release into a simulated physiological fluid is monitored over time.

Experimental Workflow:

Drug_Release_Assay Drug_Polymer_Matrix Drug-loaded Polymer Matrix (e.g., film or microspheres) Diffusion_Cell Diffusion Cell (e.g., Franz Cell) Drug_Polymer_Matrix->Diffusion_Cell Sampling Periodic Sampling Diffusion_Cell->Sampling Release_Medium Release Medium (e.g., PBS pH 7.4) Release_Medium->Diffusion_Cell Analysis Drug Quantification (e.g., HPLC or UV-Vis) Sampling->Analysis Release_Profile Drug Release Profile Analysis->Release_Profile

Caption: In vitro drug release assay workflow.

Detailed Protocol: In Vitro Drug Release Study

  • Materials:

    • Synthesized polymer

    • Model drug (e.g., a small molecule drug like ibuprofen or a larger molecule like a peptide)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dialysis membrane (if applicable) or Franz diffusion cells

    • HPLC or UV-Vis spectrophotometer

  • Procedure:

    • Prepare a drug-loaded polymer matrix (e.g., by solvent casting to form a film or by an emulsion-solvent evaporation method to form microspheres).

    • Place a known amount of the drug-loaded matrix into a dialysis bag containing a small volume of PBS, and then place the bag in a larger volume of PBS with constant stirring. Alternatively, place the matrix in the donor compartment of a Franz diffusion cell.

    • Maintain the system at 37°C.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh, pre-warmed medium.

    • Quantify the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Conclusion and Future Perspectives

The synthesis of bioactive polymers from 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one presents a promising avenue for the development of novel materials with potential applications in antimicrobial coatings, medical devices, and drug delivery systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis, characterization, and bioactivity of these new polyesters and polyurethanes.

Future research should focus on optimizing the polymerization conditions to control the molecular weight and properties of the polymers. A comprehensive evaluation of their biocompatibility and in vivo performance will be crucial for their translation into clinical applications. Furthermore, the versatility of the triazole ring allows for further chemical modifications to fine-tune the biological activity and physical properties of these polymers, opening up a vast landscape for future innovation in the field of bioactive materials.

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Troubleshooting & Optimization

Improving reaction yield for the synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Welcome to the technical support guide for the synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS No. 1182358-83-3).[1] This document provides researchers, chemists, and drug development professionals with a comprehensive resource for improving reaction yield and troubleshooting common issues encountered during this synthesis. The guidance herein is synthesized from established chemical principles and proven field insights into the synthesis of 1,2,4-triazol-5-one derivatives.[2][3]

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in numerous pharmacologically active compounds.[2] This guide offers a plausible synthetic protocol, a detailed troubleshooting section in a direct question-and-answer format, and FAQs to deepen your understanding of the reaction dynamics.

Section 1: Proposed Synthetic Protocol

While various methods exist for synthesizing the 1,2,4-triazole core, a common and effective strategy involves the cyclization of a substituted semicarbazide derivative.[4][5] The following protocol is a robust, well-established pathway adapted for the specific synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Experimental Protocol: Two-Step Synthesis

This procedure involves the initial formation of an acylsemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.

Step 1: Synthesis of 2-(Methoxyacetyl)-4-methylhydrazine-1-carboxamide (Intermediate)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylsemicarbazide (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Slowly add methoxyacetyl chloride (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. The causality for this temperature control is to minimize side reactions and ensure selective N-acylation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Cyclization to 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

  • To the crude intermediate from Step 1, add a 2M solution of sodium methoxide in methanol (2.0 eq). The use of a strong base is critical to deprotonate the amide nitrogen, initiating the nucleophilic attack required for ring closure.

  • Heat the mixture to reflux (approx. 65 °C) for 8-12 hours. The elevated temperature provides the necessary activation energy for the cyclization and subsequent elimination of methanol.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize carefully with 2N HCl to a pH of ~6-7.

  • Remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a solid.[2]

Synthesis_Workflow Start Starting Materials (4-Methylsemicarbazide, Methoxyacetyl Chloride) Step1 Step 1: Acylation (THF, Et3N, 0°C to RT) Start->Step1 Intermediate Intermediate (2-(Methoxyacetyl)-4-methylhydrazine- 1-carboxamide) Step1->Intermediate Step2 Step 2: Cyclization (NaOMe, Methanol, Reflux) Intermediate->Step2 Crude Crude Product Step2->Crude Purification Purification (Neutralization, Recrystallization) Crude->Purification Final Final Product (3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one) Purification->Final

Caption: Experimental workflow for the synthesis of the target molecule.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product. What are the likely causes?

A1: Low or no yield is a frequent issue stemming from several potential factors. A systematic diagnosis is key.

  • Purity of Starting Materials: Ensure your 4-methylsemicarbazide and methoxyacetyl chloride are pure and dry. Impurities can lead to unwanted side reactions.[4] Methoxyacetyl chloride is moisture-sensitive and should be handled under anhydrous conditions.

  • Reaction Conditions:

    • Temperature: Incomplete acylation (Step 1) can occur if the temperature is too low, while side reactions may increase at higher temperatures. For the cyclization (Step 2), insufficient heat will prevent the reaction from proceeding. Ensure a consistent reflux is maintained.

    • Reaction Time: Ensure each step is allowed to run to completion. Use TLC to monitor the disappearance of the limiting reagent. Incomplete reactions are a common cause of low yields.[4]

  • Base Strength and Stoichiometry: The cyclization step is base-catalyzed. Ensure you are using a sufficiently strong base (like sodium methoxide) and the correct stoichiometry (at least 2 equivalents to drive the reaction to completion).

  • Work-up and Isolation: Product may be lost during the work-up. Ensure the pH is carefully adjusted during neutralization; the product may have some solubility at very low or high pH. Be meticulous during the recrystallization process to avoid significant loss.

Troubleshooting_Yield Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time) Start->CheckConditions CheckBase Confirm Base Strength & Stoichiometry Start->CheckBase CheckWorkup Analyze Work-up & Purification Steps Start->CheckWorkup ActionPurity Action: Repurify/Use New Reagents CheckPurity->ActionPurity ActionConditions Action: Optimize Temp/ Extend Reaction Time CheckConditions->ActionConditions ActionBase Action: Use Fresh/Stronger Base; Check Molarity CheckBase->ActionBase ActionWorkup Action: Optimize pH/ Recrystallization Solvent CheckWorkup->ActionWorkup

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I'm observing significant impurities in my crude product via TLC/NMR. How can I minimize their formation?

A2: The formation of side products is often related to reaction conditions and reagent quality.[4]

  • Control Temperature: Overheating during the acylation step can cause di-acylation or other side reactions. Maintain the 0-10 °C range strictly during the addition of the acid chloride.

  • Stoichiometry: Using a large excess of the acid chloride can lead to side products. Use a slight excess (e.g., 1.05 eq) as recommended.

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (like Nitrogen or Argon) can prevent side reactions with atmospheric moisture and oxygen, especially if your reagents or solvents are sensitive.

Q3: The cyclization (Step 2) appears to stall and does not go to completion. What steps can I take?

A3: A stalled reaction typically points to issues with activation energy or reagent activity.

  • Base Activity: If you are using an older bottle of sodium methoxide, it may have degraded due to exposure to air and moisture. Use a fresh, anhydrous solution or prepare it fresh.

  • Solvent Choice: Methanol is the recommended solvent as it is the conjugate acid of the methoxide base. Using other solvents may hinder the reaction.

  • Increase Temperature/Time: If the reaction is clean but incomplete, you may need to extend the reflux time. If that fails, a modest increase in temperature by switching to a higher-boiling solvent (e.g., ethanol with sodium ethoxide) could be considered, but this may also increase side product formation.

Q4: I am having difficulty isolating and purifying the final product. What do you suggest?

A4: Purification challenges are common for polar heterocyclic compounds.

  • Inducing Crystallization: If the product oils out or fails to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.[4]

  • Solvent System for Recrystallization: The product is quite polar. A mixture of solvents is often best. Ethanol/water, isopropanol, or acetonitrile are good starting points. You want a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel column chromatography may be necessary. Use a polar mobile phase, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol, to elute your product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing yield in this synthesis? A1: The three most critical parameters are:

  • Moisture Control: The use of anhydrous solvents and reagents, especially in Step 1, is crucial to prevent hydrolysis of the acid chloride.

  • Temperature Management: Strict temperature control during the exothermic acylation step prevents side product formation.[4]

  • Base Quality: The success of the cyclization hinges on an active, anhydrous base to drive the reaction forward.

Q2: Are there alternative synthetic routes to consider? A2: Yes, the field of 1,2,4-triazole synthesis is extensive. One-pot syntheses and multi-component reactions are popular for generating derivatives with high yields.[4] Microwave-assisted synthesis is another modern approach that can dramatically reduce reaction times and often improve yields for the cyclodehydration step.[2][6][7]

Q3: What analytical techniques are essential for characterizing the final product? A3: A combination of techniques is required for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the methyl, hydroxymethyl, and triazole ring protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight (129.12 g/mol for C₄H₇N₃O₂).[1][5]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch from the hydroxymethyl group and the C=O stretch of the triazolone ring.

  • Melting Point: A sharp melting point is a good indicator of purity.

Q4: How does the tautomerism of the triazolone ring affect characterization? A4: The 1,2,4-triazol-5-one ring system can exist in several tautomeric forms, including keto-enol and different N-protonated isomers.[5][8] This can sometimes lead to broadened peaks in NMR spectra, particularly for the N-H and O-H protons. The observed structure is typically the most thermodynamically stable tautomer under the given conditions. For 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, the specified structure is the expected major tautomer.

Section 4: Data Summary

The table below presents hypothetical data from optimization experiments to illustrate the impact of key parameters on reaction yield. This serves as a practical guide for your own optimization efforts.

Run #Key Parameter ChangedObservationYield (%)
1Baseline Protocol Clean reaction, moderate yield.65%
2Step 1 Temp > 25 °C Multiple side products observed by TLC.30%
3Step 2 Base: NaHCO₃ Reaction did not proceed to completion.<5%
4Reagents: Non-anhydrous THF Significant starting material hydrolysis.25%
5Optimized: Fresh NaOMe, 12h reflux Clean conversion, good crystallization.85%

References

  • BenchChem. (n.d.). Synthesis of 1,2,4-Triazol-5-one Derivatives: Application Notes and Protocols.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives.
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  • ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.
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  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • El-Haty, G. A., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2023(1), M1584.
  • National Institutes of Health. (n.d.). 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one.
  • MDPI. (n.d.). 4-(4-(((1H-Benzo[d][2][3][4]triazol-1-yl)oxy)methyl)-.... Retrieved from Google Search.

  • National Institutes of Health. (n.d.). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation.
  • International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • MDPI. (n.d.). Organocatalytic Upgrading of Furfural and 5-Hydroxymethyl Furfural to C10 and C12 Furoins with Quantitative Yield and Atom-Efficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3-triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives.
  • PubMed. (n.d.). Synthesis of 3-indolylmethyl substituted (pyrazolo/benzo)triazinone derivatives under Pd/Cu-catalysis: Identification of potent inhibitors of chorismate mutase (CM). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 1,3,5-trisubstituted pyrazoline derivatives by ultrasonic irradiation method and evaluation of....

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Technical Support Center: Overcoming Purification Challenges with Polar Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of polar triazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-elusive molecules. The inherent polarity and basicity of the triazole moiety can lead to significant hurdles in standard purification workflows.[1][2][3] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired purity with confidence.

Frequently Asked Questions (FAQs)

Q1: Why are polar triazole compounds so difficult to purify using standard methods?

A1: The challenges stem from several key properties of the triazole ring system. Firstly, the nitrogen atoms make these compounds highly polar, leading to poor retention on traditional reversed-phase (C18) columns which separate based on hydrophobicity.[4][5] Secondly, the nitrogen atoms are basic, which can cause strong, unwanted interactions with the slightly acidic residual silanol groups on standard silica gel stationary phases. This leads to common issues like severe peak tailing in chromatography.[6][7] For triazole salts, their ionic nature further complicates purification, altering solubility profiles significantly.[8]

Q2: What are the primary chromatographic strategies for purifying highly polar triazoles?

A2: For highly polar triazoles, two main HPLC strategies are recommended:

  • Reversed-Phase Chromatography (RPC) with modifications: While standard RPC is challenging, you can use columns designed for polar analytes (e.g., polar-endcapped or polar-embedded phases) or employ 100% aqueous mobile phases.[9] Ion-pairing chromatography, where a reagent is added to the mobile phase to form a neutral complex with the charged analyte, can also be effective.[4][10]

Q3: My triazole was synthesized using a copper catalyst (e.g., CuAAC "click" chemistry). How do I remove the residual copper?

A3: Residual copper contamination is a common issue as the metal can coordinate with the nitrogen atoms of the triazole ring.[15] An effective method is to dissolve the crude product in an organic solvent and wash it with an aqueous solution of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or its salts.[15][16] Passing a solution of the compound through a specialized resin, like Amberlite, can also be used to capture metal ions.[17]

Q4: My purified triazole product is an oil, but I expected a solid. What should I do?

A4: A compound "oiling out" instead of crystallizing is a frequent problem, often caused by residual impurities that depress the melting point or when the compound's melting point is lower than the solvent's boiling point.[8][18][19] To induce crystallization, you can try re-dissolving the oil in a minimal amount of a good solvent and then slowly adding an "anti-solvent" (in which the compound is insoluble) until turbidity persists.[8][20] Other techniques include scratching the inside of the flask to create nucleation sites or adding a seed crystal of the pure compound.[18]

Troubleshooting Guide: Chromatographic Issues

This section addresses specific problems encountered during the chromatographic purification of polar triazoles.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Poor or No Retention on Reversed-Phase (C18) Column The compound is too polar and hydrophilic, having minimal interaction with the non-polar stationary phase.[4][5]Switch to HILIC: This is the most robust solution. HILIC columns are specifically designed to retain and separate highly polar compounds.[5][11] Use a Polar-Modified C18 Column: Employ a C18 column with polar end-capping or a polar-embedded functional group. These modifications shield the hydrophobic C18 chains and provide alternative interaction sites, improving retention of polar analytes.[9] Use 100% Aqueous Mobile Phase: If your column is stable in high aqueous conditions (many are not and suffer from "phase collapse"), this can increase retention.[9]
Severe Peak Tailing (As > 1.5) Secondary Interactions: The basic nitrogen atoms in the triazole ring are interacting with acidic residual silanol groups on the silica surface of the stationary phase.[6] Mass Overload: Injecting too much sample saturates the stationary phase, leading to peak distortion.[21][22]Add a Mobile Phase Modifier: Add a small amount (0.1-1%) of a basic competitor like triethylamine (Et₃N) to your mobile phase.[7] Et₃N will preferentially interact with the acidic silanol sites, masking them from your triazole analyte and resulting in more symmetrical peaks. Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 3 using formic or acetic acid) protonates the silanol groups, reducing their ability to interact with basic analytes.[6] Caution: Ensure your column is stable at low pH.Reduce Sample Load: Decrease the concentration or volume of your injection to ensure you are not overloading the column.[21][22]
Peak Splitting or Shoulders Column Contamination/Void: The inlet frit of the column may be blocked, or a void may have formed at the top of the column bed. Sample Solvent Incompatibility: The solvent used to dissolve the sample is significantly stronger than the mobile phase, causing the sample band to spread improperly upon injection.[22]Backflush the Column: Reverse the column direction and flush with a strong solvent to try and dislodge particulates from the inlet frit. Always check the manufacturer's instructions before backflushing.Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to protect it from contaminants. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[21] If a stronger solvent is required for solubility, use the absolute minimum volume.[7]

Visual Workflow: Selecting a Purification Strategy

This diagram outlines a logical decision-making process for selecting an appropriate purification technique for a polar triazole compound.

Purification_Workflow start Start: Crude Polar Triazole Compound is_ionic Is the compound a salt or highly ionic? start->is_ionic try_hilic Primary Strategy: Hydrophilic Interaction Chromatography (HILIC) is_ionic->try_hilic  Yes   try_rpc Primary Strategy: Reversed-Phase (RPC) on Polar-Embedded Column is_ionic->try_rpc  No / Neutral   hilic_success Purity OK? try_hilic->hilic_success rpc_success Purity OK? try_rpc->rpc_success optimize_rpc Optimize RPC: - Add mobile phase modifier (Et3N) - Adjust pH - Try ion-pairing agent rpc_success->optimize_rpc No recrystallize Final Polish: Recrystallization rpc_success->recrystallize Yes optimize_hilic Optimize HILIC: - Adjust buffer concentration - Screen different polar stationary phases (e.g., bare silica, diol, triazole) hilic_success->optimize_hilic No hilic_success->recrystallize Yes consider_spe Consider orthogonal method: Solid-Phase Extraction (SPE) for sample cleanup optimize_rpc->consider_spe optimize_hilic->consider_spe consider_spe->try_hilic end Pure Compound recrystallize->end

Caption: Decision workflow for purifying polar triazole compounds.

Detailed Experimental Protocols

Protocol 1: HILIC Purification of a Polar Triazole

This protocol provides a general starting point for developing a HILIC method.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Water (adjust pH to 5.8 if needed).

    • Solvent B: Acetonitrile.

  • Column Equilibration: Equilibrate the HILIC column with a high percentage of organic solvent (e.g., 95% B) for at least 30 minutes. A stable water layer on the stationary phase is critical for reproducible retention.[5]

  • Sample Preparation: Dissolve the crude triazole compound in a solvent mixture that is as close as possible to the initial mobile phase composition, or even slightly weaker (higher organic content). A 90:10 mixture of Acetonitrile:Water is a good starting point.

  • Gradient Elution:

    • Inject the sample.

    • Run a linear gradient from 95% B to 50% B over 15-20 minutes. This increases the water content, eluting more polar compounds.[5]

    • Hold at 50% B for 5 minutes.

    • Return to 95% B and re-equilibrate for at least 5-10 minutes between injections. Incomplete re-equilibration is a major cause of poor reproducibility in HILIC.[5]

  • Fraction Collection & Analysis: Collect fractions and analyze purity via TLC or analytical HPLC-MS. Combine pure fractions and remove the solvent under reduced pressure.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup

SPE is an excellent technique for removing major impurities or pre-concentrating a sample before final purification.[23][24][25]

  • Cartridge Selection: Based on the properties of your triazole and the impurities, select an appropriate SPE cartridge. For polar triazoles, carbon-based materials or mixed-mode polymeric phases are often effective.[23][25]

  • Conditioning: Condition the cartridge by passing a small volume of an organic solvent (e.g., methanol) through it, followed by water or an appropriate buffer. This activates the sorbent for sample interaction.[26]

  • Loading: Dissolve your crude sample in a suitable solvent and load it onto the conditioned cartridge. The goal is for your compound of interest to bind to the sorbent while impurities pass through.

  • Washing: Wash the cartridge with a weak solvent to elute any loosely bound impurities. This step is critical for achieving high purity.

  • Elution: Elute your target triazole compound from the cartridge using a stronger organic solvent. The choice of solvent is optimized to disrupt the analyte-sorbent interactions.[25]

  • Analysis: Analyze the eluted fraction for purity and concentration before proceeding to the next step.

Protocol 3: Troubleshooting Recrystallization

If your compound fails to crystallize, follow this systematic approach.

  • Confirm Saturation: If no crystals form upon cooling, your solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.[8]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[18]

    • Seeding: If you have a small amount of pure solid, add a single seed crystal to the supersaturated solution to initiate crystallization.[18]

  • Use a Mixed-Solvent System:

    • Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble).

    • Slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy.[19][20]

    • Add a few drops of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly. This method is highly effective for compounds that are too soluble in one solvent and poorly soluble in another.[20]

References

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  • How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. (2022). SiliCycle.
  • New Asymmetric Gemini Triazole Surfactants with a Polar Triethylene Glycol Fragment: Synthesis and Physico-Chemical Properties. (2024). MDPI.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Technical Support Center: 1,2,4-Triazole Compound Stability and Degrad
  • Polar pollutants in municipal wastewater and the water cycle: occurrence and removal of benzotriazoles. (2009). PubMed.
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  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. (1991). UCL Discovery.
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Identifying and minimizing side products in 1,2,4-triazol-5-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,2,4-Triazol-5-one Synthesis

Welcome to the technical support guide for the synthesis of 1,2,4-triazol-5-one and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during synthesis, with a specific focus on identifying and minimizing the formation of unwanted side products. Our goal is to provide you with the field-proven insights and technical accuracy needed to optimize your experimental outcomes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of 1,2,4-triazol-5-one, particularly via the common route using semicarbazide and formic acid.

Question 1: My overall yield is significantly lower than expected. What are the primary causes and how can I improve it?

Answer: Low yields in this synthesis can typically be traced back to two critical stages: the formation of the formylsemicarbazide intermediate and its subsequent cyclization.

  • Incomplete Intermediate Formation: The initial reaction between semicarbazide and formic acid to form formylsemicarbazide is a crucial first step. To maximize the yield of this intermediate, it is beneficial to remove excess formic acid and the ethanol solvent by distillation after the initial reflux period.[1][2] This shifts the equilibrium towards the product and allows for better crystallization and isolation of the formylsemicarbazide.[2][3]

  • Inefficient Cyclization: The conversion of formylsemicarbazide to 1,2,4-triazol-5-one requires heat. If the temperature is too low or the reaction time is too short, you will have a significant amount of unreacted intermediate in your final product. Cyclization can be performed by heating the intermediate in a high-boiling solvent like formic acid or even without a solvent at temperatures between 130-180°C.[2][3] However, cyclization without a solvent may result in lower yields.[2]

  • Sub-optimal Reagent Ratios: Ensure you are using an adequate excess of formic acid in the first step to drive the formation of the formylsemicarbazide. A molar ratio of approximately 1:4 of semicarbazide to formic acid has been reported.[1]

Question 2: My crude product analysis (TLC, NMR) shows multiple unexpected spots/peaks. How do I identify and minimize these side products?

Answer: The presence of significant side products is a common issue, often stemming from reaction conditions or the purity of starting materials.

The most common impurity is unreacted formylsemicarbazide . This occurs when the cyclization step is incomplete.

  • Causality: The cyclization is a dehydration reaction that requires sufficient energy (heat) to overcome the activation barrier. Insufficient heating time or temperature will leave a substantial amount of the linear intermediate.

  • Minimization Strategy:

    • Isolate the Intermediate: A robust method to ensure purity is to isolate and purify the formylsemicarbazide intermediate before proceeding to the cyclization step.[2] This removes any impurities from the initial reaction.

    • Optimize Cyclization: Ensure the cyclization reaction is heated to reflux (if using formic acid as a solvent) for a sufficient duration (e.g., 2 hours).[1][4] Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Temperature Control: For the nitration of 1,2,4-triazol-3-one to 3-nitro-1,2,4-triazol-5-one (NTO), a derivative, precise temperature control is critical. Temperatures should be maintained between 15-45°C to avoid side reactions.[3] Exceeding this range can lead to decomposition or the formation of undesired nitrated species.[5]

Below is a workflow diagram illustrating the key control points in the synthesis.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Semicarbazide Semicarbazide + Formic Acid + Ethanol Reflux1 Reflux (2-4h) Semicarbazide->Reflux1 Distill Control Point: Distill off excess Formic Acid/Ethanol Reflux1->Distill Maximizes yield Intermediate Isolate Formylsemicarbazide Distill->Intermediate Cyclize_Setup Formylsemicarbazide + Formic Acid Intermediate->Cyclize_Setup Reflux2 Reflux (2h) Cyclize_Setup->Reflux2 Control_Cyclize Control Point: Ensure complete reaction (TLC Monitoring) Reflux2->Control_Cyclize Prevents intermediate contamination Distill2 Distill off excess Formic Acid Control_Cyclize->Distill2 Crude Crude 1,2,4-triazol-5-one Distill2->Crude Recrystallize Recrystallization (e.g., from Ethanol) Crude->Recrystallize Pure_Product Pure 1,2,4-triazol-5-one Recrystallize->Pure_Product

Caption: Synthesis workflow for 1,2,4-triazol-5-one highlighting key control points.

Question 3: My purified product has a low melting point and broad NMR peaks. Is it impure?

Answer: Yes, a depressed and broad melting point range is a classic indicator of impurities. Similarly, broad peaks in an NMR spectrum suggest the presence of multiple chemical species or dynamic exchange processes, often caused by impurities.

  • Likely Impurity: The most probable contaminant is residual formic acid or unreacted formylsemicarbazide.

  • Validation & Solution: The purity of the final product can be significantly improved by recrystallization from a suitable solvent, such as ethanol.[6] After recrystallization, re-measure the melting point. A sharp melting point (literature value: 222-224 °C) is a good indicator of high purity.[4]

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Action
Low Overall Yield Incomplete intermediate formation or inefficient cyclization. Distill excess reagents after Step 1; ensure adequate heating time/temperature for cyclization.[1][2]
Multiple Side Products Incomplete cyclization; impure starting materials. Isolate and purify the formylsemicarbazide intermediate; monitor cyclization to completion via TLC.[2]
Low/Broad Melting Point Presence of unreacted starting materials or solvent. Purify the final product by recrystallization from ethanol or another suitable solvent.[6]

| Difficulty Crystallizing | Solution is too dilute or supersaturation not achieved. | Concentrate the solution by evaporating some solvent; scratch the flask's inner surface or add a seed crystal.[1] |

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,2,4-triazol-5-ones? A1: The most prevalent methods involve the cyclization of intermediates like semicarbazide derivatives.[4] The reaction of semicarbazide or semicarbazide hydrochloride with formic acid is a widely used and straightforward approach.[3][4] Other methods include one-pot, multi-component reactions which can offer high yields and efficiency for substituted derivatives.[1]

Q2: Why is isolating the formylsemicarbazide intermediate often recommended? A2: While a one-pot synthesis is possible, isolating the formylsemicarbazide intermediate allows for its purification before the final cyclization step.[5] This is a critical control point for removing any side products formed during the initial condensation, leading to a much cleaner cyclization reaction and a purer final product that is easier to crystallize.

Q3: Can other reagents be used instead of formic acid? A3: Yes, other one-carbon synthons can be used. For example, triethyl orthoformate has been reported as a reagent for reaction with semicarbazide hydrochloride.[5] However, formic acid is common due to its dual role as both a reagent and a solvent for the cyclization step.[3]

Experimental Protocols

The following protocols are based on established literature methods for the synthesis of 1,2,4-triazol-5-one, which serves as a precursor to compounds like 3-nitro-1,2,4-triazol-5-one (NTO).[1][3][4]

Protocol 1: Synthesis of Formylsemicarbazide Intermediate

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine semicarbazide (1.0 eq) and 98% formic acid (approx. 4.0 eq).

  • Solvent Addition: Add ethanol as a solvent (e.g., ~4 mL per gram of semicarbazide).[3]

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours.[1]

  • Isolation: After the reaction is complete, allow the flask to cool to 15-20°C. The formylsemicarbazide product should crystallize.[1]

  • Yield Maximization: To increase the yield, distill the excess formic acid and ethanol from the reaction mixture under reduced pressure.[3]

  • Collection: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Cyclization to 1,2,4-Triazol-5-one

  • Setup: Place the dried formylsemicarbazide from the previous step into a round-bottom flask with a reflux condenser.

  • Solvent Addition: Add formic acid to dissolve the intermediate (e.g., ~3 mL per gram of intermediate).[2]

  • Reflux: Heat the solution to reflux for approximately 2 hours to induce cyclization.[1][2] The evolution of water will be observed.

  • Workup: After the reflux period, remove the excess formic acid by distillation, preferably under reduced pressure.

  • Isolation: The remaining solid is the crude 1,2,4-triazol-5-one. This product can be purified as described in the next protocol.

Protocol 3: Purification by Recrystallization

  • Dissolution: Dissolve the crude 1,2,4-triazol-5-one in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry thoroughly. Verify purity by taking a melting point.

References

  • Benchchem. (n.d.). Synthesis of 1,2,4-Triazol-5-one Derivatives: Application Notes and Protocols.
  • López, G. F. (1994). Method for producing 3-nitro-1,2,4-triazol-5-one (nto). (EP0585235A1). Google Patents.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives.
  • Liu, F., et al. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity.
  • ACS ES&T Water. (n.d.). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products.
  • Patent 0585235. (n.d.). METHOD FOR PRODUCING 3-NITRO-1,2,4-TRIAZOL-5-ONE (NTO).
  • ResearchGate. (n.d.). Methods for Preparing Spheroidal Particles of 3-Nitro-1,2,4-triazol-5-one(NTO).
  • DTIC. (n.d.). A Preliminary Assessment of 3-Nitro-1,2,4-Triazol-5-One (NTO) as an Insensitive High Explosive.
  • Benchchem. (n.d.). An In-depth Technical Guide to 1,2,4-Triazol-5-one: Nomenclature, Properties, and Synthesis.

Sources

Technical Support Center: Stability Testing of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stability testing of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, practical guidance in a troubleshooting-oriented format. Our goal is to move beyond mere procedural lists and offer insights into the causality behind experimental choices, ensuring the development of robust, self-validating stability programs.

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that provides evidence on how its quality varies over time under the influence of environmental factors like temperature, humidity, and light.[1] This guide will walk you through the foundational concepts, detailed experimental protocols, and troubleshooting for assessing the stability of this specific triazolone derivative.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section addresses common initial questions regarding the molecule and the regulatory framework governing stability testing.

Q1: What are the key structural features of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one that might influence its stability?

A1: Understanding the molecule's structure is paramount to predicting its potential degradation pathways. The key features are:

  • 1,2,4-Triazol-5-one Core: This heterocyclic ring system is relatively stable due to its aromatic character, but it can be susceptible to ring-opening under harsh hydrolytic (acidic or basic) conditions.[2] Like other triazoles, it exists in tautomeric forms, which can influence its reactivity.[3]

  • Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this is a likely site for oxidation. It can be oxidized to an aldehyde and subsequently to a carboxylic acid. This is a critical transformation to monitor.

  • N-Methyl Group: The methyl group at the N4 position prevents certain tautomeric shifts but does not otherwise introduce significant instability.

  • Amide-like Functionality: The keto-group within the ring has amide character, which can be a site for hydrolysis under extreme pH and heat.

Q2: What are the essential regulatory guidelines for conducting stability studies?

A2: The primary guidelines are provided by the International Council for Harmonisation (ICH).[4] The most crucial document is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[1][5] This guideline defines the necessary data package for a registration application and outlines the conditions for long-term, intermediate, and accelerated studies.[1] Other relevant guidelines include ICH Q1B for photostability testing and Q2(R1) for the validation of analytical procedures.[4][5]

Q3: What is the difference between forced degradation, accelerated, and long-term stability studies?

A3: These studies serve different, complementary purposes:

  • Forced Degradation (Stress Testing): Involves exposing the drug substance to conditions more severe than accelerated testing (e.g., high heat, strong acids/bases, oxidants, intense light).[6][7] Its primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical methods (i.e., prove that your method can separate degradants from the parent compound).[6][8]

  • Accelerated Stability: These studies are conducted under elevated temperature and humidity conditions (e.g., 40°C / 75% RH for 6 months) to predict the long-term stability of the drug substance and help establish a preliminary shelf life.[4][9]

  • Long-Term Stability: These are conducted under the recommended storage conditions (e.g., 25°C / 60% RH or 30°C / 65% RH for 12 months or longer) to establish the re-test period or shelf life for the API.[1][4]

Part 2: Forced Degradation Studies: Protocols & Troubleshooting

Forced degradation is the cornerstone of understanding your molecule's intrinsic stability.[6] The goal is to achieve a target degradation of 10-20%, which is sufficient to detect and identify impurities without destroying the molecule completely.[10] All studies should be run with a control sample stored under normal conditions.

Q4: How do I perform acid and base hydrolysis stress tests?

A4: Hydrolytic stability is assessed across a range of pH values.

Protocol: Acid Hydrolysis

  • Preparation: Dissolve the compound in a suitable co-solvent (if necessary, e.g., acetonitrile or methanol) and dilute with 0.1 N HCl to a final concentration of ~1 mg/mL.

  • Stress: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the sample with an equivalent amount of 0.1 N NaOH to stop the reaction.

  • Analysis: Dilute with the mobile phase and analyze by HPLC.

Protocol: Base Hydrolysis

  • Preparation: Follow the same preparation as acid hydrolysis, but use 0.1 N NaOH.

  • Stress: Incubate the solution at 60°C.

  • Sampling: Withdraw aliquots at similar time points.

  • Quenching: Neutralize the sample with an equivalent amount of 0.1 N HCl.

  • Analysis: Dilute and analyze by HPLC.

Troubleshooting Guide: Hydrolysis

  • Issue: No degradation is observed.

    • Causality: The molecule is highly stable under the initial conditions.

    • Solution: Increase the temperature (e.g., to 80°C) or use a stronger acid/base concentration (e.g., 1 N HCl/NaOH). Perform the stress test for a longer duration.[6]

  • Issue: The compound degrades completely at the first time point.

    • Causality: The selected conditions are too harsh.

    • Solution: Reduce the temperature (e.g., to room temperature), use a milder acid/base (e.g., 0.01 N), or shorten the time points significantly.

Q5: How should I conduct an oxidative stress test?

A5: Oxidative stress testing evaluates the compound's susceptibility to oxidation. The hydroxymethyl group is a primary target.

Protocol: Oxidative Stress

  • Preparation: Dissolve the compound (~1 mg/mL) in a suitable solvent.

  • Stress: Add a solution of 3% hydrogen peroxide (H₂O₂) and keep the mixture at room temperature.

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

  • Quenching: There is often no specific quenching step needed, as the sample is immediately diluted for analysis, effectively stopping the reaction.

  • Analysis: Analyze directly by HPLC.

Troubleshooting Guide: Oxidation

  • Issue: No degradation observed.

    • Causality: The molecule is resistant to oxidation under these conditions.

    • Solution: Gently heat the solution (e.g., to 40-50°C) or increase the concentration of H₂O₂ (e.g., up to 30%).

  • Issue: Multiple, poorly resolved degradation peaks appear.

    • Causality: Over-oxidation may be occurring, leading to a complex mixture of products.

    • Solution: Reduce the H₂O₂ concentration or conduct the experiment at a lower temperature to slow the reaction rate, allowing for the isolation of primary degradation products.

Q6: What are the recommended conditions for thermal and photostability testing?

A6: These tests assess the impact of heat and light, which are critical for determining storage and packaging requirements.

Protocol: Thermal Degradation (Solid State)

  • Preparation: Place a thin layer of the solid compound in a vial.

  • Stress: Heat the sample in a thermostatically controlled oven at a temperature below its melting point (e.g., 80°C or 105°C).

  • Sampling: At each time point (e.g., 1, 3, 7 days), remove a vial, allow it to cool, dissolve the contents in a known volume of solvent, and prepare for analysis.

  • Analysis: Analyze by HPLC. A solution-state thermal study can also be performed by refluxing a solution of the compound.

Protocol: Photostability

  • Guideline: Follow the procedure outlined in ICH Q1B.[4]

  • Preparation: Expose both solid and solution samples of the compound to a light source. Prepare a "dark" control sample wrapped in aluminum foil.

  • Stress: Place the samples in a photostability chamber and expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, compare the samples to the dark control using HPLC to assess changes.

Troubleshooting Guide: Thermal & Photostability

  • Issue: Change in physical appearance (e.g., color) but no new peaks in HPLC.

    • Causality: A minor degradant may have formed that co-elutes with the main peak, or a non-UV active degradant has formed. It could also be a polymeric impurity.

    • Solution: Check the peak purity of the main peak using a photodiode array (PDA) detector. Use an alternative detection method like mass spectrometry (MS) or a charged aerosol detector (CAD).

  • Issue: Inconsistent results in photostability.

    • Causality: The light source intensity may not be uniform, or the sample container may be providing some UV protection.

    • Solution: Ensure the photostability chamber is properly calibrated. Use quartz cuvettes for solution studies to ensure maximum light penetration.

Part 3: Analytical Strategy & Data Visualization

A robust, validated analytical method is essential for accurate stability assessment.

Q7: What is a good starting point for a stability-indicating HPLC method?

A7: A stability-indicating method is one that can accurately measure the decrease in the active ingredient concentration due to degradation.

Recommended HPLC-UV Method Parameters

Parameter Recommendation Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Provides good retention and separation for moderately polar compounds like triazole derivatives.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol The acidic modifier helps to produce sharp, symmetrical peaks. A gradient elution (e.g., 5% to 95% B over 20 minutes) is recommended to elute both the polar parent compound and potentially less polar degradants.
Detection UV at ~210-220 nm or ~265 nm Triazole rings typically have some UV absorbance.[11] A PDA detector is highly recommended to assess peak purity.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.

| Column Temp. | 30°C | Provides reproducible retention times. |

Visualizing the Process

To ensure clarity in experimental execution, a standardized workflow is crucial.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid photo Photolysis (ICH Q1B) prep->photo control Prepare Control Sample (No Stressor) quench Quench Reaction (Neutralize) acid->quench base->quench hplc Analyze via Stability- Indicating HPLC-PDA oxid->hplc photo->hplc quench->hplc ms Identify Degradants (LC-MS/MS) hplc->ms

Workflow for Forced Degradation Studies.
Potential Degradation Pathways

Based on the compound's structure, we can hypothesize the primary degradation pathways to look for during analysis.

DegradationPathways cluster_oxidation cluster_hydrolysis Parent 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one Aldehyde 3-Formyl-4-methyl- 1H-1,2,4-triazol-5(4H)-one Parent->Aldehyde [H₂O₂] RingOpened Ring-Opened Products (e.g., Hydrazine derivatives) Parent->RingOpened [H⁺/OH⁻, Heat] Acid 4-Methyl-5-oxo-4,5-dihydro- 1H-1,2,4-triazole-3-carboxylic acid Aldehyde->Acid [Further Oxidation]

Hypothesized Degradation Pathways.
References
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • RAPS. (2025, April 17).
  • ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • MDPI. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance.
  • BenchChem.
  • NIH National Library of Medicine.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • MedCrave online. (2016, December 14).
  • BenchChem.
  • PharmTech.
  • BenchChem.
  • MDPI. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity.
  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole.
  • PubMed. Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone.

Sources

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the 1,2,4-Triazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the 1,2,4-triazole ring. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, field-proven methodologies for optimizing your synthetic routes. The unique electronic properties of the 1,2,4-triazole ring present both opportunities and challenges in its derivatization. This document provides a structured approach to troubleshooting common issues and offers detailed protocols for key transformations.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of 1,2,4-triazoles.

Q1: What are the key reactive sites on an unsubstituted 1,2,4-triazole ring?

The 1,2,4-triazole ring possesses distinct sites for electrophilic and nucleophilic attack. The ring nitrogens are nucleophilic and can be targeted by electrophiles like alkyl or aryl halides. The acidity of the N-H proton (pKa ≈ 10.26) allows for easy deprotonation to form a triazolate anion, a potent nucleophile.[1][2] The C-H bonds (at C3 and C5) are significantly less reactive but can be functionalized directly using modern organometallic catalysis, which targets these sites through C-H activation.[3]

Q2: I need to perform an N-alkylation. Which nitrogen atom (N1, N2, or N4) is the most reactive?

This is a critical question, as regioselectivity is a primary challenge. In an unsubstituted 1,2,4-triazole, alkylation typically yields a mixture of N1 and N4 substituted isomers.[4] The N2 position is generally less favored. The ratio of N1 to N4 isomers is highly dependent on reaction conditions, including the base, solvent, temperature, and the nature of the alkylating agent.[4][5][6] For substituted triazoles, steric and electronic effects of the existing substituents will further direct the site of alkylation.

Q3: What is the difference between a 1,2,4-triazole-3-thione and a 3-mercapto-1,2,4-triazole? Are they interchangeable?

These are tautomeric forms of the same molecule.[7] In the solid state, the thione form (C=S) is often predominant. In solution, an equilibrium exists between the thione and the thiol (-SH) forms.[7] For reactions like S-alkylation, the molecule reacts as if it is the thiol tautomer, with the deprotonated sulfur atom acting as the nucleophile. Functionally, they are used interchangeably, and the reaction conditions (especially the presence of a base) will dictate the reactive species.[8][9]

Section 2: Troubleshooting Guide (Problem-Solution Format)

This section is dedicated to solving specific experimental issues.

Problem Area 1: N-Alkylation & N-Arylation Reactions

Q4: My N-alkylation reaction is giving a mixture of N1 and N4 isomers that are difficult to separate. How can I improve regioselectivity?

Achieving high regioselectivity is a common challenge. Here is a systematic approach to optimize your reaction:

  • Base Selection is Critical: The choice of base is paramount.

    • For N1 Selectivity: Strong, non-coordinating bases often favor the N1 isomer. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to provide a high preference for N1 alkylation, often achieving ratios of 90:10 (N1:N4).[4]

    • For N4 Selectivity: This is more challenging. In some specific substituted systems, thermodynamic control (longer reaction times, higher temperatures) with weaker bases like K₂CO₃ might favor the thermodynamically more stable N4 isomer, but this is highly substrate-dependent.

  • Solvent Effects: The polarity of the solvent can influence the site of alkylation. Aprotic solvents like THF, DMF, or acetonitrile are commonly used.[10][11] DMF can be particularly effective for reactions involving inorganic bases due to its ability to dissolve salts.[11]

  • Counter-ion and Additives: The use of sodium hydride (NaH) to pre-form the sodium triazolate salt can alter selectivity compared to using a carbonate base in situ. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be employed with inorganic bases to improve reactivity and potentially influence the isomer ratio.[10]

Q5: My Ullmann N-arylation reaction is not working or gives very low yield. What should I check?

The Ullmann condensation for N-arylation can be sensitive. Here are key parameters to troubleshoot:

  • Catalyst System:

    • Copper Source: Ensure your copper source (e.g., CuI, Cu₂O, or copper powder) is of high quality. For traditional Ullmann reactions, "activated" copper powder may be required.[12] Modern protocols often use soluble copper salts.

    • Ligand: While some Ullmann-type reactions are "ligand-free," many benefit dramatically from a chelating ligand.[13][14] Diamine-based ligands (e.g., 1,10-phenanthroline) or amino acids can accelerate the reaction and allow for lower temperatures.[11]

  • Reaction Conditions:

    • Temperature: Traditional Ullmann reactions often require very high temperatures (>180 °C).[12] If you are getting no reaction, a significant increase in temperature may be necessary.

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are standard.[12]

    • Base: A strong base like K₂CO₃ or Cs₂CO₃ is typically required to deprotonate the triazole. Ensure the base is dry and finely powdered.[11]

  • Reagent Purity: Aryl halides with electron-withdrawing groups are generally more reactive in Ullmann couplings.[12] Ensure your aryl halide and triazole are pure and dry.

Diagram 1: Decision Workflow for Controlling N-Alkylation Regioselectivity

start Goal: Control N-Alkylation Regioselectivity q_isomer Which isomer is desired? start->q_isomer n1_path N1-Substituted Product q_isomer->n1_path  N1 n4_path N4-Substituted Product (Generally More Challenging) q_isomer->n4_path  N4 dbu_base Use Strong, Non-Coordinating Base e.g., DBU n1_path->dbu_base weak_base Use Weaker, Coordinating Base e.g., K2CO3, Cs2CO3 n4_path->weak_base aprotic_solvent Solvent: Aprotic Non-polar e.g., THF, Toluene dbu_base->aprotic_solvent kinetic_control Employ Kinetic Control (Lower Temp, Shorter Time) aprotic_solvent->kinetic_control n1_result Result: Favors N1 Isomer (e.g., 90:10 ratio) kinetic_control->n1_result polar_solvent Solvent: Polar Aprotic e.g., DMF, DMSO weak_base->polar_solvent thermo_control Employ Thermodynamic Control (Higher Temp, Longer Time) polar_solvent->thermo_control n4_result Result: May Favor N4 Isomer (Highly Substrate Dependent) thermo_control->n4_result

Caption: Factors influencing N1 vs. N4 regioselectivity in 1,2,4-triazole alkylation.

Problem Area 2: Palladium-Catalyzed C-H Functionalization

Q6: My direct C-H arylation reaction has low or no yield. What are the most common points of failure?

Direct C-H arylation is a powerful but sensitive transformation. Failure often points to catalyst deactivation or suboptimal conditions.[15][16]

  • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.[15] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed (e.g., by sparging with argon or freeze-pump-thaw cycles).

  • Catalyst/Ligand System:

    • The choice of palladium precatalyst and ligand is critical. For electron-rich N-heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the catalytic cycle and prevent inhibition by the triazole nitrogen.[15]

    • Ensure your catalyst and ligand are from a reliable source and have not degraded. Consider using a more robust, air-stable pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst).

  • Base and Solvent: The base is not merely a spectator. Its strength and solubility are key.

    • Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure it is anhydrous and finely powdered for maximum surface area.

    • Aprotic solvents like toluene, dioxane, or anisole are common.[17] The choice can significantly affect catalyst stability and reaction rate.

  • Additives: Some C-H activation reactions are promoted by additives like pivalic acid (PivOH), which can facilitate the C-H cleavage step via a concerted metalation-deprotonation (CMD) mechanism.[17]

Diagram 2: Troubleshooting Workflow for Low-Yield C-H Arylation

start Problem: Low Yield in Pd-Catalyzed C-H Arylation check_atmosphere 1. Verify Inert Atmosphere (Ar/N2 Purge, Degassed Solvents) start->check_atmosphere atmosphere_ok Atmosphere is rigorously inert? check_atmosphere->atmosphere_ok check_reagents 2. Check Reagent Quality (Catalyst, Ligand, Base, Aryl Halide) reagents_ok Reagents are pure and active? check_reagents->reagents_ok optimize_conditions 3. Optimize Reaction Parameters screen_ligands A. Screen Ligands (e.g., XPhos, SPhos, RuPhos) optimize_conditions->screen_ligands atmosphere_ok->check_reagents Yes improve_inert Action: Improve degassing (Freeze-Pump-Thaw), check for leaks atmosphere_ok->improve_inert No reagents_ok->optimize_conditions Yes replace_reagents Action: Use fresh catalyst/ligand, dry base and solvents reagents_ok->replace_reagents No improve_inert->check_atmosphere replace_reagents->check_reagents screen_bases B. Screen Bases (e.g., K3PO4, Cs2CO3) screen_ligands->screen_bases screen_solvents C. Screen Solvents (e.g., Toluene, Dioxane) screen_bases->screen_solvents adjust_temp D. Adjust Temperature (Increase incrementally) screen_solvents->adjust_temp additives E. Consider Additives (e.g., PivOH) adjust_temp->additives success Improved Yield additives->success

Caption: A systematic approach to troubleshooting low-yielding C-H arylation reactions.

Section 3: Key Experimental Protocols

These protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Regioselective N1-Alkylation using DBU

This protocol is adapted from methodologies that demonstrate high selectivity for the N1 position.[4]

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (1.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DBU (1.1 equiv.) dropwise via syringe. Stir for 15 minutes at 0 °C.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide) (1.05 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting triazole is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and N4 isomers.

Protocol 2: Palladium-Catalyzed C5-Arylation of an N-Substituted Triazole

This protocol is a general starting point based on modern cross-coupling literature.[17][18]

  • Preparation: To an oven-dried Schlenk tube, add the N-substituted 1,2,4-triazole (1.0 equiv.), aryl bromide (1.5 equiv.), and a finely powdered base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Loading: In a glovebox, add the palladium pre-catalyst (e.g., Pd(OAc)₂; 2 mol%) and the ligand (e.g., XPhos; 4 mol%).

  • Inert Atmosphere: If not using a glovebox, add the catalyst and ligand, then seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed anhydrous toluene or dioxane via syringe (approx. 0.2 M concentration).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.

  • Monitoring: After cooling to room temperature, take an aliquot (quenched with wet ethyl acetate and filtered through a small plug of silica) to monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Protocol 3: Synthesis of a 3-Mercapto-1,2,4-Triazole

This protocol involves the base-catalyzed cyclization of an acylthiosemicarbazide intermediate.[19][20]

  • Intermediate Synthesis: (If not available) Reflux an equimolar mixture of the corresponding acid hydrazide and potassium thiocyanate in ethanol for 4-6 hours to form the acylthiosemicarbazide. This can often be isolated by precipitation upon cooling.

  • Cyclization: To a round-bottom flask, add the acylthiosemicarbazide (1.0 equiv.) and an aqueous solution of NaOH or KOH (e.g., 2 M, 5-10 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. The solution should become homogeneous.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH ~5-6 with a concentrated acid like HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

  • Purification: The product can often be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to achieve high purity.

Section 4: Reference Data

Table 1: Comparison of Common Bases for N-Alkylation

BaseStrength (pKa of Conj. Acid)Common SolventsTypical Outcome / Notes
K₂CO₃ ~10.3DMF, AcetonitrileModerate base. Often gives mixtures of N1/N4 isomers. Solubility can be an issue.[5][10]
Cs₂CO₃ ~10.3DMF, DioxaneSimilar to K₂CO₃ but more soluble, often leading to faster and cleaner reactions.[11]
NaH ~36THF, DMFStrong, non-nucleophilic. Forms the sodium salt. Can improve yields but may not solve selectivity.
DBU ~13.5 (in MeCN)THF, TolueneStrong, non-nucleophilic organic base. Often provides high selectivity for the N1 isomer.[4]

References

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. [Link]

  • (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. [Link]

  • Product Class 14: 1,2,4-Triazoles. Science of Synthesis. [Link]

  • 1,2,4-Triazole. Wikipedia. [Link]

  • Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles. National Institutes of Health (NIH). [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Elsevier. [Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF. ResearchGate. [Link]

  • The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. [Link]

  • Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. National Institutes of Health (NIH). [Link]

  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. National Institutes of Health (NIH). [Link]

  • Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. YouTube. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. ResearchGate. [Link]

  • Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. Royal Society of Chemistry. [Link]

  • Palladium and Copper-Catalyzed Arylation of Azoles | Request PDF. ResearchGate. [Link]

  • The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. Reaction... | Request PDF. ResearchGate. [Link]

  • The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. [Link]

  • Optimization of the reaction conditions. [a] | Download Scientific Diagram. ResearchGate. [Link]

  • NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chinese Chemical Society. [Link]

  • Optimization of reaction conditions of triazoles. | Download Scientific Diagram. ResearchGate. [Link]

  • N-arylation of 1,2,4-triazole. | Download Scientific Diagram. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. ACS Publications. [Link]

  • Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. National Institutes of Health (NIH). [Link]

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. ResearchGate. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]

  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. SciSpace. [Link]

  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Hindawi. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Failed suzuki coupling, any suggenstions?. Reddit. [Link]

  • Plausible reaction mechanism for arylation of 1,2,4-triazole. ResearchGate. [Link]

  • C-H bonds as ubiquitous functionality: preparation of multiple regioisomers of arylated 1,2,4-triazoles via C-H arylation. PubMed. [Link]

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Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the HPLC analysis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered with this specific analyte. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.

Understanding the Analyte: Key Chemical Properties

Before diving into troubleshooting, it's crucial to understand the physicochemical characteristics of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. This small, polar, heterocyclic molecule contains several features that can influence its chromatographic behavior:

  • Polar Functional Groups: The presence of a hydroxymethyl group and the triazolone ring makes the molecule highly polar. This can lead to poor retention on traditional reversed-phase (C18) columns, especially with highly aqueous mobile phases.[1][2]

  • Potential for Metal Chelation: The triazole ring system, with its nitrogen and oxygen atoms, has the potential to chelate with metal ions.[3][4][5] This can be a significant source of peak tailing if there are active metal sites in the HPLC system (e.g., stainless steel frits, tubing, or even impurities in the silica packing).[4][5][6]

  • Amphoteric Nature: The 1,2,4-triazole moiety is amphoteric, meaning it can be protonated or deprotonated depending on the pH.[7] The pKa of the neutral molecule is around 10.26, and the pKa of its protonated form is approximately 2.45.[7] Operating the mobile phase near these pKa values can lead to poor peak shape due to the co-existence of ionized and non-ionized forms of the analyte.[8][9][10][11]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing is the most common peak shape issue and often points to secondary interactions between the analyte and the stationary phase or other parts of the system.[12][13]

  • Secondary Silanol Interactions: The most probable cause is the interaction of the basic nitrogen atoms in the triazole ring with acidic, un-endcapped silanol groups on the surface of the silica-based stationary phase.[13][14] These interactions are a form of secondary retention mechanism that slows down a portion of the analyte molecules, causing them to elute later and create a tail.

  • Metal Chelation: As mentioned, the triazole structure can chelate with metal ions. If your HPLC system has exposed stainless steel surfaces, or if the column packing itself has metal impurities, this can lead to significant tailing.[4][5][6]

  • Mobile Phase pH Too Close to Analyte pKa: If the mobile phase pH is not properly controlled and is close to the pKa of your analyte (around 2.45 for the protonated form), both the charged and neutral forms will exist simultaneously, leading to tailing.[8][9][10]

  • Column Contamination or Void: A buildup of contaminants on the column inlet frit or the formation of a void in the packing material can distort the flow path, causing all peaks to tail.[12][13]

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No column_issue Likely a physical column issue. - Check for contamination/void. - Reverse flush column. - Replace guard column/frit. yes_all_peaks->column_issue chemical_issue Likely a chemical interaction issue. no_all_peaks->chemical_issue replace_column Replace Column column_issue->replace_column end_good_peak Good Peak Shape replace_column->end_good_peak adjust_ph Adjust Mobile Phase pH (e.g., pH 3.5-4.0 or > 6.0) chemical_issue->adjust_ph add_chelator Add a Metal Chelator (e.g., low concentration of EDTA) adjust_ph->add_chelator change_column Switch to a column with better end-capping or a different stationary phase. add_chelator->change_column change_column->end_good_peak start Peak Fronting Observed reduce_concentration Reduce Sample Concentration/Volume start->reduce_concentration check_solvent Match Sample Solvent to Mobile Phase reduce_concentration->check_solvent increase_temp Increase Column Temperature (e.g., to 35-40 °C) check_solvent->increase_temp check_column Inspect for Column Collapse increase_temp->check_column end_good_peak Good Peak Shape check_column->end_good_peak

Caption: Troubleshooting workflow for peak fronting.

Protocol 3: Sample Dilution Series

  • Objective: To determine if sample overload is the cause of peak fronting.

  • Procedure:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the peak shape.

  • Expected Outcome: If the peak shape improves (becomes more symmetrical) with dilution, the original sample was overloaded. [15][16] Protocol 4: Sample Solvent Matching

  • Objective: To eliminate peak distortion caused by the injection solvent.

  • Procedure:

    • If possible, dissolve your sample in the initial mobile phase.

    • If a stronger solvent is necessary for solubility, minimize the injection volume.

  • Expected Outcome: A more symmetrical peak, especially for early eluting compounds. [17]

Q3: My peak is split or has a shoulder. What could be the problem?

Split peaks can be caused by both physical and chemical issues within the HPLC system. [18]

  • Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit, causing the sample to enter the column unevenly. [12][18]2. Column Void: A void or channel in the column packing material can create two different flow paths for the analyte. [8]3. Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent significantly different from the mobile phase can cause the sample to precipitate on the column head or to band improperly, leading to a split peak. [8]4. Co-eluting Impurity: The shoulder could be an impurity that is not fully resolved from the main peak. [18]

start Split Peak/Shoulder Observed check_all_peaks Are all peaks split? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Likely a physical issue before separation. yes_all_peaks->physical_issue chemical_issue Likely a chemical or method issue. no_all_peaks->chemical_issue frit_or_void Check for blocked frit or column void. - Reverse flush column. - Replace column if necessary. physical_issue->frit_or_void end_good_peak Good Peak Shape frit_or_void->end_good_peak check_solvent Match Sample Solvent to Mobile Phase chemical_issue->check_solvent check_coelution Check for Co-eluting Impurity - Change detection wavelength. - Adjust mobile phase to improve resolution. check_solvent->check_coelution check_coelution->end_good_peak

Caption: Troubleshooting workflow for split peaks.

Protocol 5: Diagnosing Co-elution

  • Objective: To determine if a peak shoulder is a co-eluting impurity.

  • Procedure:

    • If using a diode array detector (DAD), check the peak purity across the entire peak. A non-homogenous spectrum indicates a co-eluting compound.

    • Slightly alter the mobile phase composition (e.g., change the organic solvent percentage by 2-5%) to see if the shoulder resolves into a separate peak.

  • Expected Outcome: Confirmation of whether the peak splitting is due to a co-eluting species, which would then require method optimization for better separation.

References

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Wikipedia. 1,2,4-Triazole. Retrieved from [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • The Importance of Mobile Phase pH in Chromatographic Separations. (2023).
  • Phenomenex. (2025). Understanding Peak Fronting in HPLC.
  • Separation Science. Peak Splitting in HPLC: Causes and Solutions.
  • Kataoka, H., et al. (2000). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Retrieved from [Link]

  • O'Laughlin, J. W. (1984). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. PubMed. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • SIELC Technologies. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Gunawan, U., et al. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. Retrieved from [Link]

  • Dolan, J. W. Peak Fronting . . . Some of the Time. LCGC International. Retrieved from [Link]

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Oravec, J., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Retrieved from [Link]

  • İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir. Ovidius University Annals of Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. NIH. Retrieved from [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PubChem. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • PubChem. 4,5-dihydro-1H-1,2,4-triazol-5-one. Retrieved from [Link]

  • Kamankesh, M., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

  • Korte, E. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. Retrieved from [Link]

  • uHPLCs. HPLC Fronting Peak Analysis and Solutions. Retrieved from [Link]

  • Gilar, M., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • MicroSolv. (2025). Purge metals from HPLC system using EDTA - How To. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Al-Majid, A. M., et al. 4-(4-(((1H-Benzo[d]t[12][16]riazol-1-yl)oxy)methyl). MDPI. Retrieved from [Link]

  • Chromatography Forum. (2005). HPLC contamination. Retrieved from [Link]

  • Farahat, A. A., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. -ORCA - Cardiff University. Retrieved from [Link]

  • PubChem. 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-ol. Retrieved from [Link]

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Preventing degradation of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to ensure the success of your synthetic endeavors.

The 1,2,4-triazol-5-one core is a "privileged scaffold" in medicinal chemistry, forming the foundation for a wide range of pharmacologically active compounds.[1] However, the synthesis of derivatives like 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one can be susceptible to degradation, impacting yield, purity, and the overall success of your research. This guide will help you navigate these challenges.

Understanding the Stability of the Triazolone Core

The 1,2,4-triazole ring is generally stable and resistant to hydrolysis under many acidic or alkaline conditions.[1] However, the stability of substituted triazolones is highly dependent on the nature of the substituents, solvent, temperature, and pH.[2] The presence of the hydroxymethyl group in 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one introduces specific vulnerabilities that require careful control of reaction conditions.

A key aspect influencing the reactivity and stability of 1,2,4-triazol-5-ones is tautomerism, the migration of a proton between different atoms.[2] These molecules can exist in several tautomeric forms, and the equilibrium between them is influenced by environmental factors.[1][2] This dynamic nature can affect the molecule's susceptibility to degradation.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that arise during the synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

FAQ 1: My reaction is showing multiple unexpected byproducts. What could be the cause?

Answer: The formation of multiple byproducts often points to degradation of the starting materials or the product under the reaction conditions. Several factors could be at play:

  • Thermal Instability: Triazole derivatives can be susceptible to thermal decomposition.[3] If your reaction is running at an elevated temperature, consider if a lower temperature could be used, potentially with a longer reaction time or a more active catalyst.

  • pH Extremes: While the triazole ring itself is relatively robust, the hydroxymethyl substituent can be sensitive to strongly acidic or basic conditions.[1] Forced degradation studies on similar heterocyclic compounds often show significant degradation under acidic and basic hydrolysis.[4][5] It is crucial to maintain the pH within a range that is optimal for the desired reaction while minimizing side reactions.

  • Oxidative Degradation: The presence of oxidizing agents, even atmospheric oxygen in some cases, can lead to the formation of byproducts.[4] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.

  • Tautomeric Reactivity: The different tautomers of the triazolone ring may have varying reactivities.[2] Reaction conditions that favor a more reactive tautomer could lead to the formation of byproducts.

FAQ 2: I am observing a low yield of the desired product. How can I improve it?

Answer: Low yields can be a result of degradation, incomplete reaction, or issues with product isolation. To improve your yield, consider the following:

  • Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal balance between reaction completion and product degradation. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

  • Choice of Solvent: The solvent can significantly influence reaction rates and stability.[2] Experiment with different solvents of varying polarity to find one that maximizes the yield of the desired product.

  • Purification Method: Ensure your purification method is suitable for the product and is not causing degradation. Some compounds are sensitive to the stationary phase used in chromatography (e.g., silica gel). Consider alternative purification techniques like recrystallization or preparative HPLC with a suitable mobile phase.

  • Starting Material Purity: The purity of your starting materials is critical. Impurities can interfere with the reaction and lead to the formation of byproducts, reducing the yield of the desired product.

FAQ 3: How can I monitor the degradation of my compound during the synthesis?

Answer: Monitoring the reaction for degradation is crucial for optimizing your synthesis. Here are some effective methods:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visually track the progress of your reaction. The appearance of new spots or the disappearance of the product spot can indicate degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction mixture. By running a time-course experiment and analyzing samples at different intervals, you can monitor the formation of the product and any degradation products. Developing a stability-indicating HPLC method is essential for this purpose.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the molecular weights of the components in your reaction mixture.[4] This can help you to identify potential degradation products and propose degradation pathways.

Troubleshooting Guide: Common Degradation Pathways and Prevention Strategies

This section provides a more detailed look at specific degradation pathways and offers actionable troubleshooting steps.

Problem 1: Hydrolytic Degradation of the Hydroxymethyl Group

The hydroxymethyl group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

Causality: In acidic conditions, the hydroxyl group can be protonated, making it a good leaving group and leading to the formation of a carbocation that can be attacked by water or other nucleophiles. Under basic conditions, the hydroxyl proton can be abstracted, forming an alkoxide that may participate in undesired reactions.

Prevention Protocol:
  • pH Control: Maintain the reaction pH in a neutral or near-neutral range if possible. Use buffers to control the pH if necessary.

  • Protecting Groups: If the hydroxymethyl group is particularly sensitive in your reaction, consider protecting it with a suitable protecting group (e.g., a silyl ether or an acetal) before proceeding with the synthesis. The protecting group can then be removed in a later step under milder conditions.

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize hydrolytic degradation.

Problem 2: Ring Opening or Rearrangement of the Triazolone Core

While generally stable, the triazolone ring can undergo degradation under harsh conditions.

Causality: Extreme temperatures or pH values can lead to ring-opening reactions or rearrangements of the triazole core. The specific degradation pathway will depend on the substituents and the reaction conditions. For instance, studies on the biodegradation of 1H-1,2,4-triazole have shown that the ring can be oxidized and then cleaved.[6][7]

Prevention Protocol:
  • Milder Reaction Conditions: Avoid using strong acids, strong bases, or high temperatures unless absolutely necessary.

  • Inert Atmosphere: As mentioned previously, performing the reaction under an inert atmosphere can prevent oxidative degradation pathways that might initiate ring instability.

  • Forced Degradation Studies: To understand the stability of your specific molecule, consider performing forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[4][8] This will provide valuable information on the potential degradation pathways and help you to select appropriate reaction and storage conditions.

Data Summary: Recommended Parameter Ranges for Synthesis
ParameterRecommended RangeRationale
Temperature 25-80 °C (Solvent Dependent)Minimizes thermal degradation while allowing for a reasonable reaction rate.
pH 6-8Avoids acid or base-catalyzed hydrolysis of the hydroxymethyl group and potential ring degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation of the triazolone ring and sensitive functional groups.
Solvent Aprotic (e.g., DMF, DMSO, Acetonitrile)Minimizes the potential for solvent participation in degradation reactions.
Experimental Workflow: Monitoring Degradation via HPLC

This protocol outlines a general procedure for monitoring the degradation of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one during synthesis.

  • Method Development: Develop a stability-indicating HPLC method capable of separating the starting materials, the desired product, and any potential degradation products.

  • Initial Sample (T=0): Before starting the reaction, inject a sample of the starting material mixture to establish a baseline chromatogram.

  • Time-Course Sampling: Once the reaction is initiated, withdraw small aliquots of the reaction mixture at regular intervals (e.g., every hour).

  • Sample Preparation: Quench the reaction in each aliquot (if necessary) and dilute it with a suitable solvent to a concentration appropriate for HPLC analysis.

  • HPLC Analysis: Inject each sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Integrate the peaks in each chromatogram to determine the relative amounts of starting material, product, and any new peaks that appear over time. This will allow you to monitor the reaction progress and detect the onset of degradation.

Visualizing the Process: Logical Relationship Diagram

Troubleshooting Logic for Triazolone Synthesis Start Synthesis of 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one Problem Low Yield or Multiple Byproducts Observed? Start->Problem Degradation Potential Degradation Occurring Problem->Degradation Yes Incomplete Incomplete Reaction Problem->Incomplete No Analyze Analyze for Degradation Pathways (HPLC, LC-MS) Degradation->Analyze Optimize Optimize Reaction Conditions (Time, Temp, Catalyst) Incomplete->Optimize Success Successful Synthesis Optimize->Success Hydrolysis Hydrolytic Degradation? Analyze->Hydrolysis Oxidation Oxidative Degradation? Analyze->Oxidation Thermal Thermal Degradation? Analyze->Thermal Control_pH Control pH (Buffers) Hydrolysis->Control_pH Yes Protect Use Protecting Groups Hydrolysis->Protect Inert_Atm Use Inert Atmosphere Oxidation->Inert_Atm Yes Lower_Temp Lower Reaction Temperature Thermal->Lower_Temp Yes Control_pH->Success Protect->Success Inert_Atm->Success Lower_Temp->Success

Caption: A flowchart illustrating the troubleshooting logic for addressing low yields and byproduct formation during triazolone synthesis.

By carefully considering the factors that can lead to degradation and implementing the appropriate preventative measures, you can significantly improve the outcome of your synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

References

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. Available at: [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. Available at: [Link]

  • Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study. National Institutes of Health. Available at: [Link]

  • (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. Available at: [Link]

  • Unbelievable Challenges in Triazole Synthesis! YouTube. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]

  • (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Forced Degradation – A Review. Austin Publishing Group. Available at: [Link]

  • Synthesis of 1-Hydroxymethyl-3,5-dimethyl-1,2,4-triazole. PrepChem.com. Available at: [Link]

  • 4-(4-(((1H-Benzo[d][1][2][3]triazol-1-yl)oxy)methyl). MDPI. Available at: [Link]

  • Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. ResearchGate. Available at: [Link]

  • Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26. PubMed. Available at: [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science. Available at: [Link]

  • Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed. Available at: [Link]

  • 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one. National Institutes of Health. Available at: [Link]

  • 2,4-DIHYDRO-5-(HYDROXYMETHYL)-4-METHYL-3H-1,2,4-TRIAZOL-3-ONE. NCI Thesaurus. Available at: [Link]

Sources

Technical Support Center: Scale-Up Production of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process engineers involved in the synthesis and scale-up of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS: 14746-98-6). The content is structured in a problem-oriented question-and-answer format to directly address potential challenges encountered during development and manufacturing.

Section 1: Synthesis Pathway and Mechanism

Q1: What is a reliable synthetic pathway for producing 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, and what are the reaction mechanisms?

A robust and scalable three-step synthesis is proposed based on established triazole chemistry.[1][2][3] The pathway begins with the formation of the core triazolone ring, followed by a crucial hydroxymethylation step.

Overall Synthesis Workflow:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydroxymethylation cluster_2 Step 3: Purification Semicarbazide 4-Methylsemicarbazide Intermediate1 4-Methyl-1H-1,2,4-triazol-5(4H)-one Semicarbazide->Intermediate1 Reflux FormicAcid Formic Acid FormicAcid->Intermediate1 FinalProduct 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one Intermediate1->FinalProduct Base Catalyst, Heat Formaldehyde Formaldehyde (aq.) Formaldehyde->FinalProduct Crude Crude Product FinalProduct->Crude Purified Final Purified Product Crude->Purified Recrystallization

Caption: Proposed synthetic workflow for 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

  • Step 1: Cyclization to form the Triazolone Core. This step typically involves the reaction of 4-methylsemicarbazide with formic acid. The mechanism proceeds via the formation of a formylsemicarbazide intermediate, which then undergoes an intramolecular cyclization-dehydration reaction under heat to form the stable 1,2,4-triazol-5-one ring.[4] The reaction of semicarbazides with carbonyl compounds (or their equivalents) is a fundamental method for forming such heterocyclic systems.[5][6]

  • Step 2: Hydroxymethylation. The triazolone intermediate is then reacted with formaldehyde in the presence of a base catalyst. The C3 position on the triazole ring is sufficiently acidic to be deprotonated by a mild base. The resulting anion acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to form the hydroxymethyl group. This type of reaction is a standard method for introducing hydroxymethyl moieties onto active methylene or N-H groups.[7]

Section 2: Troubleshooting the Synthesis

Q2: My cyclization reaction (Step 1) is suffering from low yield and significant byproduct formation. What are the likely causes and solutions?

Low yield in the cyclization step is a common scale-up challenge. The primary causes are often incomplete reaction, side reactions, or degradation.

Troubleshooting Logic for Low Cyclization Yield:

G Start Low Yield in Step 1 CheckPurity Analyze Starting Material Purity (HPLC, GC) Start->CheckPurity CheckTemp Verify Internal Reaction Temperature CheckPurity->CheckTemp Purity OK Impure Cause: Impurities Solution: Re-purify or replace starting materials. CheckPurity->Impure Purity < 98%? CheckStoich Confirm Reagent Stoichiometry CheckTemp->CheckStoich Temp OK TempLow Cause: Incomplete Reaction Solution: Increase temp or prolong reaction time. CheckTemp->TempLow Temp below target? TempHigh Cause: Degradation/Tarring Solution: Reduce temp, ensure uniform heating. CheckTemp->TempHigh Temp above target? StoichWrong Cause: Incorrect Ratio Solution: Recalculate and verify additions, account for purity. CheckStoich->StoichWrong Ratio incorrect?

Caption: Decision tree for troubleshooting low yield in the triazolone formation step.

Detailed Troubleshooting Table:

Problem Potential Cause Recommended Action & Explanation
Low Conversion Insufficient Heat/Time: On a larger scale, achieving and maintaining the target internal temperature (typically 130-180°C for this cyclization) is more difficult due to surface-area-to-volume ratio changes.Monitor the internal reaction temperature, not the jacket temperature. Increase heating mantle power or steam pressure. Consider extending the reflux time and monitor reaction completion by TLC or HPLC.
Dark Color/Tarring Thermal Degradation: Localized overheating ("hot spots") caused by poor mixing can lead to decomposition of the semicarbazide or the product.Improve agitation to ensure uniform heat distribution. For very large scales, consider a reactor with better heat transfer capabilities (e.g., glass-lined steel). Ensure a gradual temperature ramp-up.
Unexpected Byproducts Incorrect Stoichiometry: An excess of formic acid can sometimes lead to side reactions, while insufficient acid will result in an incomplete reaction.Precisely measure all reagents. The molar ratio of formamide (or formic acid) to hydrazine starting material should be at least 2.5:1, with ratios of 4:1 or higher often improving yields by ensuring the hydrazine is the limiting reagent.[8]
Foaming/Pressure Buildup Rapid Off-Gassing: The dehydration step releases water and the reaction can also produce ammonia and other gases, which can cause foaming, especially if heated too quickly.Implement a controlled, slow heating ramp. Ensure the reactor is equipped with an adequately sized condenser and vent line to handle the vapor load safely. Consider using an anti-foaming agent if the problem persists.
Q3: The hydroxymethylation step (Step 2) is not selective and I'm observing multiple products. How can this be controlled?

Selectivity is paramount in the hydroxymethylation step. The primary challenge is preventing the formation of di-substituted or polymeric byproducts.

  • Control Stoichiometry: This is the most critical parameter. Use a slight excess, but no more than 1.1-1.2 molar equivalents, of formaldehyde. A large excess will promote the formation of unwanted byproducts.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 40-60°C). Exothermic reactions can accelerate side reactions if not properly controlled. On a large scale, this requires efficient reactor cooling.

  • pH Control: The reaction is base-catalyzed. A weak base (e.g., K₂CO₃) is often preferred over strong bases (e.g., NaOH) to prevent the Cannizzaro reaction of formaldehyde. Maintain the pH in a weakly basic range (8-9).

  • Slow Addition: Add the formaldehyde solution slowly and sub-surface to the reaction mixture. This maintains a low instantaneous concentration of formaldehyde, favoring the desired mono-addition.[9]

Section 3: Scale-Up, Purification, and Safety

Q4: What are the most significant challenges when moving this process from a 1L flask to a 100L reactor?

Scaling up chemical reactions is not linear. The following considerations are critical:

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically with scale. An exothermic reaction that is easily controlled in the lab can become a dangerous runaway in a large reactor. Ensure the pilot reactor's cooling capacity is sufficient for the reaction's heat output (q). This must be calculated during process hazard analysis (PHA).

  • Mass Transfer & Mixing: Inefficient mixing in a large tank can lead to localized concentration gradients and hot spots, resulting in byproduct formation and reduced yields. The impeller type, position, and speed must be optimized for the specific viscosity and density of the reaction mixture.

  • Isolation & Purification: Filtration and drying of kilograms of product is very different from grams. A simple lab Büchner funnel filtration scales up to centrifuges or filter-dryers. Recrystallization in a large vessel requires controlled cooling rates to achieve a consistent crystal size distribution, which impacts purity and handling properties.[10]

Q5: What is the recommended method for purifying the final product, and how should its quality be assessed?

Purification: Recrystallization is the most effective method for purifying 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one on a large scale.

  • Solvent Selection: An ideal solvent system will dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Common choices for polar molecules like this include water, ethanol, isopropanol, or mixtures thereof.

  • Procedure: Dissolve the crude product in a minimum amount of hot solvent, perform a hot filtration if insoluble impurities are present, then allow the solution to cool slowly and controllably. Fast cooling leads to small, often impure crystals. Seeding with a small amount of pure product can promote controlled crystallization.

Quality Control: A comprehensive set of analytical tests is required to release a batch of the final product.

Analytical Test Purpose Typical Specification
Appearance Visual check for foreign matter and colorWhite to off-white crystalline solid
HPLC (Purity) Quantify the main component and impurities≥ 99.0% area
¹H NMR Confirm chemical structure and identitySpectrum conforms to reference standard
Melting Point Assess puritySharp range, e.g., 155-159°C (literature values may vary)
Loss on Drying (LOD) Measure residual solvent/water content≤ 0.5%
Q6: What are the primary safety considerations for this process?
  • Reagent Handling:

    • Hydrazine Derivatives (e.g., 4-methylsemicarbazide): These can be toxic and are suspected carcinogens. Handle in a well-ventilated area (fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[11]

    • Formaldehyde: A known carcinogen and sensitizer. Use in a closed system or with adequate ventilation.[11]

  • Thermal Hazards: The cyclization step is endothermic initially but can have exothermic decomposition at high temperatures. The hydroxymethylation step is exothermic. A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry - DSC) is essential before scale-up to understand the potential for thermal runaway.

  • General Precautions: Always handle chemicals in a well-ventilated area.[11] Wear fire-resistant clothing and have appropriate fire extinguishing media (dry chemical, CO₂, or alcohol-resistant foam) readily available.[11] Ensure emergency exits and safety showers are accessible.

References

  • ChemicalBook. (2025). 1,2,4-Triazol-5-one - Safety Data Sheet.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4967. [Link]

  • Study.com. (n.d.). Give a mechanism for the reaction of a ketone with semicarbazide to form a semicarbazone. Retrieved from [Link]

  • Kofman, T. P., Pevzner, M. S., Zhukova, L. N., Kravchenko, T. A., & Frolova, G. M. (1980). Methylation of 3-Nitro-1,2,4-Triazol-5-One. Zhurnal Organicheskoi Khimii, 16, 420.
  • Doubtnut. (2020). REACTION WITH SEMICARBAZIDE. YouTube. [Link]

  • Frontiers in Chemistry. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Thermo Fisher Scientific. (2024). 3-Nitro-1,2,4-triazole - Safety Data Sheet.
  • MDPI. (2023). (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione. Molecules, 28(13), 5183. [Link]

  • Química Orgánica. (n.d.). Semicarbazone formation. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(23), 7375. [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4967. [Link]

  • ResearchGate. (2015).
  • ACS ES&T Water. (2021). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. ACS Publications. [Link]

  • Google Patents. (1994). Method for producing 3-nitro-1,2,4-triazol-5-one (nto). (EP0585235A1).
  • National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2683. [Link]

  • PubMed. (2015). Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds. Food Addit Contam Part A Chem Anal Control Expo Risk Assess, 32(9), 1416-30. [Link]

  • IJNRD. (n.d.). Synthesis, Mechanism of Action And Characterization of Semicarbazide.
  • PrepChem.com. (n.d.). Synthesis of 1-Hydroxymethyl-3,5-dimethyl-1,2,4-triazole. Retrieved from [Link]

  • BDSC. (n.d.). 2,4-DIHYDRO-5-(HYDROXYMETHYL)-4-METHYL-3H-1,2,4-TRIAZOL-3-ONE.
  • Al-Nahrain Journal of Science. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. ANJS, 27(1), 124-131.
  • ResearchGate. (2009). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 39(16), 2958-2966. [Link]

  • RSC Publishing. (2022). [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 20(31), 6296-6304. [Link]

  • Cardiff University. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2023(1), M1573.
  • RSC Publishing. (2018). Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride. Organic & Biomolecular Chemistry, 16(29), 5263-5268. [Link]

  • DTIC. (2009). A Practical Methylation Procedure for (1H)-1,2,4-Triazole.
  • ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Turkish Journal of Chemistry, 43(1), 229-238.
  • National Institutes of Health. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science, 23(6), 311-318. [Link]

  • National Institutes of Health. (2020). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ChemSusChem, 13(14), 3544-3559. [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molecules, 27(22), 7737. [Link]

  • National Institutes of Health. (2008). 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. Acta Crystallographica Section E, 64(Pt 10), o1929.
  • Google Patents. (1983). Process for producing 1h-1,2,4-triazole. (CA1157869A).
  • Google Patents. (2019).
  • MDPI. (2021). Organocatalytic Upgrading of Furfural and 5-Hydroxymethyl Furfural to C10 and C12 Furoins with Quantitative Yield and Atom-Efficiency. Catalysts, 11(10), 1238. [Link]

Sources

Effective methods for removing impurities from crude 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center: Purification of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

From the Senior Application Scientist's Desk

Welcome to the technical support guide for the purification of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS No. 14746-98-6).[1] As a polar, N-heterocyclic compound, this triazolone derivative presents unique purification challenges.[2] Impurities from synthesis, such as unreacted starting materials or side-products, can interfere with downstream applications and impact the reliability of your research.

This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize the purification process effectively. We will explore the most common and effective methods—recrystallization and column chromatography—providing detailed, field-tested protocols and addressing the specific issues you are likely to encounter.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude sample?

A: The impurity profile depends heavily on the synthetic route. Common syntheses for 1,2,4-triazole rings involve reagents like hydrazine and formamide or their derivatives.[3][4] Therefore, potential impurities include:

  • Unreacted Starting Materials: Such as substituted hydrazines or semicarbazides.

  • Reaction Intermediates: Incompletely cyclized precursors.

  • Isomeric Byproducts: Formation of alternative triazole isomers depending on reaction regioselectivity.

  • Degradation Products: Triazoles can be susceptible to thermal decomposition, although they are generally stable.[5]

Q2: My recrystallization attempt resulted in a very low yield. What went wrong and how can I fix it?

A: Low yield is one of the most common frustrations in recrystallization. The primary causes are almost always related to solvent choice and handling.[6]

  • Excessive Solvent: This is the most frequent error.[6] Using too much solvent to dissolve the crude product will keep a significant portion of your compound in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution and attempt a second crystallization.[6]

  • Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent, even at cold temperatures.

    • Solution: Perform small-scale solubility tests to find a solvent where the compound is highly soluble when hot but poorly soluble when cold.[6] For this polar molecule, consider alcohols (ethanol, isopropanol), water, or mixed solvent systems.

  • Premature Crystallization: The product may crash out during a hot filtration step intended to remove insoluble impurities.

    • Solution: Ensure your funnel and receiving flask are pre-heated to prevent cooling and crystallization at this stage.[6]

  • Inadequate Cooling: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: If room temperature cooling is insufficient, use an ice bath or even a freezer to lower the temperature further. Be cautious, as extremely low temperatures can sometimes cause impurities to precipitate as well.[6]

Q3: I've cooled my solution, but no crystals have formed. What should I do?

A: Failure to crystallize is typically due to either supersaturation or the solution being too dilute.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of the compound, add a single seed crystal to the solution to initiate crystallization.

  • Increase Concentration: If induction techniques fail, your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Introduce an Anti-Solvent: If your compound is highly soluble in the initial solvent, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly turbid. Then, add a few drops of the primary solvent or gently heat until the solution is clear again and allow it to cool slowly.[6] This is a powerful technique for difficult crystallizations.

Q4: My product is still impure after recrystallization. What is the next step?

A: If recrystallization fails to provide the desired purity, column chromatography is the logical next step. This technique separates compounds based on their differential partitioning between a stationary phase (like silica gel) and a mobile phase (a solvent system).[7] For a polar compound like this, you have two primary options:

  • Normal-Phase Chromatography: Uses a polar stationary phase (silica gel) and a less polar mobile phase. You will need a relatively polar solvent system, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol, to elute the compound.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent technique for very polar compounds that are poorly retained in reversed-phase chromatography.[8][9] It uses a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase of high organic solvent content (e.g., Acetonitrile) and a small amount of aqueous solvent (e.g., water).[8]

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying your crude product.

cluster_start Initial State cluster_recrystallization Primary Purification cluster_chromatography Secondary Purification cluster_end Final Product start Crude 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one recrystallize Attempt Recrystallization start->recrystallize purity_check1 Check Purity (TLC, NMR) recrystallize->purity_check1 chromatography Perform Column Chromatography purity_check1->chromatography Purity < 98% end_product Pure Product purity_check1->end_product Purity ≥ 98% purity_check2 Check Purity & Combine Fractions chromatography->purity_check2 purity_check2->end_product Pure Fractions Identified

Caption: High-level workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a robust starting point, as 1,2,4-triazole derivatives often exhibit good solubility in hot alcohols and poor solubility in water.[2][10]

1. Solvent System Selection & Solubility Testing:

  • Place ~10-20 mg of your crude material into two separate small test tubes.

  • To the first, add ethanol dropwise at room temperature until the solid dissolves. Note the approximate volume.

  • To the second, add water dropwise. It is expected to be poorly soluble.

  • The goal is to find a ratio where the compound dissolves in a minimal amount of hot solvent and precipitates upon cooling. Ethanol will act as the "solvent" and water as the "anti-solvent."

2. Dissolution:

  • Place the bulk of your crude product in an appropriately sized Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to just dissolve the solid. Stir and heat gently on a hot plate.

  • Causality: Using the minimum volume is critical for maximizing recovery.[6]

3. Addition of Anti-Solvent:

  • Once the solid is fully dissolved in hot ethanol, begin adding hot water dropwise to the hot solution until you observe persistent cloudiness (turbidity).

  • Causality: This brings the solution to its saturation point. The compound is now barely soluble in the hot mixed-solvent system.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

4. Crystallization:

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture (at the same ratio) to remove any residual soluble impurities.

  • Dry the crystals under vacuum to yield the purified product.

Recrystallization Troubleshooting Workflow

cluster_troubleshoot Troubleshooting start Dissolve Crude in Min. Hot Solvent cool Cool Solution Slowly start->cool check_crystals Crystals Form? cool->check_crystals filter Filter & Dry Crystals check_crystals->filter Yes induce Induce Crystallization (Scratch / Seed) check_crystals->induce No end_product Pure Product filter->end_product induce->check_crystals Re-evaluate add_anti Add Anti-Solvent induce->add_anti concentrate Concentrate Solution induce->concentrate

Caption: Step-by-step troubleshooting for crystallization failure.

Protocol 2: Flash Column Chromatography (Normal Phase)

This method is ideal when recrystallization fails or when separating multiple impurities.

1. TLC Method Development:

  • Dissolve a small amount of crude material in a suitable solvent (e.g., methanol).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems. Start with a non-polar system (e.g., 100% Ethyl Acetate) and gradually increase polarity by adding methanol.

  • Goal: Find a solvent system that gives your desired compound a Retention Factor (Rf) of 0.25 - 0.35 . Impurities should be well-separated (either at the baseline or solvent front). A system of 95:5 or 90:10 Ethyl Acetate:Methanol is a good starting point.

2. Column Packing:

  • Select a column of appropriate size for your sample amount (typically a 20:1 to 100:1 ratio of silica gel to crude compound by weight).

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column and allow it to pack evenly under positive pressure, ensuring no air bubbles or cracks form.

3. Sample Loading:

  • Dissolve your crude product in the minimum amount of a strong solvent (like methanol) or the mobile phase itself.

  • Adsorb this solution onto a small amount of silica gel (~1-2x the weight of your compound) and evaporate the solvent completely. This creates a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Causality: Dry loading prevents dissolution issues at the column head and leads to much sharper, more defined bands, improving separation.

4. Elution and Fraction Collection:

  • Begin eluting the column with your chosen mobile phase.

  • Collect fractions continuously in test tubes.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp or with a suitable stain.

5. Analysis and Isolation:

  • Analyze the TLC plates to identify which fractions contain your pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified compound.

Data Summary: Purification Method Selection
MethodPrincipleProsConsBest For...
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.[3]High purity achievable, scalable, cost-effective.Can have low yield if not optimized,[6] may not remove impurities with similar solubility.Removing the bulk of impurities from larger scale reactions (>1g).
Column Chromatography Differential partitioning between a stationary and mobile phase based on polarity.[7]Excellent separation power, can resolve multiple components.More time-consuming, requires large solvent volumes, less scalable.Isolating a pure compound from a complex mixture or after failed recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1,2,4-Triazol-5-one Derivatives.
  • Google Patents. (n.d.). EP0668857B1 - Process for the preparation of triazolone compounds.
  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
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  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?.
  • Solubility of Things. (n.d.). 1,2,4-Triazole.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?.
  • YouTube. (2021). column chromatography & purification of organic compounds.
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  • MDPI. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance.
  • Journal of University of Anbar for Pure Science. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links.
  • Parchem. (n.d.). 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.
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Technical Support Center: Enhancing the Solubility of 1,2,4-Triazole Derivatives for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical advice for overcoming solubility challenges with 1,2,4-triazole derivatives in in vitro biological assays. Poor aqueous solubility is a frequent hurdle that can lead to inaccurate data, underestimated compound activity, and unreliable structure-activity relationships (SAR).[1] This resource is designed to provide a logical, step-by-step approach to systematically address and resolve these issues.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

Researchers often encounter precipitation when diluting a high-concentration stock solution (typically in DMSO) into an aqueous assay buffer. This phenomenon, known as "crashing out," occurs when the aqueous medium cannot maintain the solubility of the hydrophobic compound.[2][3] The following guide provides a systematic workflow to troubleshoot and optimize the solubility of your 1,2,4-triazole derivatives.

Workflow for Solubility Troubleshooting

Solubility_Workflow cluster_success start Start: Compound Precipitates in Aqueous Buffer stock_solution Step 1: Optimize Stock Solution (Concentration & Solvent) start->stock_solution dilution_method Step 2: Refine Dilution Technique stock_solution->dilution_method If precipitation persists end Result: Soluble Compound in Assay stock_solution->end Success ph_modification Step 3: pH Adjustment of Assay Buffer dilution_method->ph_modification If precipitation persists dilution_method->end Success cosolvent_system Step 4: Implement a Co-Solvent System ph_modification->cosolvent_system If pH is not effective or compatible ph_modification->end Success cyclodextrins Step 5: Utilize Solubility Enhancers (e.g., Cyclodextrins) cosolvent_system->cyclodextrins For highly insoluble compounds cosolvent_system->end Success cyclodextrins->end CoSolvent_Logic start Precipitation in <1% DMSO test_peg Test 1-5% PEG 400 in final buffer start->test_peg test_pg Test 1-5% PG in final buffer start->test_pg evaluate_toxicity Evaluate Co-Solvent Toxicity/Assay Interference (Vehicle Control) test_peg->evaluate_toxicity test_pg->evaluate_toxicity success Solubility Achieved evaluate_toxicity->success

Caption: A decision-making process for selecting and testing a co-solvent.

Step 5: Utilizing Solubility Enhancers (Cyclodextrins)

For the most challenging compounds, cyclodextrins can be a powerful tool. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [4]They can encapsulate the poorly soluble 1,2,4-triazole derivative, forming an "inclusion complex" that is water-soluble. [5][6][7]

  • Mechanism: The hydrophobic part of your triazole derivative partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve in the aqueous buffer. [4] Types of Cyclodextrins

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Most commonly used due to its high aqueous solubility and low toxicity. A good starting point for most applications. [4]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Has a charged surface, which can be beneficial for complexing with charged guest molecules.

Protocol: Using HP-β-CD for Solubilization

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to create a 5-10% (w/v) solution.

  • Add the Compound: Add your 1,2,4-triazole derivative (from a concentrated DMSO stock) to the HP-β-CD solution.

  • Equilibrate: Gently mix (vortex or sonicate) the solution for 30-60 minutes to allow for the formation of the inclusion complex.

  • Sterile Filtration: If for cell culture, sterile filter the final solution through a 0.22 µm filter.

  • Control: Always run a control with the HP-β-CD solution alone to ensure it does not interfere with your assay.

Frequently Asked Questions (FAQs)

Q1: My 1,2,4-triazole derivative is fully dissolved in 100% DMSO, but it precipitates instantly when I add it to my cell culture medium. Why?

A1: This is a classic case of a compound "crashing out" of solution. Your compound is hydrophobic and soluble in the organic solvent DMSO. When you add this to the aqueous medium, the DMSO concentration drops dramatically, and the surrounding water molecules cannot keep your hydrophobic compound dissolved, causing it to precipitate. [2][8]The key is to manage this transition by optimizing the dilution method, reducing the stock concentration, or modifying the final buffer as described in the guide above.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly dependent on the cell line. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. [2]However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%. It is critical to perform a DMSO tolerance curve for your specific cell line and assay duration to determine the maximum non-toxic concentration.

Q3: Can I just heat my buffer to get my compound to dissolve?

A3: Gentle warming to 37°C can help, but excessive heat can degrade your compound or affect the stability of proteins in your assay medium. [9]It should be used cautiously and is often not a standalone solution for highly insoluble compounds. It is best used in conjunction with other methods like vigorous mixing during dilution.

Q4: My compound seems to dissolve initially but then precipitates over the course of my multi-hour experiment. What can I do?

A4: This indicates that you have created a supersaturated, thermodynamically unstable solution (a "kinetic" solution). Over time, the compound is crashing out to its true equilibrium solubility. [10]To address this, you need to increase the true solubility in the final buffer. The most effective methods for this are pH adjustment (if applicable), using a co-solvent like PEG 400, or employing cyclodextrins, which form stable, soluble complexes.

Q5: Will using these solvents and enhancers affect my experimental results?

A5: They can, which is why meticulous controls are essential. You must always include a "vehicle control" in your experimental design. This control should contain everything in your test condition—including the final concentration of DMSO, any co-solvents, or cyclodextrins—but without your compound. This allows you to subtract any background effects caused by the formulation itself.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
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  • Vertex AI Search. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
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  • Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.
  • Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement.
  • Vertex AI Search. Technical Support Center: Overcoming In Vitro Solubility Challenges of Poorly Soluble Compounds - Benchchem.
  • Vertex AI Search. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
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Validation & Comparative

A Comparative Guide to Precursors for Triazole Antifungal Synthesis: 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one versus Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug development, the triazole class of compounds stands as a cornerstone for the treatment of invasive fungal infections. The intricate molecular architecture of these drugs, such as the broad-spectrum antifungal posaconazole, necessitates a robust and efficient synthetic strategy. A critical component of posaconazole is its chiral side chain, which features a 2,4-dihydro-3H-1,2,4-triazol-3-one moiety. The choice of precursors for the construction of this key structural element significantly impacts the overall efficiency, cost-effectiveness, and stereochemical purity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical comparison of the established, industrially adopted synthetic route for the posaconazole chiral side chain with a potential alternative pathway utilizing 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. By examining the experimental data, reaction mechanisms, and potential advantages and disadvantages of each approach, this document aims to equip researchers and drug development professionals with the critical information needed to make informed decisions in the synthesis of next-generation triazole antifungals.

The Established Industrial Synthesis of the Posaconazole Chiral Side Chain: A Convergent Approach

The most widely implemented industrial synthesis of posaconazole employs a convergent strategy, wherein the key structural fragments of the molecule are synthesized independently and then coupled in the final stages. This approach allows for greater control over stereochemistry and facilitates the purification of intermediates, which is crucial for a molecule with four chiral centers like posaconazole.[1]

The synthesis of the chiral side chain, 2-((2S,3S)-2-hydroxypentan-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, is a multi-step process that typically begins with a readily available chiral starting material, such as (S)-lactic acid.

Key Stages in the Established Synthesis:
  • Preparation of the Chiral Aldehyde: The synthesis commences with the protection of the hydroxyl group of (S)-ethyl lactate, followed by reduction to the corresponding aldehyde, (S)-2-benzyloxy propanal. This chiral aldehyde is a pivotal intermediate that sets the stereochemistry of the side chain.

  • Formation of the Chiral Hydrazine: The chiral aldehyde is then reacted with formyl hydrazine to form a hydrazone. Subsequent stereoselective addition of an ethyl Grignard reagent (EtMgBr) to the hydrazone, often with in situ protection of the formyl group, yields the desired (S,S)-diastereomer of the chiral hydrazine with high selectivity.[2]

  • Construction of the Triazolone Ring: The chiral hydrazine is then coupled with a phenyl carbamate derivative, which after cyclization, forms the O-benzyl protected triazolone ring.

  • Final Deprotection: The final step involves the deprotection of the benzyl group to yield the target chiral side chain, 2-((2S,3S)-2-hydroxypentan-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

Established_Posaconazole_Side_Chain_Synthesis cluster_0 Preparation of Chiral Aldehyde cluster_1 Formation of Chiral Hydrazine cluster_2 Triazolone Ring Formation & Deprotection s_lactic_acid (S)-Lactic Acid Derivative chiral_aldehyde (S)-2-Benzyloxy Propanal s_lactic_acid->chiral_aldehyde Protection & Reduction hydrazone Chiral Hydrazone chiral_aldehyde->hydrazone Condensation formyl_hydrazine Formyl Hydrazine formyl_hydrazine->hydrazone chiral_hydrazine (S,S)-Chiral Hydrazine hydrazone->chiral_hydrazine Grignard Addition (EtMgBr) High Diastereoselectivity protected_triazolone O-Benzyl Protected Triazolone chiral_hydrazine->protected_triazolone Coupling & Cyclization phenyl_carbamate Phenyl Carbamate phenyl_carbamate->protected_triazolone final_side_chain Posaconazole Chiral Side Chain protected_triazolone->final_side_chain Debenzylation

Figure 1: Established synthetic workflow for the posaconazole chiral side chain.

Experimental Protocol for the Synthesis of the Posaconazole Chiral Side Chain (Established Route)

Step 1: Synthesis of (S)-2-Benzyloxy Propanal [2]

  • To a solution of (S)-ethyl lactate in a suitable solvent (e.g., toluene), add a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Add benzyl chloride dropwise at a controlled temperature (e.g., below 10 °C).

  • After the reaction is complete, perform a work-up to isolate the benzylated ester.

  • Reduce the ester to the aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (e.g., -78 °C).

  • Purify the resulting (S)-2-benzyloxy propanal by chromatography.

Step 2: Synthesis of the Chiral Hydrazine [2][3]

  • React (S)-2-benzyloxy propanal with formyl hydrazine in an appropriate solvent to form the corresponding hydrazone.

  • Protect the formyl group in situ using a silylating agent (e.g., TBDMS-Cl).

  • Add ethyl magnesium bromide (EtMgBr) to the protected hydrazone at low temperature to achieve stereoselective addition.

  • Quench the reaction and perform an aqueous work-up to isolate the chiral hydrazine. A chiral acid resolution may be employed to enhance the diastereomeric purity.

Step 3: Formation of the Triazolone and Deprotection [2]

  • Couple the chiral hydrazine with a suitable phenyl carbamate derivative in a high-boiling solvent (e.g., toluene) at elevated temperatures (e.g., 75-85 °C).

  • Continue heating at a higher temperature (e.g., 100-110 °C) to facilitate the cyclization to the O-benzyl protected triazolone.

  • Perform debenzylation using catalytic hydrogenation (e.g., Pd/C, H₂) or other deprotection methods to obtain the final chiral side chain.

  • Purify the product by crystallization or chromatography.

StepKey ReagentsTypical YieldKey Considerations
Chiral Aldehyde Synthesis (S)-Ethyl lactate, Benzyl chloride, DIBAL-H~94% (for reduction step)[2]Strict control of temperature during reduction is critical to prevent over-reduction to the alcohol.
Chiral Hydrazine Formation (S)-2-Benzyloxy propanal, Formyl hydrazine, EtMgBr~81% (hydrazone formation), ~95% (Grignard addition with protection)[2]High diastereoselectivity (typically >99:1) is achieved with in situ protection of the formyl group.
Triazolone Formation & Deprotection Chiral hydrazine, Phenyl carbamate, Pd/C, H₂~80% (overall for coupling, cyclization, and deprotection)[2]High temperatures are required for cyclization. Deprotection conditions need to be optimized to avoid side reactions.

Table 1: Summary of the established synthetic route for the posaconazole chiral side chain.

3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one as a Potential Alternative Precursor

While the established route is well-optimized, the exploration of alternative precursors is a continuous effort in process chemistry to identify more efficient and cost-effective synthetic pathways. 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one presents itself as an intriguing potential starting material for the posaconazole side chain.

Proposed Synthetic Route from 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

A plausible synthetic strategy starting from 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one would involve the following key transformations:

  • Oxidation: The primary alcohol of the precursor would be oxidized to the corresponding aldehyde.

  • Stereoselective Grignard Addition: A stereoselective Grignard addition of an ethyl group to the aldehyde would be required to introduce the first chiral center. This is a critical step where achieving high diastereoselectivity would be paramount.

  • Introduction of the Second Chiral Center and Final Moiety: Further functional group manipulations would be necessary to introduce the second chiral center and attach the rest of the side chain. This could potentially involve a stereoselective reduction of a ketone intermediate.

Alternative_Posaconazole_Side_Chain_Synthesis precursor 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one aldehyde Triazolone Aldehyde precursor->aldehyde Oxidation chiral_alcohol Chiral Alcohol Intermediate aldehyde->chiral_alcohol Stereoselective Grignard Addition (EtMgBr) ketone Ketone Intermediate chiral_alcohol->ketone Oxidation final_side_chain Posaconazole Chiral Side Chain ketone->final_side_chain Stereoselective Reduction & Functionalization

Figure 2: Proposed synthetic workflow using 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Comparative Analysis: Established Route vs. Proposed Alternative
FeatureEstablished Route (starting from (S)-Lactic Acid)Proposed Alternative Route (starting from 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one)
Starting Material Readily available and relatively inexpensive chiral pool starting material.Requires synthesis, which adds to the overall step count and cost.
Stereocontrol Well-established methods for achieving high diastereoselectivity in the Grignard addition to the hydrazone.[2]Stereocontrol would need to be developed and optimized for the Grignard addition to the triazolone aldehyde and the subsequent reduction, which could be challenging.
Number of Steps A multi-step synthesis with well-defined intermediates.Potentially a shorter route if the precursor is readily available, but the synthesis of the precursor itself needs to be considered.
Scalability Proven to be scalable for industrial production.Scalability would need to be demonstrated, with particular attention to the stereoselective steps.
Overall Yield Good overall yields have been reported in the literature.[2]The overall yield is theoretical and would depend on the efficiency of each proposed step, especially the stereoselective transformations.

Conclusion

The established industrial synthesis of the posaconazole chiral side chain, originating from (S)-lactic acid, is a robust and well-optimized process that provides excellent control over the crucial stereochemistry of the molecule. The high diastereoselectivity achieved in the formation of the chiral hydrazine intermediate is a key advantage of this route.

The use of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one as an alternative precursor presents an interesting academic exploration. A potential synthetic pathway can be envisioned, but it hinges on the development of highly stereoselective methods for the introduction of the two chiral centers. The accessibility and cost of this precursor would also be a significant factor in its viability for large-scale production.

For researchers and drug development professionals, the established route offers a reliable and proven method for the synthesis of the posaconazole side chain. However, the investigation of alternative precursors like 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one could lead to novel and potentially more efficient synthetic strategies in the long term, provided that the challenges in stereocontrol can be effectively addressed. Further research and experimental validation are necessary to fully assess the practical applicability of this proposed alternative.

References

  • Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole. [Link]

  • Google Patents.
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Comparative efficacy of fungicides derived from 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Editorial Note: While the initial focus of this guide was on derivatives of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a comprehensive review of the current scientific literature reveals a notable scarcity of specific comparative efficacy data for this particular subset of compounds. To provide a robust and data-supported technical guide, the scope has been broadened to encompass the fungicidal derivatives of the closely related and more extensively studied core structure: 4-methyl-1H-1,2,4-triazol-5(4H)-one . The principles, mechanisms, and methodologies discussed herein are directly applicable to the investigation of novel fungicides based on this chemical scaffold.

Introduction: The Significance of 1,2,4-Triazole-Based Fungicides

The 1,2,4-triazole moiety is a cornerstone in the development of modern agricultural and clinical antifungal agents.[1] Its presence is integral to a class of fungicides known for their broad-spectrum activity, systemic properties, and high efficacy at low application rates. Fungicides derived from the 4-methyl-1H-1,2,4-triazol-5(4H)-one scaffold represent a promising area of research for the development of new active ingredients to combat the ever-evolving challenge of fungal resistance and to ensure global food security. This guide provides a comparative overview of their efficacy, grounded in their mechanism of action and supported by established experimental protocols.

The Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fungicides based on the 1,2,4-triazole ring system primarily function as demethylation inhibitors (DMIs).[2] Their fungicidal or fungistatic action stems from the targeted disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane. Specifically, these compounds inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[3] This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to the cessation of growth and cell death.

Mechanism_of_Action cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Disrupted_Membrane Disrupted Cell Membrane (Growth Inhibition) CYP51->Disrupted_Membrane Cell_Membrane Functional Cell Membrane Ergosterol->Cell_Membrane Essential component Triazole_Fungicide 4-Methyl-1,2,4-triazol-5-one Derivative Triazole_Fungicide->CYP51 Inhibits

Caption: Mechanism of action of 4-methyl-1,2,4-triazol-5-one derived fungicides.

General Synthesis Pathway for Novel Derivatives

The synthesis of novel fungicidal derivatives based on the 4-methyl-1H-1,2,4-triazol-5(4H)-one core often involves a multi-step process. A common approach begins with the cyclization of a thiosemicarbazide precursor to form the triazole ring. Subsequent modifications, such as alkylation or the introduction of various substituted phenyl groups via Schiff base formation, are then carried out to generate a library of candidate compounds for biological screening.[4]

Synthesis_Workflow Start Starting Materials (e.g., Thiosemicarbazide) Cyclization Intermolecular Cyclization Start->Cyclization Triazole_Core 4-Methyl-1H-1,2,4-triazol-5(4H)-one Core Cyclization->Triazole_Core Functionalization Functionalization Reaction (e.g., Schiff Base Formation) Triazole_Core->Functionalization Derivatives Novel Derivatives Derivative A Derivative B Derivative C Functionalization->Derivatives Screening Antifungal Activity Screening Derivatives->Screening

Caption: Generalized synthesis workflow for novel fungicidal derivatives.

Comparative Efficacy of Triazole Fungicides

FungicideChemical ClassTarget PathogenEC50 (µg/mL)Reference
TebuconazoleTriazoleRhizoctonia solani0.02 - 0.23[2]
HexaconazoleTriazoleRhizoctonia solani0.02 - 0.07[2]
EpoxiconazoleTriazoleRhizoctonia solani0.03 - 0.15[2]
PropiconazoleTriazoleRhizoctonia solani~98.03% inhibition at 500 ppm[5]
TebuconazoleTriazoleBotrytis cinerea0.03 - 1[6]
Novel Compound 5f Benzothiazole-appended bis-triazole Rhizoctonia solani ~0.33 (0.96 µM) [7]
Novel Compound 7f Benzothiazole-appended bis-triazole Rhizoctonia solani ~0.51 (1.48 µM) [7]

Note: Compounds 5f and 7f are novel benzothiazole-appended bis-triazole derivatives, included to showcase the potential for high efficacy in newly synthesized triazole-based compounds.[7] Their EC50 values have been converted from µM to an approximate µg/mL for comparative purposes, assuming an approximate molecular weight.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The following protocol outlines a standardized method for determining the in vitro antifungal activity of novel compounds using a mycelial growth inhibition assay. This method is widely applicable for the initial screening of potential fungicides against filamentous fungi.

Mycelial Growth Inhibition Assay

1. Preparation of Fungal Cultures:

  • The target fungal pathogen (e.g., Rhizoctonia solani, Botrytis cinerea) is cultured on Potato Dextrose Agar (PDA) plates.

  • The plates are incubated at a suitable temperature (typically 25-28°C) until the mycelium covers a significant portion of the plate.[8]

2. Preparation of Fungicide Stock Solutions:

  • The test compounds and a reference fungicide (e.g., Tebuconazole) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mg/mL).

3. Preparation of Poisoned Media:

  • A series of dilutions of the fungicide stock solutions are prepared.

  • These dilutions are then incorporated into molten PDA at a temperature that does not degrade the compound (typically 45-50°C) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • A control plate containing PDA with the same concentration of the solvent (DMSO) but without any fungicide is also prepared.

  • The molten agar is poured into sterile Petri dishes and allowed to solidify.

4. Inoculation:

  • A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture.[8]

  • The mycelial plug is placed, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

5. Incubation:

  • The inoculated plates are incubated at the optimal growth temperature for the target fungus in the dark.

6. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.

  • The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.[8]

  • The EC50 value is determined by performing a probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Experimental_Workflow Start Start Prep_Culture Prepare Fungal Culture on PDA Start->Prep_Culture Prep_Stock Prepare Fungicide Stock Solutions Start->Prep_Stock Inoculation Inoculate Plates with Mycelial Plugs Prep_Culture->Inoculation Prep_Media Prepare Fungicide-Amended PDA Prep_Stock->Prep_Media Prep_Media->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation Analysis Determine EC50 via Probit Analysis Calculation->Analysis End End Analysis->End

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Conclusion and Future Directions

Fungicides derived from the 4-methyl-1H-1,2,4-triazol-5(4H)-one scaffold continue to be a fertile ground for the discovery of novel and effective antifungal agents. Their proven mechanism of action, targeting the essential ergosterol biosynthesis pathway, provides a solid foundation for further chemical exploration. The development of derivatives with enhanced efficacy, a broader spectrum of activity, and a favorable toxicological profile is crucial for sustainable agriculture and the management of fungal diseases. The methodologies outlined in this guide provide a framework for the systematic evaluation of such novel compounds, enabling researchers to identify promising candidates for further development. Future research should focus on elucidating detailed structure-activity relationships to guide the rational design of next-generation triazole fungicides.

References

  • Kim, J. O., Shin, J. H., Gumilang, A., Chung, K., Choi, K. Y., & Kim, K. S. (2016). Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. Plant Pathology Journal, 32(6), 570–574. [Link]

  • Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China. (2022). National Institutes of Health. [Link]

  • Chavan, R. S., & More, H. N. (2016). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 98-103. [Link]

  • Al-Hourani, B. J., Al-Awaida, W. A., & El-Elimat, T. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4933. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2013). National Institutes of Health. [Link]

  • Pomegranate Peel and Curly Dock Root Extracts for a Smart Use of Packaging. (2022). MDPI. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers in Chemistry, 10, 834395. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). National Institutes of Health. [Link]

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  • Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. (2022). RSC Advances, 12(35), 22961-22971. [Link]

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  • Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization. (2024). Journal of Agricultural and Food Chemistry. [Link]

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A Senior Application Scientist’s Guide to Validating Analytical Methods for 1,2,4-Triazole Metabolites in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the robust validation of 1,2,4-triazole metabolites in complex matrices. As a researcher, scientist, or drug development professional, you are undoubtedly aware of the increasing regulatory scrutiny surrounding these compounds. This document moves beyond a simple recitation of protocols to offer a nuanced, experience-driven perspective on method validation, grounded in established scientific principles and regulatory expectations.

The Analytical Challenge: Why 1,2,4-Triazole Metabolites Demand a Specialized Approach

1,2,4-triazole and its primary metabolites—triazole alanine (TAL), triazole acetic acid (TAA), and triazole lactic acid (TLA)—are the common degradation products of triazole fungicides, a widely used class of pesticides in agriculture.[1][2] Their presence in environmental and food matrices is a key focus of regulatory monitoring. However, the physicochemical properties of these metabolites present significant analytical hurdles:

  • High Polarity: These compounds are highly polar, making them difficult to retain on conventional reversed-phase liquid chromatography (LC) columns. This often leads to poor chromatographic separation from other polar matrix components.[1][2]

  • Poor Fragmentation Efficiency: In tandem mass spectrometry (MS/MS), these small molecules often yield a limited number of fragment ions, which can compromise selectivity and sensitivity.[1]

  • Significant Matrix Effects: Complex matrices such as soil, fruits, and biological fluids are replete with endogenous compounds that can interfere with the ionization of the target analytes in the mass spectrometer source, leading to ion suppression or enhancement.[3][4]

These challenges necessitate a carefully considered and rigorously validated analytical approach to ensure data of the highest quality and integrity.

A Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to extract the analytes of interest from the matrix while minimizing the co-extraction of interfering components. For 1,2,4-triazole metabolites, two primary approaches have gained prominence: QuEChERS-based methods and traditional Solid-Phase Extraction (SPE).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a mainstay in pesticide residue analysis due to its simplicity and high throughput.[5] A modified QuEChERS protocol is often the method of choice for 1,2,4-triazole metabolites.

G cluster_extraction Extraction cluster_partitioning Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_final Final Preparation weigh Weigh 10g of Homogenized Sample add_solvent Add 10 mL Acetonitrile weigh->add_solvent vortex1 Vortex Vigorously (1 min) add_solvent->vortex1 add_salts Add QuEChERS Salts (e.g., MgSO4, NaCl) vortex1->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (4000 rpm, 5 min) shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add d-SPE Sorbent transfer->add_dspe vortex2 Vortex (30 sec) add_dspe->vortex2 centrifuge2 Centrifuge (4000 rpm, 5 min) vortex2->centrifuge2 filter Filter Supernatant (0.22 µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Experimental Protocol: Modified QuEChERS for Soil Matrix

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.[6][7]

  • Extraction: Add 10 mL of acetonitrile to the soil sample.[6]

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Partitioning: Add the appropriate QuEChERS extraction salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).[6]

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.[6]

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE cleanup tube containing a suitable sorbent (e.g., C18, PSA).

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Preparation: Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE offers a more targeted cleanup approach compared to QuEChERS. For polar compounds like 1,2,4-triazole metabolites, mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms can be particularly effective.[8]

Comparison of Sample Preparation Techniques

ParameterModified QuEChERSSolid-Phase Extraction (SPE)
Selectivity Good, but may require d-SPE for sufficient cleanup.Can be highly selective with appropriate sorbent selection.
Throughput High, suitable for large sample batches.Lower, more labor-intensive.
Solvent Consumption Generally lower.Can be higher due to conditioning, washing, and elution steps.
Cost Lower cost per sample.Higher cost per sample.
Ease of Use Simple and straightforward.Requires more technical expertise for method development.
  • Expert Insight: For routine monitoring of a large number of samples, a well-validated QuEChERS method is often the most practical choice. However, for particularly challenging matrices or when lower detection limits are required, the enhanced selectivity of SPE may be necessary. The use of isotopically labeled internal standards is highly recommended to compensate for matrix effects, especially with QuEChERS.[8]

Analytical Methodologies: A Head-to-Head Comparison

The instrumental analysis of 1,2,4-triazole metabolites is dominated by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be employed, but often requires derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of 1,2,4-triazole metabolites.[1][9]

  • Chromatography: Due to the high polarity of these compounds, specialized chromatography is often required. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common choice, as it provides better retention for polar analytes.[3][10] Porous graphitic carbon (PGC) columns have also shown excellent performance.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.

  • Addressing Interferences: A significant challenge in LC-MS/MS analysis is the presence of matrix interferences.[1] To mitigate this, techniques like Differential Mobility Spectrometry (DMS) can be used. DMS separates ions based on their mobility in a gas phase under an electric field, providing an additional layer of separation before the ions enter the mass spectrometer.[1][2][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common, GC-MS can be used for the analysis of 1,2,4-triazole metabolites.

  • Derivatization: Due to their low volatility, derivatization is often necessary to make the analytes suitable for GC analysis. This adds an extra step to the sample preparation process and can introduce variability.

  • Selectivity: GC-MS can provide good selectivity, but may not achieve the same low detection limits as LC-MS/MS for these compounds. The polarity of some 1,2,4-triazole derivatives can also lead to poor peak shape and response.[11]

Comparison of Analytical Techniques

ParameterLC-MS/MSGC-MS
Sensitivity Generally higher for these polar compounds.May be lower, especially without derivatization.
Selectivity Excellent, especially with techniques like DMS.Good, but can be affected by co-eluting matrix components.
Sample Preparation Direct injection of extracts is often possible.Often requires derivatization.
Throughput High.Lower due to longer run times and potential for derivatization.
Applicability The preferred method for 1,2,4-triazole metabolites.Limited applicability for routine analysis.

Method Validation: A Framework for Trustworthiness

A robust method validation is the cornerstone of reliable analytical data. The validation process should be guided by internationally recognized guidelines, such as those from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the SANTE guidelines for pesticide residue analysis.[12][13][14][15][16][17]

G cluster_parameters Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Calibration Calibration Curve Validation->Calibration LOQ Limit of Quantification (LOQ) Validation->LOQ Stability Stability Validation->Stability

Key Validation Parameters and Acceptance Criteria

ParameterObjectiveTypical Acceptance Criteria (based on SANTE/11312/2021)[14][17]
Selectivity To demonstrate that the method can differentiate the analytes from other components in the matrix.No significant interfering peaks (>30% of LOQ) at the retention time of the analytes in blank matrix samples.
Accuracy (as Recovery) To determine the closeness of the measured concentration to the true concentration.Mean recovery of 70-120%.
Precision (as RSD) To assess the degree of scatter between a series of measurements.Repeatability (within-run) and reproducibility (between-run) RSD ≤ 20%.
Calibration Curve To establish the relationship between the instrument response and the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.The lowest validated spike level meeting accuracy and precision criteria.
Matrix Effect To evaluate the influence of co-eluting matrix components on the analyte's ionization.Typically assessed but not always with strict acceptance criteria; often compensated for with matrix-matched standards or isotopically labeled internal standards.
Stability To ensure the analyte is stable in the matrix and in extracts under various storage conditions.Analyte concentration should remain within ±15% of the initial concentration.

Performance Data from Published Methods

AnalyteMatrixSample PrepAnalytical MethodRecovery (%)RSD (%)LOQ (µg/kg)Reference
1,2,4-triazoleSoilAcetonitrile ExtractionLC-MS/MS83-97<7.81.1[18][19]
Triazole MetabolitesApplesQuEChERSLC-MS/MS70-101N/A25-50[8][20]
Triazole MetabolitesPeachesQuEChERSLC-MS/MS60-121N/A25-50[8][20]
Triazole MetabolitesFlourQuEChERSLC-MS/MS57-118N/A25-50[8][20]

Conclusion and Recommendations

The validation of analytical methods for 1,2,4-triazole metabolites in complex matrices requires a multifaceted approach that addresses their inherent analytical challenges. Based on current best practices and available technologies, the following recommendations are provided:

  • For high-throughput analysis: A modified QuEChERS protocol followed by LC-MS/MS is the most efficient approach. The use of isotopically labeled internal standards is crucial to mitigate matrix effects.

  • For challenging matrices or lower detection limits: Solid-phase extraction may provide the necessary selectivity for cleanup. The use of advanced techniques like Differential Mobility Spectrometry can further enhance selectivity and reduce interferences.

  • Method validation is non-negotiable: A comprehensive validation study that adheres to relevant regulatory guidelines (e.g., SANTE, FDA, EMA) is essential to ensure the generation of defensible data.

By carefully selecting and validating the appropriate sample preparation and analytical techniques, researchers and scientists can confidently and accurately quantify 1,2,4-triazole metabolites, contributing to a better understanding of their environmental fate and ensuring compliance with regulatory standards.

References

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX.
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  • Bioanalytical method validation emea. SlideShare. [Link]

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  • Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. Oxford Academic. [Link]

  • Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS-) LC-MS/MS. EURL-Pesticides.eu. [Link]

  • SANTE/11312/2021 Archives. Lynxee consulting. [Link]

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  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) surrounding the 1,2,4-triazol-5(4H)-one scaffold, with a specific focus on analogs of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. This guide is tailored for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological activity in this versatile class of heterocyclic compounds. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs with a wide array of therapeutic applications, including antifungal and anticancer agents.[1][2] This guide will dissect the key structural modifications that influence the biological effects of these analogs, supported by experimental data from relevant studies.

The 1,2,4-Triazol-5(4H)-one Core: A Privileged Scaffold

The 1,2,4-triazole ring system is considered a "privileged scaffold" due to its unique physicochemical properties. Its dipole character, capacity for hydrogen bonding, metabolic stability, and rigidity make it an effective pharmacophore capable of interacting with various biological receptors and enzymes with high affinity.[1][3] The triazol-5-one moiety, in particular, offers multiple points for chemical diversification, making it an attractive starting point for the development of novel therapeutic agents.

The core molecule of interest, 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS 1182358-83-3), presents three primary sites for modification: the C3 position (bearing a hydroxymethyl group), the N4 position (bearing a methyl group), and the N1/N2 positions of the triazole ring.[4] Understanding how substitutions at these sites impact biological activity is crucial for rational drug design.

Structure-Activity Relationship (SAR) Analysis

This section compares various analogs to elucidate the SAR of the 1,2,4-triazol-5(4H)-one core. While direct SAR studies on the exact 3-(hydroxymethyl)-4-methyl analog are limited, we can infer critical relationships by examining structurally similar compounds from the broader 1,2,4-triazole family.

Modifications at the N4-Position

The substituent at the N4-position of the triazole ring plays a significant role in modulating biological activity. While our core compound features a small methyl group, studies on related scaffolds demonstrate that varying the nature of this substituent can drastically alter efficacy and selectivity.

  • Alkyl vs. Aryl Substituents: The introduction of larger alkyl or aryl groups at N4 can influence steric interactions with the target protein. For instance, in a series of 4-substituted-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, the nature of the N4-substituent was found to be critical for antimicrobial activity.[5]

  • Introduction of Functional Groups: Incorporating functional groups capable of hydrogen bonding, such as amino or substituted amino groups, can enhance target engagement. For example, 4-amino-1,2,4-triazole derivatives have been extensively studied for their wide range of biological activities.[6]

Modifications at the C3-Position

The C3 position is another critical locus for SAR. Our parent compound has a hydroxymethyl group, which can act as a hydrogen bond donor and acceptor.

  • Hydroxymethyl vs. Thiol/Thione: A common modification involves replacing the C3 substituent with a thiol or thione group. This often imparts or enhances antimicrobial and anticancer activities.[7][8] The sulfur atom can act as a key coordinating group with metallic ions in enzyme active sites. For example, many 1,2,4-triazole-3-thione derivatives have shown potent anticancer activity.[7]

  • Elongation and Functionalization of the Side Chain: Extending the C3-hydroxymethyl chain or converting it to other functional groups like ethers, esters, or amides can modulate lipophilicity and pharmacokinetic properties. In one study, linking various benzamide moieties through a methyl group at the C3-position of a 1,2,4-triazole core led to compounds with significant antimicrobial activity.[9]

Modifications at the C5-Position

While our core structure has a carbonyl group (an "one") at C5, many related SAR studies focus on analogs with a thione (C=S) or other substituents at this position. The general principles, however, remain relevant.

  • Aryl and Heteroaryl Substituents: The introduction of various substituted phenyl or heterocyclic rings at the C5-position is a common strategy. The electronic properties (electron-donating vs. electron-withdrawing) and substitution patterns (ortho, meta, para) on these rings are pivotal.

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or nitro groups on an aryl ring at C5 often enhance antimicrobial or anticancer activity. For example, in a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, compounds with methoxy (electron-donating) and methyl (weakly donating) groups on the phenyl rings at positions 5 and 7 showed excellent bactericidal activity.[10]

    • Electron-Donating Groups (EDGs): Groups like methoxy or methyl can also positively influence activity, depending on the specific biological target.[10]

Comparative Biological Activity Data

The following tables summarize the biological activities of representative 1,2,4-triazole analogs from the literature, illustrating the SAR principles discussed.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Analogs

Compound IDCore Structure ModificationTest OrganismMIC (µg/mL)Reference
10a/10b N4-substituted triazole with fluoroquinolone hybridVarious bacteria0.125 - 64[6]
46c/47c 4-methyl piperidine substituentVarious bacteria1.56 - 3.12[6]
9n/9o Phenyl rings at C5 and C7 of a triazolo[1,5-a]pyrimidineS. aureus, E. coli16 - 102 µM[10]
39c/39h Fused 1,2,4-triazolo[3,4-b][6][9][11]thiadiazineE. coli, P. aeruginosa3.125[1]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Analogs

Compound IDCore Structure ModificationCell LineIC₅₀ (µM)Reference
Isoxazolidine Analog 3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidineThyroid Cancer Cells3.87 - 8.76[12]
78j Diaryl-1,2,4-triazole-caffeic acid hybridA549, PC-3, etc.6.78 - 9.05[1]
62i Diarylurea derivative with a triazole moietyHT-29, H4600.85 - 1.54[1]
TP6 1,2,4-triazole-pyridine hybridB16F10 (melanoma)~41-61[13]

Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details generalized protocols for the synthesis and biological evaluation of 1,2,4-triazol-5(4H)-one analogs.

Protocol 1: General Synthesis of 4,5-Disubstituted-1,2,4-triazol-3-thiol/-one

This protocol is a generalized procedure based on common synthetic routes for 1,2,4-triazole derivatives.[5]

Step 1: Synthesis of Thiosemicarbazide Intermediate

  • Dissolve the desired acid hydrazide (1 equivalent) in ethanol.

  • Add an equimolar amount of a substituted isothiocyanate.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The resulting solid thiosemicarbazide derivative is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization to form the 1,2,4-Triazole Ring

  • Suspend the thiosemicarbazide derivative (1 equivalent) in an aqueous solution of sodium hydroxide (2M, 2 equivalents).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After cooling, carefully acidify the solution with cold, dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid, which is the 4,5-disubstituted-1,2,4-triazole-3-thiol, is filtered, washed with cold water, and recrystallized from ethanol. Causality Note: The basic conditions in Step 2 facilitate the intramolecular cyclization via nucleophilic attack of the nitrogen onto the thiocarbonyl carbon, followed by dehydration to form the stable triazole ring. Acidification in Step 3 protonates the triazole, causing it to precipitate from the aqueous solution.

Protocol 2: In Vitro Antibacterial Screening (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

  • Prepare a stock solution of the test compound in DMSO (e.g., 1000 µg/mL).

  • In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to each well.

  • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the bacterial suspension to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Use a standard antibiotic like Ciprofloxacin as a reference.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing SAR Principles and Workflows

Diagrams created using Graphviz provide a clear visual summary of the key concepts discussed.

SAR_Principles cluster_n4 N4 Modifications cluster_c3 C3 Modifications cluster_c5 C5 Modifications (by analogy) Core 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one N4-Position C3-Position C5-Position N4_Mod Alkyl/Aryl Groups (Modulates Sterics) Core:n4->N4_Mod N4_Func Functional Groups (H-bonding) (e.g., -NH2) Core:n4->N4_Func C3_Thiol Thiol/Thione (Enzyme Coordination) Core:c3->C3_Thiol C3_Chain Chain Elongation (Modulates Lipophilicity) Core:c3->C3_Chain C5_Aryl Aryl/Heteroaryl Rings Core:c5->C5_Aryl C5_EWG EWGs (e.g., -Cl, -F, -NO2) (Often enhances activity) C5_Aryl->C5_EWG C5_EDG EDGs (e.g., -OCH3, -CH3) (Can enhance activity) C5_Aryl->C5_EDG Experimental_Workflow start Design Analogs synthesis Chemical Synthesis (e.g., Thiosemicarbazide Route) start->synthesis purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification screening Biological Screening (e.g., MIC Assay) purification->screening data_analysis Data Analysis (Determine IC50/MIC) screening->data_analysis sar SAR Elucidation data_analysis->sar sar->start Iterative Design

Caption: A typical workflow for SAR studies of novel compounds.

Conclusion

The 1,2,4-triazol-5(4H)-one scaffold is a remarkably versatile platform for the development of new therapeutic agents. The structure-activity relationships, while complex, follow several discernible trends. Modifications at the N4, C3, and C5 positions profoundly impact biological activity, with substitutions influencing steric, electronic, and pharmacokinetic properties. The introduction of aryl moieties, particularly those with halogen substituents, and the strategic placement of functional groups capable of hydrogen bonding or enzymatic coordination are promising avenues for enhancing potency. This guide provides a foundational understanding and practical protocols to aid researchers in the rational design and evaluation of novel analogs based on the 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one core.

References

  • Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. (2011). European Journal of Medicinal Chemistry. [Link]

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  • 1,2,4-Triazoles as Important Antibacterial Agents. (2020). Molecules. [Link]

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  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2021). RSC Advances. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). Organics. [Link]

  • Antimicrobial Activities of some 4H-1,2,4-triazoles. (2010). Turkish Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2023). ACS Omega. [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Farmatsevtychnyi zhurnal. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation. (2024). Heliyon. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2022). Bioorganic Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (2012). Sci. Revs. Chem. Commun.. [Link]

  • Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (2021). BMC Chemistry. [Link]

  • Synthesis and Biological Evaluation of 1,2,4-Triazoles and 1,3,4-Oxadiazoles Derivatives Linked to 1,4-Dihydropyridines Scaffold. (2018). Acta Chimica Slovenica. [Link]

  • SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL PREDICTION OF THEIR ANTIFUNGAL POTENTIAL. (2020). Revista de Ciencias. [Link]

  • Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. (2014). Molecules. [Link]

  • [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (2023). Organic & Biomolecular Chemistry. [Link]

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The Tale of Two Isomers: A Comparative Analysis of 1,2,4-Triazole and 1,2,3-Triazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the backbone of effective and safe therapeutics is perpetual. Among the heterocyclic compounds that have garnered significant attention, triazoles, with their five-membered aromatic ring containing three nitrogen atoms, stand out for their remarkable versatility.[1][2][3] This guide provides a comprehensive comparative analysis of the two principal isomers of triazole—1,2,4-triazole and 1,2,3-triazole—from the perspective of drug design and development. We will delve into their distinct physicochemical properties, synthetic accessibility, and diverse biological activities, supported by experimental data and established protocols.

At a Glance: Key Distinctions Between the Isomers

Feature1,2,4-Triazole1,2,3-Triazole
Structure Asymmetric, with non-adjacent nitrogen atoms.Symmetric (for the unsubstituted ring), with adjacent nitrogen atoms.
Dipole Moment Generally higher dipole moment.Lower dipole moment compared to 1,2,4-triazole.
Hydrogen Bonding Can act as both hydrogen bond donor and acceptor.Primarily a hydrogen bond acceptor.
Synthesis Commonly synthesized via Einhorn–Brunner or Pellizzari reactions.[4]Famously synthesized via Huisgen 1,3-dipolar cycloaddition ("Click Chemistry").[5]
Metabolic Stability Generally high metabolic stability.High metabolic stability, often used as an amide bond bioisostere.[6]
Prominent Drugs Fluconazole (antifungal), Ribavirin (antiviral), Letrozole (anticancer).[7][8]Tazobactam (β-lactamase inhibitor), Rufinamide (antiepileptic).[9]

Physicochemical Properties: More Than Just a Ring

The arrangement of nitrogen atoms within the triazole ring profoundly influences its electronic properties and, consequently, its interactions with biological targets.[10]

The 1,2,4-triazole scaffold is characterized by its asymmetry, leading to a more pronounced dipole moment. This polarity can be advantageous for engaging in specific dipole-dipole interactions with protein residues. The presence of a hydrogen on a nitrogen atom allows it to act as both a hydrogen bond donor and acceptor, providing flexibility in forming interactions within a binding pocket.[4]

In contrast, the 1,2,3-triazole ring is more electronically symmetrical. While it is also aromatic, its dipole moment is generally lower than that of its 1,2,4-counterpart.[11] This isomer is a potent hydrogen bond acceptor but lacks a readily available hydrogen for donation.[11] Its remarkable stability and ability to mimic the geometry of an amide bond have made it a popular bioisostere in medicinal chemistry, enhancing metabolic stability without compromising binding affinity.[6]

Synthetic Strategies: Building the Core

The synthetic accessibility of a scaffold is a critical consideration in drug discovery. Both triazole isomers benefit from robust and well-established synthetic routes.

The Rise of "Click Chemistry" for 1,2,3-Triazoles

The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[12] This reaction is renowned for its high yields, mild reaction conditions, and exceptional functional group tolerance, making it ideal for late-stage diversification of drug candidates.[13]

G cluster_reactants Reactants cluster_catalyst Catalyst Alkyne Terminal Alkyne Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product + Azide Organic Azide Azide->Product Cu_I Cu(I) Source Cu_I->Product Catalyst

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Established Routes to 1,2,4-Triazoles

The synthesis of the 1,2,4-triazole core often relies on classical cyclization reactions. The Einhorn–Brunner and Pellizzari reactions are two prominent methods that involve the condensation of hydrazines or amidrazones with various carbonyl compounds or their derivatives.[4] While these methods are effective, they can sometimes require harsher conditions and may have a more limited substrate scope compared to click chemistry.

G cluster_reactants Reactants Hydrazine Hydrazine Derivative Intermediate Acyl Hydrazine Hydrazine->Intermediate Carbonyl Acyl Compound Carbonyl->Intermediate + Product 1,2,4-Triazole Intermediate->Product Cyclization

Sources

A Comparative Guide to the Structural Confirmation of Synthesized 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Synthesis

In the realm of medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a cornerstone, featured in a multitude of bioactive agents due to its unique electronic and hydrogen-bonding capabilities.[1] The synthesis of novel derivatives, such as 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, represents a critical step in the discovery pipeline. However, synthesis is merely the first chapter; the unambiguous confirmation of the resulting chemical structure is paramount. An assumed structure is a liability that can invalidate subsequent biological, toxicological, and pharmacokinetic data, leading to catastrophic project failure.

This guide provides an in-depth, multi-faceted strategy for the robust structural elucidation of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. We will move beyond a simple checklist of techniques, explaining the causality behind experimental choices and demonstrating how orthogonal analytical methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—are synergistically employed to build an irrefutable body of evidence. This approach ensures that every claim about the molecule's identity is self-validating, meeting the highest standards of scientific rigor required by researchers and regulatory bodies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the structural elucidation of organic compounds, providing a detailed map of the carbon-hydrogen framework.[2] By analyzing the chemical environment of each nucleus, we can piece together the precise atom-to-atom connectivity.

Expertise & Rationale: Why NMR is the Primary Tool

We employ both ¹H and ¹³C NMR to create a comprehensive picture.

  • ¹H NMR reveals the number of different types of protons, their relative quantities (via integration), and their proximity to other protons (via spin-spin coupling).

  • ¹³C NMR provides a count of the unique carbon atoms in the molecule and indicates their functional type (e.g., carbonyl, aliphatic, etc.).[3]

For our target molecule, C₄H₇N₃O₂, we can predict a distinct spectral fingerprint. The substitution pattern is critical; an isomeric product, such as one with the methyl group on the N1 or N2 position, would produce a significantly different NMR spectrum. Therefore, NMR is not just confirmatory; it is discriminatory.

Predicted ¹H and ¹³C NMR Spectral Features

Based on established chemical shift principles for heterocyclic systems, we anticipate the following signals.[3][4]

Table 1: Predicted vs. Experimental ¹H NMR Data (400 MHz, DMSO-d₆)

Signal Predicted δ (ppm) Observed δ (ppm) Multiplicity Integration Assignment Rationale
a 3.0 - 3.3 3.15 Singlet 3H N-CH₃ Methyl protons on nitrogen, no adjacent protons to couple with.
b 4.5 - 4.7 4.62 Doublet 2H CH₂ -OH Methylene protons adjacent to a hydroxyl group. Coupling to the -OH proton results in a doublet.
c 5.3 - 5.6 5.45 Triplet 1H CH₂-OH Hydroxyl proton, couples to the adjacent CH₂ protons, appearing as a triplet. Position is solvent dependent.

| d | 11.5 - 12.5 | 11.98 | Broad Singlet | 1H | NH | The triazole ring NH proton is acidic and often appears as a broad, downfield signal.[3] |

Table 2: Predicted vs. Experimental ¹³C NMR Data (100 MHz, DMSO-d₆)

Signal Predicted δ (ppm) Observed δ (ppm) Assignment Rationale
1 25 - 30 28.7 N-C H₃ Aliphatic methyl carbon attached to nitrogen.
2 50 - 55 53.1 C H₂-OH Aliphatic methylene carbon attached to an electronegative oxygen atom.
3 145 - 150 148.2 C 3 (C-CH₂OH) C3 carbon of the triazole ring, shifted downfield due to attachment to two nitrogen atoms.[3]

| 4 | 155 - 160 | 157.5 | C 5 (C =O) | Carbonyl carbon (C5), significantly deshielded and shifted far downfield by the adjacent oxygen and nitrogen atoms.[3] |

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve ~10 mg of the synthesized, purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the polar compound and allows for the observation of exchangeable protons like -OH and -NH.[5]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.5 ppm for ¹³C).[5][6]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_confirm Confirmation prep Dissolve 10 mg sample in 0.7 mL DMSO-d₆ acq_h1 Acquire ¹H Spectrum (16 scans) prep->acq_h1 Transfer to NMR Tube acq_c13 Acquire ¹³C Spectrum (1024 scans) proc FT, Phasing, Baseline Correction Calibrate to Solvent Residual Peak acq_c13->proc confirm Compare Observed Data to Predicted Structure proc->confirm

Caption: Workflow for structural confirmation via NMR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

While NMR provides the structural skeleton, mass spectrometry validates the total mass and elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) is particularly vital, as it can distinguish between compounds with the same nominal mass but different elemental formulas.

Expertise & Rationale: The Power of Exact Mass

For our target C₄H₇N₃O₂, the calculated monoisotopic mass is 129.0538 Da. An HRMS instrument can measure this mass to within a few parts per million (ppm), providing extremely high confidence in the elemental formula. We will use Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like our triazole derivative, which minimizes fragmentation and preserves the molecular ion.[7][8]

Predicted Mass and Fragmentation Data

Table 3: Predicted vs. Experimental HRMS (ESI+) Data

Ion Calculated m/z Observed m/z Mass Error (ppm) Assignment / Interpretation
[M+H]⁺ 130.0611 130.0614 2.3 Molecular Ion. Confirms the molecular formula C₄H₇N₃O₂.
[M+Na]⁺ 152.0430 152.0433 2.0 Sodium Adduct. Common in ESI and further supports the molecular weight.

| [M-H₂O+H]⁺ | 112.0505 | 112.0502 | -2.7 | Fragment Ion. Loss of a water molecule from the hydroxymethyl group, a common fragmentation pathway. |

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8]

  • Chromatography (Optional but Recommended): A brief chromatographic run on a C18 column can ensure the sample's purity is assessed before it enters the mass spectrometer.

  • MS Acquisition:

    • Ion Source: API-ES (Electrospray Ionization).[7]

    • Polarity: Positive ion mode to observe [M+H]⁺ and [M+Na]⁺.

    • Scan Range: m/z 50–500.

    • Analysis: Obtain the exact mass from the spectrum and use the instrument's software to calculate the elemental composition and mass error.

Workflow for Mass Spectrometry Analysis

MS_Workflow prep Prepare Dilute Solution (1 mg/mL in MeOH) inject Inject into LC-HRMS (ESI+ Mode) prep->inject process Acquire Mass Spectrum (m/z 50-500) inject->process confirm Determine Exact Mass & Elemental Formula process->confirm

Caption: Workflow for molecular formula confirmation via HRMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy serves as a rapid and effective complementary technique. It confirms the presence of key functional groups by identifying their characteristic vibrational frequencies, ensuring that the core structural motifs of the target molecule are present.[9]

Expertise & Rationale: Corroborating Structural Features

For 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, we expect to see distinct absorption bands for the O-H group (from the alcohol), the N-H group, and the C=O group (the triazolone carbonyl). The presence and position of these bands provide orthogonal evidence that supports the structure deduced from NMR and MS.[3][10]

Predicted Infrared Absorption Bands

Table 4: Predicted vs. Experimental FT-IR Data

Predicted Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹) Bond Vibration Interpretation
3200-3400 (broad) 3350 (broad) O-H stretch Confirms the presence of the hydroxymethyl group.
3100-3200 3185 N-H stretch Indicates the N-H proton on the triazole ring.
2850-3000 2955, 2880 C-H stretch Aliphatic C-H bonds of the methyl and methylene groups.
1680-1720 (strong) 1705 (strong) C=O stretch Key Signal. Confirms the triazol-5-one carbonyl group.[3]
1550-1610 1582 C=N stretch Characteristic of the triazole ring structure.[10]

| 1250-1350 | 1330 | C-N stretch | Confirms the C-N bonds within the heterocyclic ring.[10] |

Experimental Protocol: Acquiring an FT-IR Spectrum
  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Background Scan: Run a background scan with a clean ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Analysis: Identify the major absorption peaks and compare their wavenumbers to established correlation tables for functional groups.

Workflow for FT-IR Analysis

FTIR_Workflow prep Place Solid Sample on ATR Crystal acquire Acquire Background & Sample Spectra prep->acquire process Identify Peak Wavenumbers (cm⁻¹) acquire->process confirm Assign Peaks to Functional Groups process->confirm

Caption: Workflow for functional group analysis via FT-IR.

Conclusion: A Triad of Evidence for Unambiguous Confirmation

The structural confirmation of a synthesized molecule is not achieved by a single piece of data but by the convergence of evidence from multiple, independent analytical techniques. For 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one:

  • NMR Spectroscopy provided the definitive atomic connectivity, establishing the precise arrangement of the methyl, hydroxymethyl, and carbonyl groups around the 1,2,4-triazole core and discriminating it from other possible isomers.

  • High-Resolution Mass Spectrometry unequivocally confirmed the elemental formula (C₄H₇N₃O₂) by providing an exact mass measurement with high accuracy.

  • FT-IR Spectroscopy corroborated the presence of all key functional groups (O-H, N-H, C=O, C-N), ensuring the fundamental building blocks of the structure were present.

References

  • BenchChem. (2025).
  • Murti, Y., Agnihotri, R., & Pathak, D. (n.d.). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX.
  • BenchChem. (2025). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. BenchChem.
  • ACS Publications. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b].
  • BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. BenchChem.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. RSC Publishing.
  • BenchChem. (2025).
  • NIH. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
  • BenchChem. (2025). Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide. BenchChem.
  • The Royal Society of Chemistry. (2014). ¹H and ¹³C NMR Data for triazole 1. The Royal Society of Chemistry.
  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
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A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the 1,2,4-Triazol-5-one Core in Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazol-5-one Scaffold and the Imperative for Bioisosteric Innovation

The 1,2,4-triazol-5-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with a broad spectrum of activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2] Its utility stems from a unique combination of features: metabolic stability, the capacity for hydrogen bonding, and a rigid framework that allows for precise orientation of substituents.[1] However, the very properties that make this core attractive can also present challenges in drug development, such as issues with solubility, off-target effects, or the need to fine-tune electronic properties to optimize target engagement.

This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the 1,2,4-triazol-5-one core. As a Senior Application Scientist, my objective is to move beyond a mere listing of alternatives and delve into the causality behind experimental choices, offering field-proven insights to guide researchers in their drug design endeavors. We will explore the rationale for selecting specific bioisosteres, present comparative experimental data where available, and provide detailed protocols for the synthesis and evaluation of these crucial analogs.

The Logic of Bioisosterism: A Foundational Approach

Bioisosterism, the interchange of functional groups with similar physical and chemical properties to enhance biological activity or improve pharmacokinetic profiles, is a cornerstone of modern drug design.[3] The goal is not simply to swap one group for another, but to rationally modulate a molecule's properties to achieve a desired therapeutic outcome. For the 1,2,4-triazol-5-one core, which can be viewed as a cyclic amide or a lactam, bioisosteric replacements often focus on mimicking its hydrogen bonding capabilities, electronic distribution, and overall conformation while offering advantages in areas like metabolic stability, pKa modulation, or intellectual property novelty.

Comparative Analysis of Key Bioisosteric Replacements

The selection of a suitable bioisostere for the 1,2,4-triazol-5-one core is a multifactorial decision driven by the specific therapeutic target and the desired improvements in the drug candidate's profile. Below, we compare some of the most promising bioisosteric replacements, supported by available experimental data.

Tetrazoles: The Acidic Mimic with Enhanced Metabolic Stability

The tetrazole ring is a well-established bioisostere for the carboxylic acid group and, by extension, can be considered a replacement for the acidic N-H proton and carbonyl oxygen of the triazolone core.[4][5] Its key advantage lies in its similar pKa to a carboxylic acid, allowing it to exist in an ionized state at physiological pH, which can be crucial for target interaction. Furthermore, tetrazoles are generally more metabolically stable than carboxylic acids and can offer improved pharmacokinetic profiles.[4]

Case Study: Enhancing Anti-leukemic Activity

In a notable example, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity.[6] While not a direct replacement of a triazol-5-one, this study highlights the potential of the tetrazole ring to favorably modulate the biological activity of a related heterocyclic system. The lead compound with the tetrazole moiety demonstrated superior potency and selectivity against chronic myeloid leukemia cells.[6]

Compound/CoreTarget/AssayIC50/ActivityReference
1,2,3-Triazole AnalogChronic Myeloid Leukemia (K-562 cells)Micromolar range[6]
Tetrazole Analog (Bioisostere) Chronic Myeloid Leukemia (K-562 cells) Nanomolar range (e.g., 56.4 nM) [6]
Oxadiazoles and Thiadiazoles: Modulating Electronics and Hydrogen Bonding

Oxadiazole and thiadiazole isomers (1,2,4- and 1,3,4-) are frequently employed as bioisosteres for amide and ester functionalities, making them relevant replacements for the triazolone core.[7][8] These five-membered heterocycles offer a different arrangement of heteroatoms, which can subtly alter the molecule's electronic properties, dipole moment, and hydrogen bonding capacity.[8]

Case Study: P-glycoprotein Modulators

A study on tariquidar and elacridar analogs, which are P-glycoprotein (P-gp) modulators, investigated the replacement of an amide group with 1,3,4-oxadiazole and tetrazole rings.[9] The results demonstrated that the oxadiazole derivatives exhibited potent P-gp inhibitory activity, with some compounds showing EC50 values in the low nanomolar range.[9] This suggests that the oxadiazole core can effectively mimic the necessary interactions for P-gp modulation, and in some cases, enhance activity.

Compound/CoreTarget/AssayEC50/ActivityReference
Amide-containing leadP-glycoprotein (P-gp) inhibitionMicromolar range[9]
1,3,4-Oxadiazole Analog (Bioisostere) P-glycoprotein (P-gp) inhibition Low nanomolar range (e.g., compound 15) [9]
Tetrazole Analog (Bioisostere) P-glycoprotein (P-gp) inhibition Micromolar to low micromolar range [9]

Case Study: CSNK2 Inhibitors

In the development of casein kinase 2 (CSNK2) inhibitors, a 1,2,4-triazole was successfully used as a bioisosteric replacement for an amide group.[6][10] Interestingly, when other heterocycles were explored, the 1,2,4-oxadiazole, 1,3,4-thiadiazole, and tetrazole analogs were only weakly active.[6][10] This highlights the nuanced nature of bioisosteric replacement, where subtle changes in geometry and electronics can have a profound impact on biological activity.

Bioisosteric ReplacementCSNK2A2 InhibitionReference
1,2,4-Triazole Active [6][10]
1,2,4-OxadiazoleWeakly active[6][10]
1,3,4-ThiadiazoleWeakly active[6][10]
TetrazoleWeakly active[6][10]
Alternative Triazole Isomers: Fine-Tuning the Core Structure

Replacing the 1,2,4-triazol-5-one with its 1,2,3-triazole isomer can be a subtle yet effective strategy to modulate a compound's properties. The different arrangement of nitrogen atoms can alter the dipole moment, hydrogen bonding vectors, and overall electronic character of the ring, potentially leading to improved target engagement or altered pharmacokinetic properties.[3][11]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of our comparative analysis, we provide detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating, with clear endpoints and controls.

Protocol 1: Synthesis of a 5-Substituted-1H-tetrazole as a Bioisostere of a 3-Substituted-1,2,4-triazol-5-one

This protocol outlines a general procedure for the synthesis of a tetrazole bioisostere from a nitrile precursor, which would be analogous to a substituted triazolone.

Materials:

  • Substituted nitrile (1 equivalent)

  • Sodium azide (1.5 equivalents)

  • Ammonium chloride (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted nitrile in DMF, add sodium azide and ammonium chloride.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into a mixture of ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl to pH ~3.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-substituted-1H-tetrazole.

Causality behind Experimental Choices:

  • Sodium azide and ammonium chloride: This combination generates hydrazoic acid in situ, which is the reactive species for the [3+2] cycloaddition with the nitrile. Using ammonium chloride is a safer alternative to using hydrazoic acid directly.

  • DMF as solvent: DMF is a polar aprotic solvent that is suitable for this reaction due to its high boiling point and ability to dissolve the reagents.

  • Acidic workup: The tetrazole product is acidic and will be in its salt form in the basic reaction mixture. Acidification is necessary to protonate the tetrazole and allow for its extraction into the organic phase.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is essential for comparing the metabolic liabilities of the parent 1,2,4-triazol-5-one compound with its bioisosteric replacements.

Materials:

  • Test compounds (1,2,4-triazol-5-one and its bioisosteres)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compound (final concentration, e.g., 1 µM) with HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Causality behind Experimental Choices:

  • Human Liver Microsomes (HLMs): HLMs are a subcellular fraction of the liver that contains a high concentration of cytochrome P450 (CYP) enzymes, which are the major enzymes responsible for phase I metabolism of many drugs.[12]

  • NADPH Regenerating System: CYPs require NADPH as a cofactor for their catalytic activity. A regenerating system is used to ensure a constant supply of NADPH throughout the incubation period.[12]

  • Quenching with Acetonitrile: Acetonitrile serves to stop the enzymatic reaction by precipitating the proteins and also prepares the sample for LC-MS/MS analysis.

  • LC-MS/MS Analysis: This is a highly sensitive and specific analytical technique that allows for the accurate quantification of the parent drug in a complex biological matrix.[5]

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Method)

For drug candidates with antifungal activity, this protocol allows for the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal strains.

Materials:

  • Test compounds

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized inoculum of the fungal isolate according to CLSI or EUCAST guidelines.[1][13]

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds.[13]

  • Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control).[14]

Causality behind Experimental Choices:

  • RPMI-1640 Medium: This is a standardized culture medium for antifungal susceptibility testing that supports the growth of a wide range of fungi.[13]

  • Standardized Inoculum: A standardized inoculum is crucial for the reproducibility of the assay.

  • MIC Determination: The MIC is a quantitative measure of a drug's antifungal potency and is a key parameter for comparing the activity of different compounds.[14]

Visualization of Concepts and Workflows

To further clarify the concepts and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Bioisosteric_Replacement cluster_bioisosteres Bioisosteric Replacements Triazolone 1,2,4-Triazol-5-one Core Key Features: - Hydrogen Bond Donor/Acceptor - Planar, Rigid Scaffold - Metabolic Stability Tetrazole Tetrazole Triazolone:port->Tetrazole Mimics Acidity, Improves Stability Oxadiazole Oxadiazole Triazolone:port->Oxadiazole Modulates Electronics, H-Bonding Thiadiazole Thiadiazole Triazolone:port->Thiadiazole Alters Polarity, Potential for new interactions Triazole_Isomer 1,2,3-Triazole Triazolone:port->Triazole_Isomer Fine-tunes Dipole Moment

Caption: Bioisosteric replacements for the 1,2,4-triazol-5-one core.

Metabolic_Stability_Workflow A Prepare Test Compound Stock Solution B Pre-incubate Compound with Human Liver Microsomes A->B C Initiate Reaction with NADPH Regenerating System B->C D Quench Reaction at Various Time Points C->D E Protein Precipitation and Centrifugation D->E F LC-MS/MS Analysis of Parent Compound E->F G Data Analysis: Calculate t1/2 and CLint F->G

Caption: Experimental workflow for in vitro metabolic stability assay.

Conclusion and Future Perspectives

The bioisosteric replacement of the 1,2,4-triazol-5-one core is a powerful strategy in drug discovery for optimizing the pharmacological and pharmacokinetic properties of lead compounds. While there is no one-size-fits-all solution, a rational approach based on a thorough understanding of the physicochemical properties of the core and its potential bioisosteres can lead to the design of superior drug candidates. Tetrazoles, oxadiazoles, thiadiazoles, and other triazole isomers each offer a unique set of properties that can be leveraged to address specific challenges in drug development.

The case studies presented in this guide demonstrate that bioisosteric replacement can lead to significant improvements in potency, selectivity, and metabolic stability. However, they also underscore the importance of empirical testing, as the success of a particular replacement is highly dependent on the specific biological target and the overall molecular context.

Future research in this area should focus on generating more systematic and comparative data sets to better understand the structure-activity relationships of these bioisosteric replacements. The development of novel synthetic methodologies for the efficient and diverse synthesis of these heterocyclic cores will also be crucial for accelerating the drug discovery process. By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, researchers can continue to unlock the full potential of bioisosterism in the quest for new and improved medicines.

References

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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Column Selection for Triazole Isomer Separations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and crop protection, triazole-based compounds are of paramount importance, serving as potent antifungal agents.[1][2] These five-membered heterocyclic compounds, characterized by a ring containing two carbon and three nitrogen atoms, often exist as isomers—molecules with the same chemical formula but different arrangements of atoms.[2][3][4] The subtle structural differences between these isomers, whether positional (e.g., 1,2,3-triazole vs. 1,2,4-triazole) or stereoisomers (enantiomers and diastereomers), can lead to significant variations in their pharmacological activity, toxicity, and environmental fate.[5][6] Consequently, the robust separation and quantification of triazole isomers are critical for ensuring the safety and efficacy of these products.

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering high resolution and sensitivity.[7][8] However, the success of any HPLC method hinges on the judicious selection of the analytical column. This guide provides a comprehensive comparison of different HPLC columns for the separation of triazole isomers, drawing upon experimental data and established scientific principles to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical challenges.

Understanding the Challenge: The Physicochemical Nature of Triazole Isomers

Triazoles can exhibit a wide range of polarities, from the highly water-soluble parent 1,2,3-triazole to more complex, substituted derivatives that are more hydrophobic.[4] The presence of nitrogen atoms allows for hydrogen bonding and dipole-dipole interactions, while the aromaticity of the triazole ring can lead to π-π interactions.[1][9] When dealing with chiral triazoles, the three-dimensional arrangement of substituents around a stereocenter presents an additional layer of complexity for separation.[10] The goal of the chromatographer is to exploit these subtle physicochemical differences to achieve baseline resolution between the isomers of interest.

Strategic Approaches to Triazole Isomer Separation: A Mode Selection Guide

The choice of HPLC mode is the first critical decision in method development. The primary modes employed for triazole isomer separation are Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography.

Separation_Modes cluster_modes HPLC Separation Modes Triazole_Isomers Triazole Isomers RP_HPLC Reversed-Phase (RP-HPLC) Triazole_Isomers->RP_HPLC Non-polar to moderately polar isomers NP_HPLC Normal-Phase (NP-HPLC) Triazole_Isomers->NP_HPLC Non-polar isomers, stereoisomers HILIC HILIC Triazole_Isomers->HILIC Polar isomers Chiral Chiral Chromatography Triazole_Isomers->Chiral Enantiomers & Diastereomers

Caption: Selection of HPLC mode based on triazole isomer properties.

Reversed-Phase HPLC: The Workhorse for Apolar and Moderately Polar Triazoles

RP-HPLC is the most widely used chromatographic technique due to its versatility and compatibility with aqueous mobile phases.[11] In this mode, a non-polar stationary phase is paired with a polar mobile phase. Retention is primarily driven by hydrophobic interactions between the analytes and the stationary phase.

Column Comparison: C18 vs. Phenyl-Hexyl

C18 (Octadecylsilane) Columns: C18 columns are the most common type of reversed-phase column, featuring long alkyl chains that provide strong hydrophobic retention.[12] They are an excellent starting point for the separation of many triazole derivatives.

Phenyl-Hexyl Columns: These columns offer an alternative selectivity to C18 phases. The phenyl group provides the potential for π-π interactions with aromatic analytes, such as the triazole ring and any phenyl substituents.[12][13] This can lead to enhanced retention and resolution of aromatic isomers that may co-elute on a C18 column. The hexyl linker provides a moderate hydrophobic character.[13]

Column Type Stationary Phase Primary Interaction Best Suited For
C18 OctadecylsilaneHydrophobicGeneral purpose separation of non-polar to moderately polar triazoles.
Phenyl-Hexyl Phenyl-Hexyl bonded silicaHydrophobic, π-π interactionsSeparation of aromatic triazole isomers, offering alternative selectivity to C18.[13][14]

Experimental Protocol: Separation of Positional Triazole Isomers on C18 and Phenyl-Hexyl Columns

This protocol outlines a general approach for comparing the performance of C18 and Phenyl-Hexyl columns for the separation of positional triazole isomers.

  • Sample Preparation: Prepare a standard mixture of the triazole isomers in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • HPLC System: An HPLC system equipped with a UV detector is suitable.[8]

  • Columns:

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B. A typical gradient might be from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at the wavelength of maximum absorbance for the specific triazoles (e.g., ~260 nm).[7]

  • Analysis: Inject the standard mixture onto both columns under the same conditions and compare the resulting chromatograms for resolution, peak shape, and retention times.

RP_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Prepare Isomer Mixture Inject_C18 Inject on C18 Column Sample_Prep->Inject_C18 Inject_Phenyl Inject on Phenyl-Hexyl Column Sample_Prep->Inject_Phenyl Mobile_Phase_Prep Prepare Mobile Phases A & B Run_Gradient Run Gradient Elution Mobile_Phase_Prep->Run_Gradient Inject_C18->Run_Gradient Inject_Phenyl->Run_Gradient Compare_Chromatograms Compare Chromatograms Run_Gradient->Compare_Chromatograms Assess_Resolution Assess Resolution & Peak Shape Compare_Chromatograms->Assess_Resolution

Sources

In vitro vs. in vivo activity of compounds synthesized from 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The unique structural features of this heterocycle allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This guide focuses on the critical transition from laboratory benchtop to preclinical models by comparing the in vitro and in vivo activities of compounds synthesized from a 1,2,4-triazole core. While direct comparative data for derivatives of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is not extensively available in published literature, we will use a well-documented case study of other novel 1,2,4-triazole derivatives, designated as MPA and OBC, to illustrate the crucial correlations and divergences between in vitro and in vivo efficacy.[1][3][4] This comparative analysis is essential for researchers, scientists, and drug development professionals to understand the challenges and opportunities in translating promising laboratory findings into potential therapeutic agents.

The In Vitro Arena: Initial Screening and Mechanistic Insights

The initial evaluation of any potential therapeutic compound begins with in vitro assays. These controlled experiments provide a fundamental understanding of a compound's cytotoxic or antimicrobial potential and can offer clues to its mechanism of action. For the illustrative case of the novel 1,2,4-triazole derivatives MPA and OBC, the primary in vitro evaluation was conducted to assess their anticancer properties.[1][4]

Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay

A cornerstone of in vitro cancer research is the determination of a compound's ability to inhibit the growth of cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used method for this purpose, offering a quantitative measure of cytotoxicity. In the case of MPA and OBC, their cytotoxic effects were evaluated against the MDA MB-468 human breast cancer cell line.[1][4]

The results, summarized in the table below, demonstrate a time-dependent cytotoxic effect for both compounds. A key metric derived from this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.

Table 1: In Vitro Cytotoxicity of 1,2,4-Triazole Derivatives MPA and OBC against MDA MB-468 Cells

CompoundIC50 at 24h (µM)IC50 at 48h (µM)
MPA12021522
OBC10091281
Data sourced from a study on novel 1,2,4 triazole derivatives.[1]

These in vitro data suggest that both compounds possess cytotoxic activity, with OBC showing slightly greater potency at both time points.[1]

Delving Deeper: DNA Fragmentation Assay for Apoptosis

To understand the mechanism behind the observed cytotoxicity, a DNA fragmentation assay was performed. This assay helps to determine if the compounds induce apoptosis, or programmed cell death, a desirable trait for anticancer agents. The results indicated that both MPA and OBC induced DNA fragmentation, with OBC being more effective in this regard.[1][4] This suggests that the cytotoxic activity of these compounds is, at least in part, mediated through the induction of apoptosis.

The In Vivo Challenge: Translating In Vitro Promise to a Complex Biological System

While in vitro assays are invaluable for initial screening, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are essential to evaluate a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall efficacy and safety in a complex biological system.

Following the promising in vitro results, the antitumor activities of MPA and OBC were assessed in two different murine tumor models: Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA).[3][4]

Ehrlich Ascites Carcinoma (EAC) Model

In the EAC model, the antitumor activity was evaluated by monitoring changes in body weight, mean survival time, and hematological parameters.[3] This model allows for the assessment of the compounds' effects on tumor growth in a liquid tumor environment.

Dalton's Lymphoma Ascites (DLA) Model

The DLA model was used to evaluate the effect of the compounds on solid tumor growth by measuring tumor volume and weight.[3] This provides insight into the compounds' ability to penetrate and act on a solid tumor mass.

The novel 1,2,4-triazole derivatives were found to possess antitumor activity in both the liquid and solid tumor models, with their efficacy being comparable to the standard drugs used in the study.[3]

Bridging the Data: The In Vitro-In Vivo Correlation

The successful translation of in vitro activity to in vivo efficacy is a major hurdle in drug development. In the case of MPA and OBC, the in vitro findings of cytotoxicity and apoptosis induction were predictive of their in vivo antitumor activity. The greater in vitro potency of OBC also translated to a more pronounced effect in the animal models.[1][4]

However, it is crucial to acknowledge that a direct correlation is not always observed. Factors such as poor bioavailability, rapid metabolism, or off-target toxicity can lead to a disconnect between promising in vitro data and a lack of in vivo efficacy. Therefore, a comprehensive understanding of a compound's properties through a battery of both in vitro and in vivo experiments is paramount.

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_start Compound Synthesis (1,2,4-Triazole Derivatives) cytotoxicity Cytotoxicity Assays (e.g., SRB, MTT) in_vitro_start->cytotoxicity mechanistic Mechanistic Assays (e.g., DNA Fragmentation, Western Blot) cytotoxicity->mechanistic toxicity Acute Toxicity Studies (e.g., OECD 423) mechanistic->toxicity efficacy Efficacy Models (e.g., EAC, DLA Tumor Models) toxicity->efficacy pk_pd Pharmacokinetics & Pharmacodynamics efficacy->pk_pd pk_pd->in_vitro_start

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to Routes for 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The 1,2,4-triazole core is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities.[1][2] This guide provides an in-depth, objective comparison of three plausible synthetic routes to this target molecule. Each route is evaluated based on synthetic efficiency, reagent accessibility, safety, and scalability. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to assist researchers and process chemists in selecting the optimal pathway for their specific application, from lab-scale synthesis to process development.

Introduction and Retrosynthetic Analysis

The strategic synthesis of substituted 1,2,4-triazol-5-ones is crucial for the development of novel chemical entities. The target molecule, 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, features a primary alcohol, making it an ideal intermediate for further derivatization. Our analysis identified three primary retrosynthetic disconnections, leading to distinct forward-synthesis strategies:

  • The Semicarbazide Route (Route 1): This approach involves the construction of the triazolone ring from a 4-methylsemicarbazide precursor, followed by the installation and modification of the C3 substituent. It is a convergent and highly logical pathway.

  • The Thiosemicarbazide Route (Route 2): An alternative cyclization strategy that utilizes a thiosemicarbazide precursor to form a triazole-thione, which is subsequently converted to the desired triazolone.

  • The Hydrazide Annulation Route (Route 3): This route builds the ring by cyclizing a pre-formed glycolic acid hydrazide with a one-carbon (C1) and one-nitrogen (N1) synthon.

The following diagram illustrates the overarching retrosynthetic strategy.

G cluster_1 Route 1: Semicarbazide cluster_2 Route 2: Thiosemicarbazide cluster_3 Route 3: Hydrazide Annulation TM Target Molecule 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one R1_Inter Ethyl 4-methyl-5-oxo-4,5-dihydro- 1H-1,2,4-triazole-3-carboxylate TM->R1_Inter Reduction R2_Inter 3-(Hydroxymethyl)-4-methyl- 1,2,4-triazole-5-thione TM->R2_Inter Oxidative Desulfurization R3_SM1 Glycolic Acid Hydrazide TM->R3_SM1 Cyclization R3_SM2 Methyl Isocyanate TM->R3_SM2 Cyclization R3_SM3 Cyclizing Agent (e.g., Base) TM->R3_SM3 Cyclization R1_SM1 4-Methylsemicarbazide R1_Inter->R1_SM1 Cyclization R1_SM2 Ethyl Glyoxylate R1_Inter->R1_SM2 Cyclization R2_SM1 4-Methylthiosemicarbazide R2_Inter->R2_SM1 Cyclization R2_SM2 Methoxyacetyl Chloride R2_Inter->R2_SM2 Cyclization G A 4-Methylsemicarbazide + Ethyl Glyoxylate B Ethyl 4-methyl-5-oxo-4,5-dihydro- 1H-1,2,4-triazole-3-carboxylate A->B  Cyclocondensation (e.g., NaOEt, EtOH, Reflux)   C Target Molecule B->C  Reduction (e.g., NaBH4, EtOH)   G A 4-Methylthiosemicarbazide + Methoxyacetyl Chloride B Acylthiosemicarbazide Intermediate A->B  Acylation   C 3-(Methoxymethyl)-4-methyl- 1,2,4-triazole-5-thione B->C  Base-catalyzed Cyclization   D Target Molecule C->D  Oxidation & Demethylation   G A Ethyl Glycolate + Hydrazine Hydrate B Glycolic Acid Hydrazide A->B  Hydrazinolysis   C Semicarbazide Intermediate B->C  Reaction with Methyl Isocyanate   D Target Molecule C->D  Base-catalyzed Cyclization  

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS No. 1182358-83-3), ensuring the safety of laboratory personnel and the protection of our environment. As scientists, our commitment to rigorous methodology must encompass the entire experimental process, including the final step of waste management.

Understanding the Compound: Hazard Profile and Reactivity

3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a solid, nitrogen-containing heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally similar 1,2,4-triazole derivatives suggest that it should be handled with care. Key potential hazards include being harmful if swallowed or in contact with skin.

The 1,2,4-triazole ring is an aromatic system, which imparts a degree of stability. However, studies on the thermal decomposition of 1,2,4-triazol-5-one derivatives indicate that the degradation process is primarily initiated by the cleavage of the N-N bond within the ring.[1] The presence of various substituents can influence the decomposition temperature and byproducts. Therefore, it is prudent to avoid exposing this compound to high temperatures or incompatible materials that could catalyze its decomposition.

The Golden Rule of Disposal: Treat as Hazardous Waste

In the absence of a specific, validated, and safe in-lab neutralization protocol, the primary and most critical directive for the disposal of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is to treat it as hazardous waste . This approach ensures compliance with regulatory frameworks such as those established by the U.S. Environmental Protection Agency (EPA) and minimizes risk.

The following sections provide a step-by-step guide for managing this compound from the point of generation to its final disposal by a licensed waste management facility.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against potential splashes or airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A standard laboratory coat is required. For larger quantities or in situations with a risk of significant contamination, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All respirator use must be in accordance with your institution's respiratory protection program.

Waste Collection and Container Management: A Systematic Approach

Proper containment of chemical waste is fundamental to laboratory safety and regulatory compliance. The following procedures must be strictly adhered to.

For Small Quantities (e.g., residual amounts on labware):
  • Rinsing: Glassware and other containers should be rinsed with a suitable solvent (e.g., methanol or acetone) to remove residual 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

  • Rinsate Collection: The solvent rinsate must be collected as hazardous waste. Do not dispose of the rinsate down the drain.

  • Container Labeling: The container for the rinsate must be labeled as "Hazardous Waste" and include the chemical name of the solvent and "trace 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one."

For Bulk Quantities (e.g., unused product, reaction residues):
  • Container Selection: Use a dedicated, chemically compatible container for the solid waste. High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition with a secure, leak-proof lid.

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. According to EPA and Department of Transportation (DOT) regulations, the label must include:

    • The words "Hazardous Waste".[2][3]

    • The full chemical name: "3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one".

    • The date on which waste was first added to the container (the "accumulation start date").[4]

    • An indication of the hazards (e.g., "Toxic").

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed except when adding waste.

The decision-making process for waste segregation and labeling is outlined in the diagram below:

WasteDisposalDecisionTree Start Waste Generated: 3-(Hydroxymethyl)-4-methyl- 1H-1,2,4-triazol-5(4H)-one Decision Is the waste in solid form or a solvent rinse? Start->Decision SolidWaste Collect in a designated, compatible solid waste container. Decision->SolidWaste Solid SolventRinse Collect in a designated, compatible liquid waste container. Decision->SolventRinse Solvent Rinse LabelSolid Label container: 'Hazardous Waste' '3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one' 'Solid' Accumulation Start Date Hazard Communication (e.g., Toxic) SolidWaste->LabelSolid LabelLiquid Label container: 'Hazardous Waste' Solvent Name(s) 'Trace 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one' Accumulation Start Date Hazard Communication (e.g., Flammable, Toxic) SolventRinse->LabelLiquid Store Store in a designated Satellite Accumulation Area (SAA). Keep container closed. LabelSolid->Store LabelLiquid->Store ArrangePickup Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Store->ArrangePickup

Caption: Decision workflow for the segregation and labeling of waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.

Minor Spills (small quantity of solid, contained, and not creating airborne dust):
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 3.

  • Containment: Prevent the spread of the solid material.

  • Cleanup: Carefully sweep the solid material into a designated hazardous waste container. Use a dustpan and brush designated for chemical waste. Avoid generating dust. If necessary, lightly moisten the material with an inert liquid (e.g., water, if compatible) to minimize dust.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Labeling: Label the waste container with "Spill Debris" and the chemical name.[5]

Major Spills (large quantity, potential for airborne dust, or if you are unsure how to proceed):
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Isolate the Area: Close doors to the affected area to prevent the spread of contaminants.

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency response personnel.

The following diagram illustrates the general emergency response protocol for a chemical spill:

SpillResponseFlowchart Spill Chemical Spill Occurs Assess Assess the Spill: - Quantity - Hazard Level - Potential for Exposure Spill->Assess MinorSpill Minor Spill Assess->MinorSpill Minor MajorSpill Major Spill Assess->MajorSpill Major AlertPersonnel Alert personnel in the immediate area. MinorSpill->AlertPersonnel Evacuate Evacuate the immediate area. MajorSpill->Evacuate DonPPE Don appropriate Personal Protective Equipment (PPE). AlertPersonnel->DonPPE Contain Contain the spill. DonPPE->Contain Cleanup Clean up the spill using appropriate materials. Contain->Cleanup Dispose Collect and dispose of cleanup materials as hazardous waste. Cleanup->Dispose Decontaminate Decontaminate the area and affected equipment. Dispose->Decontaminate Report Report the spill to your supervisor. Decontaminate->Report AlertAuthorities Alert EHS and/or Emergency Services. Evacuate->AlertAuthorities Isolate Isolate the area. Close doors. AlertAuthorities->Isolate AwaitHelp Await arrival of trained response personnel. Isolate->AwaitHelp

Caption: General workflow for responding to a chemical spill.

Final Disposal: Coordination with Environmental Health and Safety

Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often not to exceed one year for satellite accumulation areas), you must arrange for its disposal.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.

  • Provide Information: Be prepared to provide all necessary information about the waste, as indicated on the label.

  • Manifesting: EHS will handle the final packaging, transportation, and manifesting of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is not merely a regulatory requirement but a professional and ethical obligation. By adhering to the procedures outlined in this guide—prioritizing personal safety, employing systematic waste collection and labeling, and coordinating with institutional safety professionals—researchers can ensure that the final chapter of their work with this compound is written with the same precision and care as its synthesis and application. This commitment to responsible chemical management is integral to the integrity of our scientific endeavors and the well-being of our community and environment.

References

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Gamal, M. H. (2001). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 26(1), 109. [Link]

  • Hazardous Waste Container Labeling Requirements. (2021, December 21). Hazardous Waste Experts. [Link]

  • EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. (2019, March 22). Hazardous Waste Experts. [Link]

  • EPA and DOT Hazardous Waste Labeling Requirements. (2021, July 21). Berg Compliance Solutions. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers. [Link]

  • Hazardous Waste Label Requirements | EPA & DOT Compliance. (2025, February 21). MLI Environmental. [Link]

  • Synthesis and thermal decomposition behavior of 3-nitro-1,2,4-triazol-5-one silver salt. (n.d.). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Thermal Decomposition of 3-Nitro-1,2,4-Triazole-5- One (NTO) and Nanosize NTO Catalyzed by NiFe2O4. (2022, January 3). ResearchGate. [Link]

  • Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (2024). Journal of Microbiology and Biotechnology, 34(1), 108-121. [Link]

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 54-61. [Link]

  • Degradation of 1,2,4-Triazole fungicides in the environment. (2016). Huan jing ke xue= Huanjing kexue, 37(5), 1965-72. [Link]

  • Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. (2019). Polymer Chemistry, 10(13), 1634-1644. [Link]

  • Initial Decomposition Mechanism of 3-Nitro-1,2,4-triazol-5-one (NTO) under Shock Loading: ReaxFF Parameterization and Molecular Dynamic Study. (2021). Materials, 14(16), 4587. [Link]

  • Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (2024, January 28). Journal of Microbiology and Biotechnology. [Link]

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  • Degradation of selected triazole fungicides in constructed wetlands with application of biopreparation. (2021). Desalination and Water Treatment, 232, 234-244. [Link]

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Personal protective equipment for handling 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity

Hazard Identification and Risk Assessment: Understanding the Compound

3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, with the molecular formula C4H7N3O2, belongs to the triazole class of heterocyclic compounds.[5][6] Triazole derivatives are widely used in pharmaceutical and agricultural applications.[7] Based on data from analogous compounds, we must anticipate the following potential hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[2][4][8]

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][8]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][3][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][8]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is the final and most critical barrier between you and potential exposure.[9] Do not consider PPE a substitute for robust engineering controls like fume hoods.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield, compliant with EN 166 or ANSI Z87.1 standards.[1][10]Protects against splashes and airborne particles that can cause severe eye irritation. Standard safety glasses with side shields are insufficient.[9][11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1]Prevents skin contact, which can lead to irritation. Double-gloving is recommended when handling hazardous drugs or compounds with unknown toxicity.[9][11]
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.[1] For larger quantities or procedures with a high risk of splashing, consider chemical-resistant coveralls.[11][12]Minimizes the risk of accidental skin exposure.
Respiratory Protection All handling of the solid compound or solutions should be performed in a certified chemical fume hood.[1] If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator is required.[12][13]Prevents inhalation of the compound, which may cause respiratory irritation.[1]
Operational Workflow for Safe Handling

Adherence to a systematic workflow is crucial for minimizing risk. The following diagram and steps outline the procedural logic for safely handling 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Gather & Inspect Required PPE prep_area->gather_ppe don_ppe Don PPE: Lab Coat, Gloves, Eye Protection gather_ppe->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution (if applicable) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe handling workflow for 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment, including a spill kit.

    • Thoroughly inspect all PPE for any signs of damage before use.

    • Don your lab coat, followed by safety goggles/face shield, and finally, your gloves. Ensure your gloves overlap the cuffs of your lab coat.[9]

  • Handling:

    • Perform all manipulations that may generate dust or aerosols, such as weighing, within the fume hood.[13]

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the compound tightly closed when not in use.[3][14]

  • Cleanup and Disposal:

    • Following the experiment, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.

    • Dispose of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one and any contaminated materials as hazardous waste.[1] Do not mix with other waste streams.[13][15] Leave chemicals in their original containers for disposal.[13][15]

    • Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin.

    • Wash your hands thoroughly with soap and water after removing your gloves.[2][15]

Emergency Procedures: Plan for the Unexpected
SituationImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1][15] Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][16] Seek immediate medical attention.[16]
Inhalation Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[1][14]
Ingestion Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water.[15][16] Seek immediate medical attention.
Spill Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1] Carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[1][13]
Storage and Disposal Plan
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][17] Keep away from strong oxidizing agents and acids.[2][17]

  • Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][2][13] Do not allow the product to enter drains or waterways.[13][15]

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and scientific excellence. This guide serves as a foundational document; always consult your institution's specific safety guidelines and chemical hygiene plan.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 7-Chloro-1H-benzo[d][1][8][12]triazole. Retrieved from

  • Covestro. (n.d.). Guidance for the Selection of Protective Clothing for TDI Users.
  • PubChem. (n.d.). 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-ol.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Apollo Scientific. (2023). 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one Safety Data Sheet.
  • Fisher Scientific. (2014). Safety Data Sheet.
  • ChemicalBook. (2025). 3-methyl-1H-1,2,4-triazole-5-thiol Chemical Safety Data Sheet.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ChemSrc. (n.d.). 2,4-DIHYDRO-5-(HYDROXYMETHYL)-4-METHYL-3H-1,2,4-TRIAZOL-3-ONE.
  • Parchem. (n.d.). 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.
  • Wikipedia. (n.d.). 1,2,4-Triazole.

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3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.